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Core Science & Biosynthesis

Foundational

biochemical pathways involving 2-Butenoyl coenzyme A

The Biochemical and Epigenetic Landscape of 2-Butenoyl Coenzyme A: A Technical Guide Executive Summary Historically viewed merely as a transient metabolic intermediate, 2-Butenoyl coenzyme A (commonly known as Crotonyl-C...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical and Epigenetic Landscape of 2-Butenoyl Coenzyme A: A Technical Guide

Executive Summary

Historically viewed merely as a transient metabolic intermediate, 2-Butenoyl coenzyme A (commonly known as Crotonyl-CoA) has emerged as a critical signaling molecule at the intersection of cellular metabolism and epigenetic regulation. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and biochemical researchers with a comprehensive, field-proven guide to the pathways, quantification, and enzymatic manipulation of Crotonyl-CoA. This guide bypasses surface-level overviews to deliver actionable, self-validating protocols and mechanistic insights.

The Dual Life of Crotonyl-CoA: Metabolism and Epigenetics

Crotonyl-CoA is an unsaturated short-chain acyl-CoA (C4:1-CoA) generated primarily through the mitochondrial β-oxidation of fatty acids (via acyl-CoA dehydrogenases like ACADS) and the catabolism of the essential amino acids lysine and tryptophan[1][2]. In autotrophic archaea and certain bacteria, it also serves as a critical intermediate in carbon fixation pathways, such as the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle and the ethylmalonyl-CoA pathway[3][4].

However, the translational paradigm shifted with the discovery of histone crotonylation (Kcr) . Crotonyl-CoA serves as the direct acyl donor for this post-translational modification[5].

The Causality of Epigenetic Potency: Why does histone crotonylation drive stronger transcriptional activation than classical histone acetylation? The answer lies in structural biochemistry. The crotonyl group possesses a planar, rigid, and hydrophobic alkene chain. This unique geometry allows it to sandwich tightly between the aromatic rings of YEATS domain "reader" proteins (such as AF9) with significantly higher affinity than the smaller acetyl group[5]. Consequently, localized nuclear concentrations of Crotonyl-CoA act as a direct metabolic rheostat, dictating stem cell mesoendodermal differentiation and stress-induced depressive behaviors[5][6].

Pathway FA Fatty Acid β-Oxidation Crotonyl Crotonyl-CoA FA->Crotonyl ACADS Enzyme AA Amino Acid Catabolism (Lysine/Tryptophan) AA->Crotonyl GCDH Enzyme Histone Histone Crotonylation (Kcr) (Transcriptional Activation) Crotonyl->Histone p300/CBP (Writer) HB β-Hydroxybutyryl-CoA Crotonyl->HB CDYL Hydratase (Eraser) Microbe Microbial Carbon Fixation (3-HP/4-HB Cycle) Crotonyl->Microbe CCR Reductase

Biochemical and epigenetic signaling network of Crotonyl-CoA.

Quantitative Analytics: LC-MS/MS Workflow

Quantifying Crotonyl-CoA in biological matrices is notoriously difficult. Acyl-CoAs are highly labile; standard methanol/water extractions often fail to capture low-abundance species like Crotonyl-CoA due to rapid enzymatic hydrolysis and non-specific protein binding[7].

To ensure absolute technical accuracy, the following protocol utilizes a Trichloroacetic Acid (TCA) quench followed by Solid Phase Extraction (SPE). The Logic: TCA instantaneously denatures thioesterases, preserving the in vivo acyl-CoA pool[8]. Because TCA causes severe ion suppression in the mass spectrometer, HLB polymeric resin is used to desalt the sample. Finally, reconstituting the eluate in 5-sulfosalicylic acid (SSA) maintains a microenvironment of pH < 3, suppressing spontaneous acyl migration during autosampler queuing[7][9].

Step-by-Step LC-MS/MS Protocol
  • Metabolic Quenching: Rapidly homogenize 5–10 mg of tissue (or 106 cells) in 200 µL of ice-cold 10% (w/v) TCA spiked with a heavy isotope internal standard (e.g., 15 N-labeled acyl-CoA)[7][8].

  • Protein Precipitation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE column with 1 mL methanol, followed by 1 mL water.

    • Load the TCA supernatant.

    • Wash with 1 mL water to remove TCA and salts.

    • Elute the acyl-CoAs with 1 mL of 80:20 Acetonitrile:Water[8].

  • Stabilization: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute immediately in 50 µL of 5% SSA[7].

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize positive Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the CoA moiety yields a neutral loss of 507 Da (cleavage of the 3′-phosphate-adenosine-5′-diphosphate)[9].

Workflow Sample Biological Sample TCA 10% TCA Extraction Sample->TCA Quench SPE HLB Solid Phase Extraction TCA->SPE Desalt SSA 5% SSA Reconstitution SPE->SSA Stabilize LCMS UHPLC-MS/MS Analysis SSA->LCMS Quantify

Self-validating LC-MS/MS workflow for Crotonyl-CoA quantification.

Quantitative Data Summary

The following table summarizes the mass spectrometry parameters and physiological context for key short-chain acyl-CoAs relative to Crotonyl-CoA[7][9].

Acyl-CoA SpeciesPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Extraction StabilityPhysiological Abundance
Acetyl-CoA 810.1303.1HighHigh (50–100 nmol/g)
Crotonyl-CoA 836.1329.1Low (Requires SSA)Low (<1–3% of Acetyl-CoA)
Butyryl-CoA 838.1331.1ModerateModerate
β-Hydroxybutyryl-CoA 854.1347.1ModerateModerate (Ketogenesis)

Enzymatic Assays: Crotonase (Enoyl-CoA Hydratase) Activity

In epigenetic regulation, the Chromodomain Y-like protein (CDYL) acts as a transcriptional repressor. Interestingly, it does not cleave the crotonyl group from histones. Instead, it acts as a metabolic sink, utilizing its intrinsic enoyl-CoA hydratase activity to convert local Crotonyl-CoA into β-hydroxybutyryl-CoA, thereby starving p300/CBP of their substrate[5].

To screen for CDYL inhibitors or characterize microbial crotonases, a robust enzymatic assay is required.

Self-Validating Hydratase Protocol

The Logic: The enoyl-thioester bond of Crotonyl-CoA absorbs strongly in the ultraviolet spectrum at 263 nm ( ε=6.7×103 M−1 cm−1 )[10]. As the hydratase adds a water molecule across the double bond, this conjugation is broken, and the absorbance decays.

  • Direct UV Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM Crotonyl-CoA[10].

    • Equilibrate a quartz cuvette (0.1-cm path length) at 30°C.

    • Add 10 µL of purified enzyme (or lysate) to a final volume of 300 µL.

    • Monitor the linear decrease in absorbance at 263 nm for 3 minutes.

  • Self-Validation Step (Coupled Assay):

    • Direct UV assays can be confounded by background UV-absorbing metabolites in crude lysates. To validate the findings, run a parallel coupled assay.

    • Add (S)-3-hydroxyacyl-CoA dehydrogenase and 0.5 mM NAD⁺ to the reaction mixture[3][10].

    • The hydration product (β-hydroxybutyryl-CoA) is immediately oxidized by the dehydrogenase, yielding NADH.

    • Measure the increase in absorbance at 340 nm. A 1:1 stoichiometric correlation between the 263 nm decay and the 340 nm increase confirms absolute assay fidelity and eliminates false positives from non-specific thioesterases[10].

Translational Implications for Drug Development

The realization that Crotonyl-CoA is not merely a metabolic byproduct but a master epigenetic regulator opens novel therapeutic avenues.

  • Neuropsychiatry: Stress-induced depressive behaviors are linked to the hyper-activation of CDYL, which depletes Crotonyl-CoA and reduces protective histone crotonylation at the Vgf promoter[5]. Developing specific CDYL hydratase inhibitors could restore Kcr levels and offer a novel class of rapid-acting antidepressants.

  • Regenerative Medicine: The differentiation of human embryonic stem cells (hESCs) into mesoendodermal lineages strictly requires the upregulation of Crotonyl-CoA-producing enzymes (like ACADS). Modulating the intracellular Crotonyl-CoA pool via metabolic precursors can artificially enhance stem cell commitment protocols[6].

By mastering the quantification and enzymatic manipulation of Crotonyl-CoA, researchers can unlock the next generation of metabolito-epigenetic therapeutics.

References

  • Crotonyl-CoA - Wikipedia Source: wikipedia.org URL:[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: nih.gov (PMC) URL:[Link]

  • Histone Crotonylation Makes Its Mark in Depression Research Source: nih.gov (PMC) URL:[Link]

  • The Regulation and Function of Histone Crotonylation Source: frontiersin.org URL:[Link]

  • Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells Source: nih.gov (PMC) URL:[Link]

  • Dynamic profiling and functional interpretation of histone lysine crotonylation and lactylation during neural development Source: biorxiv.org URL:[Link]

  • Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae Source: nih.gov (PMC) URL:[Link]

  • Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula Source: nih.gov (PMC) URL:[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: researchgate.net URL:[Link]

  • Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues Source: jefferson.edu URL:[Link]

  • 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales Source: nih.gov (PMC) URL:[Link]

Sources

Exploratory

enzymatic reactions using 2-Butenoyl coenzyme A as a substrate

An In-depth Technical Guide on Enzymatic Reactions Using 2-Butenoyl Coenzyme A as a Substrate Foreword: A Senior Application Scientist's Perspective In the intricate world of cellular metabolism, few molecules exemplify...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Enzymatic Reactions Using 2-Butenoyl Coenzyme A as a Substrate

Foreword: A Senior Application Scientist's Perspective

In the intricate world of cellular metabolism, few molecules exemplify the convergence of major catabolic and anabolic pathways as elegantly as 2-butenoyl coenzyme A, commonly known in the field as crotonyl-CoA. Its central role as a substrate in fatty acid oxidation, amino acid degradation, and specialized biosynthetic pathways makes it a critical node for understanding cellular energy homeostasis and metabolic flexibility. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to understand these enzymatic reactions but to proficiently investigate them. My focus here extends beyond mere procedural descriptions; it delves into the "why" behind experimental design, the inherent logic of assay validation, and the authoritative scientific principles that underpin our modern understanding. We will explore the core enzymes that interact with 2-butenoyl-CoA, dissect their mechanisms, and provide robust, field-tested protocols for their characterization. This document is designed to be a practical and intellectually stimulating resource, empowering you to design and execute experiments with precision and insight.

Part 1: The Metabolic Crossroads: 2-Butenoyl-CoA in Cellular Biochemistry

2-Butenoyl-CoA is a thioester of coenzyme A and 2-butenoic acid. This unsaturated short-chain acyl-CoA is not merely a transient intermediate but a critical substrate that dictates the flux through several key metabolic pathways. Its primary significance lies in its role within the mitochondrial β-oxidation of fatty acids. However, its metabolic journey is far more diverse, extending to the catabolism of specific amino acids and unique microbial biosynthetic routes.

The Central Hub: β-Oxidation of Fatty Acids

In the canonical pathway of fatty acid breakdown, 2-butenoyl-CoA is formed during the fourth and final step of the β-oxidation cycle of butyryl-CoA, catalyzed by short-chain acyl-CoA dehydrogenase (SCAD). More critically, it is a key intermediate in the oxidation of unsaturated fatty acids, where its processing is essential for the cycle to continue. The enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the hydration of the trans-double bond of 2-butenoyl-CoA to form L-3-hydroxyacyl-CoA, a stereospecific reaction that is fundamental for the subsequent steps of oxidation.

Amino Acid Catabolism

The carbon skeletons of several amino acids, including lysine and tryptophan, are degraded via pathways that converge on the formation of 2-butenoyl-CoA. This metabolic link underscores the interconnectedness of protein and lipid metabolism, allowing the cell to channel carbon from diverse sources into the central energy-generating pathway of β-oxidation.

Microbial Biosynthesis and Biotransformation

Beyond catabolism, 2-butenoyl-CoA is a key precursor in various microbial biosynthetic pathways. For instance, in some bacteria, it is a substrate for crotonyl-CoA carboxylase/reductase (Ccr), an enzyme involved in unique carbon fixation pathways. Furthermore, it plays a pivotal role in the production of biofuels, such as butanol, in clostridial species.

Part 2: Key Enzymes Utilizing 2-Butenoyl-CoA and Their Mechanistic Insights

A deep understanding of the enzymes that bind and transform 2-butenoyl-CoA is paramount for any researcher in this field. Here, we dissect the primary enzymatic players, their reaction mechanisms, and the experimental logic behind their characterization.

Enoyl-CoA Hydratase (Crotonase): The Hydration Specialist

Enoyl-CoA hydratase (ECH) is arguably the most studied enzyme that utilizes 2-butenoyl-CoA. It belongs to the crotonase superfamily and catalyzes the syn-addition of a water molecule across the C2-C3 double bond of 2-butenoyl-CoA to yield (S)-3-hydroxybutyryl-CoA.

  • Mechanism of Action: The reaction proceeds via a general acid-base catalysis mechanism. Two key glutamate residues in the active site are crucial. One acts as a general base to activate a water molecule, while the other acts as a general acid to protonate the C2 of the enoyl-CoA thioester, facilitating nucleophilic attack by the activated water at C3.

  • Experimental Rationale: A cornerstone of studying ECH activity is the direct spectrophotometric assay. This assay leverages the decrease in absorbance at 263 nm as the conjugated double bond in 2-butenoyl-CoA is hydrated. This provides a continuous and real-time measurement of enzyme activity, making it ideal for kinetic studies.

Acyl-CoA Dehydrogenases: The Redox Players

While often associated with the production of 2-butenoyl-CoA from butyryl-CoA, acyl-CoA dehydrogenases (ACADs) are also involved in its reduction, particularly under specific metabolic conditions. These flavoenzymes are critical for feeding electrons into the electron transport chain.

  • Mechanism of Action: ACADs catalyze the α,β-dehydrogenation of acyl-CoA thioesters. The reaction involves the transfer of a hydride from the substrate to the FAD cofactor, followed by the transfer of electrons to the electron-transferring flavoprotein (ETF).

  • Experimental Rationale: The activity of ACADs can be monitored using various methods. A classic approach involves coupling the reduction of an artificial electron acceptor, such as ferrocenium, to the oxidation of the acyl-CoA substrate. The change in absorbance of the electron acceptor provides a measure of enzyme activity.

Butyryl-CoA Dehydrogenase (Bcd): A Key Player in Fermentation

In anaerobic bacteria like Clostridium acetobutylicum, butyryl-CoA dehydrogenase (Bcd) plays a vital role in the butanol production pathway. It catalyzes the NADH-dependent reduction of 2-butenoyl-CoA to butyryl-CoA.

  • Mechanism of Action: This enzyme utilizes NADH as a hydride donor to reduce the double bond of 2-butenoyl-CoA. The reaction is a key step in the regeneration of NAD+ required for glycolysis to proceed under fermentative conditions.

  • Experimental Rationale: The activity of Bcd can be conveniently assayed by monitoring the oxidation of NADH at 340 nm. The decrease in absorbance is directly proportional to the rate of 2-butenoyl-CoA reduction.

Part 3: Experimental Protocols and Data Presentation

The following section provides detailed, step-by-step protocols for the key enzymatic assays discussed. These protocols are designed to be self-validating, with built-in controls and considerations for ensuring data integrity.

Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This protocol details the continuous spectrophotometric assay for measuring the hydration of 2-butenoyl-CoA.

Principle: The hydration of the C2-C3 double bond in 2-butenoyl-CoA leads to a decrease in molar absorptivity at 263 nm (Δε = 6,700 M⁻¹cm⁻¹).

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 2-Butenoyl-CoA (Crotonyl-CoA) stock solution (1 mM in water)

  • Purified Enoyl-CoA Hydratase enzyme solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl, pH 8.0

    • 100 µL of 1 mM 2-Butenoyl-CoA (final concentration 100 µM)

  • Incubate the mixture at the desired temperature (e.g., 25 °C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 263 nm for 3-5 minutes.

  • Control: Perform a blank reaction without the enzyme to account for any non-enzymatic substrate degradation.

Data Analysis:

  • Calculate the rate of reaction (µmol/min/mL) using the Beer-Lambert law:

    • Rate = (ΔA₂₆₃/min) / (Δε * path length) * 1000

  • Specific activity (µmol/min/mg) can be calculated by dividing the rate by the enzyme concentration in mg/mL.

Data Summary: Kinetic Parameters of Key Enzymes

The following table summarizes typical kinetic parameters for enzymes utilizing 2-butenoyl-CoA. Note that these values can vary depending on the specific enzyme source and assay conditions.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
Bovine Liver ECH2-Butenoyl-CoA20-501,000-5,000
E. coli ECH2-Butenoyl-CoA30-60800-2,000
Human SCADButyryl-CoA5-1510-30
C. acetobutylicum Bcd2-Butenoyl-CoA10-2550-150

Part 4: Visualization of Pathways and Workflows

Visualizing the metabolic context and experimental flow is crucial for a comprehensive understanding. The following diagrams are provided in the DOT language for use with Graphviz.

Metabolic Pathway of 2-Butenoyl-CoA in β-Oxidation

B_Oxidation_Pathway Butyryl_CoA Butyryl-CoA Two_Butenoyl_CoA 2-Butenoyl-CoA Butyryl_CoA->Two_Butenoyl_CoA SCAD (FAD -> FADH2) Three_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Two_Butenoyl_CoA->Three_Hydroxybutyryl_CoA Enoyl-CoA Hydratase (+H2O) Three_Ketoacyl_CoA 3-Ketoacyl-CoA Three_Hydroxybutyryl_CoA->Three_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH)

Caption: β-Oxidation cycle involving 2-Butenoyl-CoA.

Experimental Workflow for ECH Activity Assay

ECH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Tris-HCl Buffer Mix_Reagents Mix Buffer and Substrate in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrate Prepare 2-Butenoyl-CoA Stock Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate at Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A263 Decrease Add_Enzyme->Monitor_Absorbance Calc_Rate Calculate Rate (ΔA/min) Monitor_Absorbance->Calc_Rate Calc_Activity Calculate Specific Activity Calc_Rate->Calc_Activity

Caption: Workflow for the spectrophotometric ECH assay.

References

  • Title: The kinetic parameters of enoyl-CoA hydratase. Source: The Journal of Biological Chemistry. URL: [Link]

  • Title: Purification and properties of enoyl-CoA hydratase from Escherichia coli. Source: European Journal of Biochemistry. URL: [Link]

  • Title: Human short-chain acyl-CoA dehydrogenase. Source: Methods in Molecular Biology. URL: [Link]

  • Title: Butyryl-CoA dehydrogenase from Clostridium acetobutylicum. Source: The Journal of Biological Chemistry. URL: [Link]

Foundational

A Technical Guide to the Role of 2-Butenoyl-CoA in Cellular Metabolism and Regulation

Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Butenoyl coenzyme A, more commonly known as crotonyl-CoA, has long been characterized as a canonical intermediate in the mitochon...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Butenoyl coenzyme A, more commonly known as crotonyl-CoA, has long been characterized as a canonical intermediate in the mitochondrial β-oxidation of fatty acids. However, this view represents only a fraction of its functional significance. Emerging research has repositioned crotonyl-CoA as a critical metabolic node, integrating diverse catabolic pathways with the epigenetic regulation of gene expression. Its intracellular concentration, dictated by the flux through fatty acid oxidation and the catabolism of specific amino acids, directly fuels histone crotonylation—a post-translational modification increasingly recognized as a potent activator of transcription. This guide provides an in-depth technical exploration of crotonyl-CoA's multifaceted roles, from its classic functions in core metabolism to its pivotal role as a substrate in epigenetic signaling. We will dissect the enzymatic machinery governing its synthesis and conversion, detail robust experimental methodologies for its study, and discuss the burgeoning therapeutic implications of targeting this unique nexus between metabolism and the genome.

The Canonical Role: An Essential Intermediate in Mitochondrial β-Oxidation

The primary and most well-understood function of crotonyl-CoA is its role as an intermediate in the breakdown of fatty acids for energy production, a process known as β-oxidation.[1][2] This catabolic spiral occurs within the mitochondrial matrix and systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.[2][3]

Formation via Acyl-CoA Dehydrogenase

For even-chain saturated fatty acids, the β-oxidation cycle begins with the dehydrogenation of the fatty acyl-CoA by a family of chain-length specific acyl-CoA dehydrogenases (ACADs). This reaction introduces a trans-double bond between the α (C2) and β (C3) carbons of the acyl chain, yielding a trans-Δ²-enoyl-CoA.[2] For a four-carbon fatty acyl-CoA (butyryl-CoA), this enzyme is short-chain acyl-CoA dehydrogenase (SCAD), and the product is 2-butenoyl-CoA (crotonyl-CoA).

Hydration by Enoyl-CoA Hydratase (Crotonase)

The second step of the cycle involves the stereospecific hydration of the trans-double bond. This reaction is catalyzed by enoyl-CoA hydratase, often referred to by its historical name, crotonase.[1][4] The enzyme adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA.[5][6] Specifically, mitochondrial short-chain enoyl-CoA hydratase acts efficiently on substrates from crotonyl-CoA (C4) up to about hexadecenoyl-CoA (C16), though its efficiency decreases with increasing chain length.[4] This hydration step is critical as it prepares the molecule for the subsequent dehydrogenation and thiolytic cleavage that complete the cycle.[1][2]

Beta_Oxidation_Cycle Figure 1: Core Steps of Mitochondrial β-Oxidation cluster_0 Mitochondrial Matrix acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA (e.g., Crotonyl-CoA for C4) acyl_coa->enoyl_coa  Acyl-CoA  Dehydrogenase (FAD → FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa  Enoyl-CoA  Hydratase (Crotonase) (+H₂O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa  3-Hydroxyacyl-CoA  Dehydrogenase (NAD⁺ → NADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa  β-Ketothiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa->acyl_coa Re-enters Cycle tca TCA Cycle acetyl_coa->tca To TCA Cycle

Caption: The four core enzymatic steps of the mitochondrial β-oxidation spiral, highlighting the formation and subsequent hydration of the enoyl-CoA intermediate.

A Metabolic Hub: Sourcing from Diverse Pathways

While fatty acid oxidation is a primary source, the cellular pool of crotonyl-CoA is also supplied by the catabolism of the essential amino acids lysine and tryptophan.[7][8] This positions crotonyl-CoA at a unique intersection of lipid and amino acid metabolism.

Lysine and Tryptophan Catabolism

In mammals, the degradation pathways for lysine and tryptophan converge to produce glutaryl-CoA.[9] This intermediate is then converted to crotonyl-CoA through a two-step process involving glutaryl-CoA dehydrogenase and the subsequent decarboxylation of glutaconyl-CoA.[9] This pathway provides a direct, non-lipid source for crotonyl-CoA, linking dietary protein intake to the downstream functions of this molecule.

Bacterial Metabolism and Polyketide Synthesis

In many bacteria, particularly Streptomyces, crotonyl-CoA metabolism takes on a biosynthetic role. The enzyme crotonyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA.[10][11][12] This reaction is a key step in providing the butyryl-CoA extender units necessary for the biosynthesis of polyketides, a class of secondary metabolites with significant pharmacological applications, including antibiotics and immunosuppressants.[10] The substrate specificity of CCR is high for crotonyl-CoA, with little to no activity observed for shorter or longer chain enoyl-CoA thioesters.[11]

CrotonylCoA_Hub Figure 2: Crotonyl-CoA as a Central Metabolic Hub cluster_sources Sources cluster_fates Fates crotonyl_coa 2-Butenoyl-CoA (Crotonyl-CoA) beta_oxidation β-Oxidation (Energy Production) crotonyl_coa->beta_oxidation Enoyl-CoA Hydratase polyketide Butyryl-CoA Synthesis (Bacterial Polyketides) crotonyl_coa->polyketide Crotonyl-CoA Reductase histone_mod Histone Crotonylation (Gene Regulation) crotonyl_coa->histone_mod p300/CBP (Histone Acyltransferase) fatty_acid Fatty Acid β-Oxidation fatty_acid->crotonyl_coa amino_acid Lysine / Tryptophan Catabolism amino_acid->crotonyl_coa

Caption: A validated workflow for the accurate quantification of acyl-CoA thioesters from distinct subcellular compartments using LC-MS/MS.

Therapeutic and Pharmacological Implications

The central role of crotonyl-CoA as a bridge between metabolism and epigenetics makes the pathways that govern its concentration attractive targets for therapeutic intervention in a range of diseases.

  • Oncology: Cancer cells exhibit profound metabolic reprogramming. The dependence of histone crotonylation on crotonyl-CoA levels suggests that targeting fatty acid or amino acid catabolism could alter the epigenetic landscape of cancer cells, potentially suppressing oncogene expression. [13]* Metabolic Disorders: Disruptions in the metabolism of crotonyl-CoA, such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, can lead to severe metabolic disease. [1]Understanding the downstream effects on histone modifications may open new avenues for treatment.

  • Cardiovascular and Neuropsychiatric Disorders: Aberrant histone crotonylation has been implicated in cardiovascular diseases and in modulating synaptic plasticity in the brain, highlighting the potential for targeting crotonyl-CoA metabolism in these contexts. [14]

Conclusion and Future Directions

2-Butenoyl-CoA is far more than a simple metabolic cog. It is a key signaling metabolite that translates the cell's nutritional and energetic status into tangible changes in the genetic blueprint. Its central position, integrating lipid, protein, and epigenetic pathways, underscores the profound interconnectedness of cellular biochemistry. Future research will likely focus on elucidating the specific "reader" proteins that interpret the histone crotonylation mark, mapping the "crotonylome" across different cell types and disease states, and developing small-molecule modulators of crotonyl-CoA metabolism for therapeutic use. For researchers and drug developers, the pathways converging on crotonyl-CoA represent a rich and largely untapped landscape for innovation.

References

  • Title: Crotonyl-CoA: Organic Chemistry Study Guide | Fiveable Source: Fiveable URL
  • Title: 2-Butenoyl Coenzyme A lithium Salt - Blue Tiger Scientific Source: Blue Tiger Scientific URL
  • Title: Histone crotonylation in tumors (Review)
  • Title: Crotonylation modification and its role in diseases - Frontiers Source: Frontiers URL
  • Title: Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC Source: National Institutes of Health URL
  • Title: Histone Crotonylation Analysis | MtoZ Biolabs Source: MtoZ Biolabs URL
  • Title: Application Notes and Protocols for Enzymatic Detection of 3-Hydroxyisovaleryl-CoA - Benchchem Source: Benchchem URL
  • Title: The Regulation and Function of Histone Crotonylation - PMC - NIH Source: National Institutes of Health URL
  • Title: Precursor supply for polyketide biosynthesis: the role of crotonyl-CoA reductase - PubMed Source: PubMed URL
  • Title: ccr - Crotonyl-CoA reductase - Streptomyces collinus | UniProtKB | UniProt Source: UniProt URL
  • Title: The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC Source: National Institutes of Health URL
  • Title: Crotonyl-CoA - Wikipedia Source: Wikipedia URL
  • Title: Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - Frontiers Source: Frontiers URL
  • Title: Crotonyl-CoA reductase - Grokipedia Source: Grokipedia URL
  • Title: Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - Babraham Institute Source: Babraham Institute URL
  • Title: Enoyl-coa hydratase: Biological Chemistry I Study Guide |...
  • Title: Alternative pathways for trans-2-enoyl-CoA to 3-keto- acyl-CoA in...
  • Title: Fatty acid beta oxidation - Abcam Source: Abcam URL
  • Title: The Pathophysiological Role of CoA - PMC - NIH Source: National Institutes of Health URL
  • Title: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation.

Sources

Exploratory

physical and chemical properties of 2-Butenoyl coenzyme A lithium salt

An In-depth Technical Guide to 2-Butenoyl Coenzyme A Lithium Salt Introduction and Strategic Significance 2-Butenoyl coenzyme A, more commonly known in the scientific community as Crotonoyl-CoA, is a pivotal intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Butenoyl Coenzyme A Lithium Salt

Introduction and Strategic Significance

2-Butenoyl coenzyme A, more commonly known in the scientific community as Crotonoyl-CoA, is a pivotal intermediate in cellular metabolism. As a thioester derivative of coenzyme A, it occupies a central node in the β-oxidation and synthesis of fatty acids, as well as in the catabolism of amino acids such as L-lysine and L-tryptophan.[1][2] Beyond its classical metabolic functions, recent discoveries have propelled Crotonoyl-CoA into the spotlight of epigenetic research. It serves as the primary acyl donor for histone crotonylation, a post-translational modification (PTM) that has been identified as a potent activator of gene transcription.[2][3][4]

This guide provides a comprehensive technical overview of the lithium salt form of 2-Butenoyl coenzyme A. The lithium salt is favored in research and commercial preparations for its enhanced stability and solubility compared to the free acid form, ensuring greater reliability and reproducibility in experimental settings.[5] This document is intended for researchers, biochemists, and drug development professionals, offering foundational knowledge, practical handling protocols, and advanced analytical methodologies for the effective use of this critical biochemical reagent.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Butenoyl coenzyme A lithium salt is essential for its proper handling, storage, and application.

Summary of Properties
PropertyValueReferences
Synonyms Crotonoyl-CoA lithium salt, Crotonoyl coenzyme A lithium salt, trans-2-Butenoyl-CoA[5][6]
CAS Number 102680-35-3[5][7]
Molecular Formula C₂₅H₄₀N₇O₁₇P₃S (Free Acid) / C₂₅H₃₇N₇O₁₇P₃S·3Li (Trilithium Salt)[5][6][7][8]
Molecular Weight 835.61 g/mol (Free Acid) / 853.41 g/mol (Trilithium Salt)[5][8][9]
Appearance White to off-white powder/solid[5][8]
Purity Typically ≥90% to ≥95% (as determined by HPLC)[5][7]
Storage Temperature -20°C[8]
Molecular Structure

2-Butenoyl coenzyme A is a complex molecule comprising three key moieties:

  • An Adenosine 3',5'-bisphosphate group: Provides the core scaffold.

  • A Pantothenic Acid (Vitamin B₅) unit: Links the adenosine moiety to the reactive thiol.

  • A Cysteamine group: Terminates in a sulfhydryl (-SH) group that forms a high-energy thioester bond with the 2-butenoyl (crotonyl) group.

The crotonyl group itself is a four-carbon acyl chain featuring a distinctive α,β-unsaturated double bond in the trans configuration, a critical feature for its chemical reactivity.[3][6]

Solubility and Solution Preparation

The lithium salt form confers good aqueous solubility. The trilithium salt is reported to be soluble in water up to 50 mg/mL, yielding a clear, colorless solution.[8][9]

Causality in Practice: The multiple phosphate groups on the CoA backbone are acidic and are deprotonated at neutral pH, rendering the molecule highly polar and water-soluble. The use of a salt form like the lithium salt prevents the molecule from existing as a free acid in solid form, which can improve stability and ease of dissolution.

Stability and Storage

Core Principle: Coenzyme A thioesters are energetically activated molecules and are susceptible to degradation. The primary routes of degradation are hydrolysis of the thioester bond and oxidation of the thiol (if any free CoA is present).

  • Solid Form: As a lyophilized powder, the compound is relatively stable. For long-term storage, it should be kept at -20°C or below, desiccated, and protected from light.[8]

  • In Solution: Aqueous solutions are significantly less stable. The thioester bond is subject to hydrolysis, a process accelerated by non-neutral pH and elevated temperatures. It is imperative to prepare solutions freshly before use. For short-term storage (hours), solutions should be kept on ice. For longer-term storage (days to weeks), aliquots should be flash-frozen in liquid nitrogen and stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize both hydrolysis and oxidation.[10]

Chemical Reactivity and Biological Roles

The dual chemical nature of Crotonyl-CoA—a high-energy thioester and a Michael acceptor—dictates its diverse biological functions.

Role in Intermediary Metabolism

In mitochondrial fatty acid β-oxidation, Crotonyl-CoA is formed during the degradation of butyryl-CoA by acyl-CoA dehydrogenase. It is subsequently hydrated by enoyl-CoA hydratase to form β-hydroxybutyryl-CoA, continuing the oxidative spiral.[4][11] This central role makes it an essential substrate for studying the enzymes of fatty acid metabolism.[12]

cluster_beta_oxidation Fatty Acid β-Oxidation Cycle Butyryl_CoA Butyryl-CoA Crotonyl_CoA 2-Butenoyl-CoA (Crotonyl-CoA) Butyryl_CoA->Crotonyl_CoA Acyl-CoA Dehydrogenase Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxybutyryl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA->Butyryl_CoA Thiolase (leading to next cycle)

Caption: Role of 2-Butenoyl-CoA in fatty acid metabolism.

Role in Epigenetic Regulation

The discovery of histone crotonylation (Kcr) has established a direct link between cellular metabolism and gene regulation. Crotonyl-CoA is the sole substrate donor for this modification, utilized by histone acetyltransferases (HATs) such as p300.[2] The unique α,β-unsaturated nature of the crotonyl group imparts a distinct structural and chemical character to the modified lysine residue compared to acetylation, and it is strongly associated with active gene promoters.[3] The cellular concentration of Crotonyl-CoA can thus directly influence the epigenetic landscape and modulate gene expression.[2][4]

Crotonyl_CoA 2-Butenoyl-CoA (Crotonyl-CoA) p300 p300/HAT Crotonyl_CoA->p300 Substrate Crotonylated_Histone Crotonylated Histone (Active Gene Expression) p300->Crotonylated_Histone Catalysis CoA_SH Coenzyme A (CoASH) p300->CoA_SH Byproduct Histone Histone Tail (with Lysine) Histone->p300 Target

Caption: Epigenetic role of 2-Butenoyl-CoA.

Analytical Methodologies

Rigorous analytical characterization is paramount to ensure the quality and integrity of 2-Butenoyl coenzyme A lithium salt for research.

start Lyophilized Compound dissolve Prepare Aqueous Stock Solution start->dissolve hplc Purity Assessment (HPLC) dissolve->hplc Purity >90%? ms Identity Confirmation (LC-MS) hplc->ms Yes nmr Structural Verification (NMR) ms->nmr assay Use in Downstream Biochemical Assays nmr->assay

Caption: General analytical workflow for 2-Butenoyl-CoA.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of CoA derivatives.[8] This protocol is based on reverse-phase ion-pairing chromatography, which is necessary to retain the highly polar CoA molecule on a C18 column.

Experimental Choices Explained:

  • Reverse-Phase C18 Column: Separates molecules based on hydrophobicity. While CoA itself is polar, the adenosine base provides enough hydrophobicity for retention.

  • Ion-Pairing Reagent (e.g., TBAHS): Triethylammonium or tetrabutylammonium salts are added to the mobile phase. Their positive charges interact with the negative phosphate groups of CoA, while their alkyl chains interact with the C18 stationary phase, effectively increasing the retention of the analyte.

  • Phosphate Buffer: Maintains a stable pH to ensure consistent ionization states of the analyte and the ion-pairing reagent.

  • Acetonitrile/Methanol Gradient: The organic solvent is gradually increased to elute compounds of increasing hydrophobicity.

Step-by-Step Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 100 mM potassium phosphate, 5 mM tetrabutylammonium hydrogen sulfate (TBAHS), pH adjusted to 6.5.

    • Mobile Phase B: 70% Acetonitrile, 30% Mobile Phase A.

    • All mobile phases must be filtered (0.22 µm filter) and degassed.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Butenoyl coenzyme A lithium salt in cold, ultrapure water. Keep on ice.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 260 nm (for the adenine base).

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient from 0% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Return to 100% A

  • Data Analysis: Integrate the peak corresponding to 2-Butenoyl-CoA. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥90% is typically considered acceptable.[7]

Protocol: Structural Verification by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).[6][13]

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution from the HPLC protocol to approximately 10-20 µM in 50:50 acetonitrile:water.

  • Instrumentation: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.

  • ESI-MS Conditions:

    • Ionization Mode: Both positive and negative modes should be tested. Negative mode is often preferred due to the phosphate groups.

    • Expected Ions (Negative Mode):

      • [M-H]⁻: ~834.13

      • [M-2H]²⁻: ~416.56[6]

    • Expected Ions (Positive Mode):

      • [M+H]⁺: ~836.15

      • [M+2H]²⁺: ~418.58[6]

  • Data Analysis: Compare the observed m/z values with the theoretical exact mass of C₂₅H₄₀N₇O₁₇P₃S (835.1414 g/mol ).[6] A mass error of <5 ppm provides high confidence in the compound's identity. Tandem MS (MS/MS) can be used to obtain characteristic fragmentation patterns for further structural confirmation.[12]

Protocol: Structural Elucidation by NMR Spectroscopy

While often not required for routine use, ¹H NMR spectroscopy can provide detailed structural information, particularly confirming the presence and integrity of the crotonyl moiety.[14][15]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the compound in 0.5 mL of deuterium oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for adequate resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum with water suppression.

  • Spectral Interpretation:

    • The most characteristic signals are from the vinyl protons of the crotonyl group. Based on related structures, these are expected to appear significantly downfield.[16]

    • Hα (proton alpha to carbonyl): Expected as a doublet of quartets around δ 6.0-7.0 ppm.

    • Hβ (proton beta to carbonyl): Expected as a doublet of quartets around δ 7.0-7.5 ppm.

    • Methyl Group (-CH₃): Expected as a doublet around δ 1.8-2.0 ppm.

    • The rest of the spectrum will contain complex, overlapping signals from the CoA backbone. The clear presence of the three signals for the crotonyl group confirms its identity.

Application in Biochemical Assays

2-Butenoyl-CoA is widely used as a substrate to measure the activity of enzymes involved in fatty acid metabolism, such as enoyl-CoA reductases.[12]

Protocol: Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of the crotonyl double bond.

Experimental Choices Explained:

  • Monitoring NADPH at 340 nm: NADPH has a distinct absorbance peak at 340 nm, while its oxidized form, NADP+, does not. This allows for direct, real-time monitoring of the reaction progress.

  • Substrate Saturation: Crotonyl-CoA and NADPH concentrations are kept well above the enzyme's Michaelis constant (Km) to ensure the measured rate is proportional to the enzyme concentration (Vmax conditions).

  • Reaction Buffer: A stable pH (e.g., 7.4) is maintained to ensure optimal enzyme activity. DTT is often included to maintain a reducing environment, protecting enzyme cysteine residues.

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Prepare Reagents:

    • 10 mM 2-Butenoyl coenzyme A lithium salt stock in water.

    • 10 mM NADPH stock in water.

    • Purified enoyl-CoA reductase enzyme diluted to a working concentration in Assay Buffer.

  • Assay Procedure (in a 1 mL cuvette):

    • To the cuvette, add:

      • 950 µL Assay Buffer

      • 10 µL of 10 mM NADPH (final concentration: 100 µM)

      • 10 µL of 10 mM 2-Butenoyl-CoA (final concentration: 100 µM)

    • Mix by pipetting and place in a spectrophotometer pre-warmed to the desired temperature (e.g., 37°C).

    • Monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure stability.

    • Initiate the reaction by adding 30 µL of the diluted enzyme.

    • Immediately mix and begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of NADPH consumption is equal to the rate of 2-Butenoyl-CoA reduction.

Conclusion

2-Butenoyl coenzyme A lithium salt is more than a simple metabolic intermediate; it is a vital tool for interrogating fundamental biological processes ranging from cellular energy balance to epigenetic control of the genome. Its utility in research is critically dependent on a clear understanding of its physicochemical properties, a commitment to proper handling and storage, and the application of rigorous analytical methods to verify its integrity. By leveraging the protocols and technical insights provided in this guide, researchers can confidently employ this reagent to advance our understanding of metabolic and regulatory pathways in health and disease.

References

  • Blue Tiger Scientific. (n.d.). 2-Butenoyl Coenzyme A lithium Salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280381, 2-Butenoyl coenzyme A. Retrieved from [Link]

  • Erb, T. J., et al. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Proceedings of the National Academy of Sciences, 106(22), 8871-8876. Retrieved from [Link]

  • Beuerle, T., & Pichersky, E. (2002). Enzymatic synthesis and purification of aromatic coenzyme a esters. Analytical Biochemistry, 302(2), 305-312. Retrieved from [Link]

  • Gaffney, D. O., et al. (2016). A Chemical Probe for Protein Crotonylation. Journal of the American Chemical Society, 138(49), 15790-15793. Retrieved from [Link]

  • Lhospice, S., et al. (2018). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. ChemBioChem, 19(11), 1163-1167. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). Retrieved from [Link]

  • Advent Bio. (n.d.). Crotonyl Coenzyme A, Lithium Salt. Retrieved from [Link]

  • Indiana State University. (n.d.). Fatty Acids -- Enzymes and Isolated Reactions: Activities of FA Synthase. Retrieved from [Link]

  • Corcoran, D. L., & Lamming, D. W. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular Metabolism, 32, 100911. Retrieved from [Link]

  • Sun, L., et al. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 300(2), 105634. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(3), 2445-2452. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyryl-CoA. Retrieved from [Link]

  • Mallet, W. G., & Knoechel, T. R. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods and Protocols, 2(3), 27. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Analogs and Derivatives of Coenzyme A (CoA). Retrieved from [Link]

  • Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Butenoyl Coenzyme A: From Fundamental Metabolism to Therapeutic Target

This guide provides a comprehensive technical overview of 2-butenoyl coenzyme A (crotonyl-CoA), a critical intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-butenoyl coenzyme A (crotonyl-CoA), a critical intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core biological significance, its multifaceted cellular functions, and its emerging role as a key player in various disease states. We will explore the intricate metabolic pathways that produce and consume 2-butenoyl coenzyme A, its function as a substrate for epigenetic modifications, and its clinical relevance in oncology and neurology. Furthermore, this guide offers detailed, field-proven protocols for the extraction, quantification, and synthesis of this pivotal metabolite, empowering researchers to investigate its role in their own scientific endeavors.

The Biochemical Landscape of 2-Butenoyl Coenzyme A

2-Butenoyl coenzyme A, a derivative of coenzyme A, is a central node in several major metabolic pathways, most notably in the catabolism of fatty acids and certain amino acids.[1] Its strategic position as a metabolic intermediate underscores its importance in cellular energy homeostasis.

A Key Intermediate in Fatty Acid β-Oxidation

During the breakdown of even-chain fatty acids for energy, 2-butenoyl coenzyme A is formed through the dehydrogenation of a fatty acyl-CoA molecule, a reaction that introduces a trans-double bond between the beta and gamma carbons.[1] This unsaturated acyl-CoA is then further metabolized by the enzyme crotonase, which hydrates the double bond to form 3-hydroxybutyryl-CoA, preparing the fatty acid chain for the subsequent round of oxidation.[1] Disruptions in this metabolic sequence can lead to serious metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]

A Product of Amino Acid Catabolism

The carbon skeletons of several amino acids, including lysine and tryptophan, are degraded into metabolites that feed into central carbon metabolism. A key step in the catabolism of these amino acids is the production of glutaryl-CoA, which is subsequently oxidized to 2-butenoyl coenzyme A.[2] This metabolic link highlights the interconnectedness of fatty acid and amino acid metabolism, with 2-butenoyl coenzyme A serving as a crucial junction.

dot```dot graph "Metabolic Hub of 2-Butenoyl Coenzyme A" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Fatty Acids" [fillcolor="#EA4335", color="#EA4335"]; "Amino Acids (Lys, Trp)" [fillcolor="#FBBC05", color="#FBBC05"]; "2-Butenoyl CoA" [fillcolor="#34A853", color="#34A853"]; "β-Oxidation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Amino Acid Catabolism" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Energy Production (TCA Cycle)" [fillcolor="#4285F4", color="#4285F4"]; "Histone Crotonylation" [fillcolor="#4285F4", color="#4285F4"];

"Fatty Acids" -> "β-Oxidation" -> "2-Butenoyl CoA"; "Amino Acids (Lys, Trp)" -> "Amino Acid Catabolism" -> "2-Butenoyl CoA"; "2-Butenoyl CoA" -> "Energy Production (TCA Cycle)"; "2-Butenoyl CoA" -> "Histone Crotonylation"; }

Caption: The workflow from metabolic intermediate to epigenetic modification.

Clinical Relevance: A Double-Edged Sword in Disease

The burgeoning understanding of 2-butenoyl coenzyme A's role in histone crotonylation has significant implications for human health and disease. Dysregulation of its metabolism and the subsequent alterations in gene expression are increasingly being implicated in the pathogenesis of cancer and neurological disorders.

A Key Player in Cancer Biology

In certain cancers, such as glioblastoma, tumor cells reprogram their metabolism to increase the production of 2-butenoyl coenzyme A. [2][3]This leads to elevated levels of histone crotonylation, which can promote tumor growth by altering the expression of genes involved in cell proliferation and immune evasion. [2][3]For instance, in glioblastoma stem cells, increased histone H4 crotonylation has been shown to suppress the type I interferon signaling pathway, thereby dampening the anti-tumor immune response. [3]This makes the metabolic pathways that produce 2-butenoyl coenzyme A potential therapeutic targets for cancer treatment. [4]

Cancer Type Role of 2-Butenoyl CoA/Histone Crotonylation Key Genes/Pathways Affected Therapeutic Implication
Glioblastoma Increased production leading to elevated histone crotonylation, promoting tumor growth and immune evasion. [2][3] Type I Interferon Signaling, MYC-regulated genes. [1][3] Targeting lysine catabolism or histone crotonyltransferases. [2]
Colorectal Cancer Histone crotonylation linked to cancer-related pathways. [5] DNA damage response pathways. [5] Potential for epigenetic therapies targeting crotonylation.

| Prostate Cancer | Histone crotonylation activates the androgen receptor signaling pathway. [6]| Androgen receptor signaling. [6]| Inhibition of histone crotonyltransferases or associated reader proteins. |

Implications for Neurological and Cognitive Function

Emerging research indicates that histone crotonylation, and by extension 2-butenoyl coenzyme A metabolism, plays a crucial role in the brain. Studies have shown that increasing histone crotonylation in the hippocampus can enhance long-term memory storage. [7]Conversely, impairments in the metabolism of 2-butenoyl coenzyme A have been linked to cognitive deficits. [7]In the context of Alzheimer's disease, there is evidence that histone crotonylation is dysregulated in microglia, the brain's resident immune cells, potentially contributing to neuroinflammation. [8]Specifically, elevated H3K18 crotonylation in microglia can promote the expression of STAT1, a key transcription factor in inflammatory pathways. [8]

Experimental Protocols for the Researcher

To facilitate further investigation into the roles of 2-butenoyl coenzyme A, this section provides detailed protocols for its quantification and in vitro synthesis.

Quantification of 2-Butenoyl Coenzyme A by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of 2-butenoyl coenzyme A from mammalian cells and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Acyl-CoA Extraction from Tissues

  • Tissue Pulverization: Freeze-clamp tissue in liquid nitrogen immediately upon collection to halt metabolic activity. Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: To approximately 20-30 mg of frozen tissue powder, add 1.5 mL of a pre-chilled (-20°C) solution of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.

  • Phase Separation: Add 0.5 mL of 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds. Vortex the mixture for 5 seconds and then centrifuge at 16,000 x g for 5 minutes at 4°C. [9]4. Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Acidification and Solid-Phase Extraction (SPE): Acidify 1 mL of the supernatant with 0.25 mL of glacial acetic acid. Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v). Apply the acidified supernatant to the column. [9]6. Washing and Elution: Wash the SPE column with 1 mL of the conditioning solution. Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v). [9]7. Sample Preparation for LC-MS/MS: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7). [10] 4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water. [11] * Mobile Phase B: Acetonitrile. [11] * Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.2 mL/min. [11] * Column Temperature: 30°C. [11]* Mass Spectrometry Detection (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Parent Ion (m/z): 836.2.

    • Daughter Ions (m/z): 330.1 (quantitative), 428.1 (qualitative). [10][12] * Collision Energy: Optimize based on the specific instrument, typically in the range of 20-40 eV.

dot

LC-MS/MS Workflow for 2-Butenoyl CoA Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction (Acetonitrile/Isopropanol) Sample->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE LC Liquid Chromatography (C18 Separation) SPE->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: Workflow for the quantification of 2-butenoyl coenzyme A.

Chemo-enzymatic Synthesis of 2-Butenoyl Coenzyme A

This protocol describes a chemo-enzymatic approach for the in vitro synthesis of 2-butenoyl coenzyme A, which can be used as a standard for quantification or as a substrate in enzymatic assays. [13][14]

  • Activation of Crotonic Acid:

    • Dissolve crotonic acid in an appropriate organic solvent (e.g., anhydrous tetrahydrofuran).

    • Add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) to activate the carboxylic acid. The reaction is typically carried out at room temperature for 1-2 hours. [13][14]2. Thioesterification with Coenzyme A:

    • Prepare a solution of coenzyme A (lithium or sodium salt) in a suitable aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the activated crotonic acid solution to the coenzyme A solution with stirring. The reaction is typically performed on ice to minimize degradation of coenzyme A.

  • Purification:

    • Purify the synthesized 2-butenoyl coenzyme A using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

    • Use a gradient of water and acetonitrile, both containing a small amount of a volatile buffer salt (e.g., 50 mM ammonium acetate), for elution.

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine moiety of coenzyme A).

    • Collect the fractions containing the product and lyophilize to obtain the purified 2-butenoyl coenzyme A.

Future Perspectives and Conclusion

2-Butenoyl coenzyme A has emerged from being a simple metabolic intermediate to a key signaling molecule that bridges cellular metabolism with epigenetic regulation. Its role in histone crotonylation has opened up new avenues of research into the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ability to accurately quantify and synthesize this molecule is paramount for advancing our understanding of its complex biological functions. The protocols and information provided in this guide are intended to empower researchers to explore the multifaceted roles of 2-butenoyl coenzyme A and to potentially uncover novel therapeutic strategies targeting its metabolism and downstream signaling pathways.

References

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  • Fiveable. (2025). Crotonyl-CoA: Organic Chemistry Study Guide. [Link]

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  • Mews, P., et al. (2025). Histone Lysine Crotonylation Regulates Long-Term Memory Storage. bioRxiv. [Link]

  • Simithy, J., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Metabolites. [Link]

  • Liu, K., et al. (2021). Histone crotonylation in tumors (Review). Molecular and Clinical Oncology. [Link]

  • Goudarzi, A., et al. (2024). Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. Molecular Metabolism. [Link]

  • Spandidos Publications. (2025). Histone crotonylation in tumors (Review). [Link]

  • Kallscheuer, N., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules. [Link]

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  • Liao, C., et al. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. International Journal of Molecular Sciences. [Link]

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  • Yu, H., et al. (2021). Protein crotonylation in cancer: mechanisms, functions, and therapeutic potential. ProQuest. [Link]

  • Goudarzi, A., et al. (2024). Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. Molecular Metabolism. [Link]

  • Corbet, C., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. [Link]

  • Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]

  • Thapa, R., et al. (2018). Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. Molecules. [Link]

  • Erb, T. J., et al. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences. [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]

  • Mews, P., et al. (2025). Histone Lysine Crotonylation Regulates Long-Term Memory Storage. bioRxiv. [Link]

  • Fuchs, G., et al. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology. [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]

  • Vervoort, J., et al. (2000). Synthesis of Crotonyl-OxyCoA: A Mechanistic Probe of the Reaction Catalyzed by Enoyl-CoA Hydratase. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2026). Microglial histone H3K18 crotonylation promotes STAT1 expression and induces cognitive deficit in Alzheimer disease. Journal of Neuroinflammation. [Link]

  • Goodpaster, B. H., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. [Link]

  • Fan, J., et al. (2021). ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism. International Journal of Molecular Sciences. [Link]

  • Fellow, A., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. [Link]

  • Sharma, R., & D'Souza, C. (2024). Metabolic Reprogramming in Glioblastoma Multiforme: A Review of Pathways and Therapeutic Targets. Cureus. [Link]

  • van der Sluis, E. O., et al. (2026). A Start: A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD. International Journal of Neonatal Screening. [Link]

  • Gowans, G. J., et al. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology. [Link]

  • Honda, K., et al. (2018). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. Applied and Environmental Microbiology. [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • Li, Y., et al. (2017). Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]

  • da Silva, G. A. F., et al. (2024). Changes in Expression of Key Genes in Alzheimer's Disease: A Specific Brain Tissue Change. The Journals of Gerontology: Series A. [Link]

  • MIT News. (2025). Targeting gene regulation may hold key to future Alzheimer's therapies. [Link]

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Exploratory

2-Butenoyl coenzyme A as a metabolic intermediate in eukaryotes

2-Butenoyl Coenzyme A (Crotonyl-CoA): A Central Metabolic-Epigenetic Node in Eukaryotes Executive Summary 2-Butenoyl coenzyme A, commonly known as crotonyl-CoA, is an α,β -unsaturated short-chain acyl-CoA thioester. Trad...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Butenoyl Coenzyme A (Crotonyl-CoA): A Central Metabolic-Epigenetic Node in Eukaryotes

Executive Summary

2-Butenoyl coenzyme A, commonly known as crotonyl-CoA, is an α,β -unsaturated short-chain acyl-CoA thioester. Traditionally viewed merely as a transient intermediate in fatty acid β -oxidation and amino acid catabolism, crotonyl-CoA is now recognized as a critical signaling metabolite. It serves as the direct acyl donor for histone crotonylation (Kcr), a highly conserved post-translational modification (PTM) that links cellular metabolic states to active gene transcription[1][2]. Because intracellular crotonyl-CoA concentrations are roughly 1,000-fold lower than those of acetyl-CoA, fluctuations in its synthesis or degradation act as a highly sensitive metabolic rheostat, dictating cell fate, mesoendodermal differentiation, and therapeutic responses in oncology[2][3][4].

The Metabolic Network of Crotonyl-CoA

The intracellular pool of crotonyl-CoA is tightly regulated by compartmentalized metabolic pathways. Unlike acetyl-CoA, which is highly abundant, crotonyl-CoA availability is a rate-limiting factor for downstream epigenetic modifications[3].

  • Biosynthetic Pathways: Crotonyl-CoA is generated via three primary routes. First, during mitochondrial and peroxisomal fatty acid oxidation, acyl-CoA dehydrogenase short-chain (ACADS) catalyzes the dehydrogenation of butyryl-CoA to crotonyl-CoA[4][5]. Second, in amino acid catabolism, the breakdown of lysine and tryptophan yields glutaryl-CoA, which is subsequently oxidized to crotonyl-CoA by glutaryl-CoA dehydrogenase (GCDH)[5][6]. Third, the short-chain fatty acid crotonate (often derived from gut microbiota fermentation) can be directly converted into crotonyl-CoA by acyl-CoA synthetase short-chain family member 2 (ACSS2)[6][7].

  • Degradation and Hydration: To maintain homeostasis, crotonyl-CoA is hydrolyzed by short-chain enoyl-CoA hydratase (ECHS1)[6]. Crucially, in the nucleus, the chromodomain Y-like protein (CDYL) functions as a local crotonyl-CoA hydratase. By converting crotonyl-CoA to β -hydroxybutyryl-CoA directly at chromatin sites, CDYL depletes the local substrate pool, acting as a negative regulator of histone crotonylation[1][8].

G Crotonate Crotonate (SCFA) Crotonyl Crotonyl-CoA (2-Butenoyl-CoA) Crotonate->Crotonyl ACSS2 Butyryl Butyryl-CoA (Fatty Acid Oxidation) Butyryl->Crotonyl ACADS Lysine Lysine / Tryptophan Catabolism Lysine->Crotonyl GCDH Hydroxy β-Hydroxybutyryl-CoA Crotonyl->Hydroxy CDYL / ECHS1 Acetyl Acetyl-CoA Hydroxy->Acetyl Oxidation

Metabolic pathways governing the synthesis and degradation of intracellular crotonyl-CoA.

Epigenetic Signaling: The Crotonylation Axis

Histone crotonylation (Kcr) is mechanistically and functionally distinct from histone acetylation. The crotonyl group features an extended four-carbon chain and a rigid π -bond configuration. This structural rigidity and increased hydrophobicity allow Kcr to more robustly neutralize the positive charge of lysine residues, disrupting histone-DNA interactions and creating a highly permissive chromatin state[1].

  • Writers: The histone acetyltransferases p300 and CBP possess intrinsic crotonyltransferase activity, utilizing nuclear crotonyl-CoA to modify histone tails (e.g., H3K18cr, H3K27cr)[2][9].

  • Erasers: Decrotonylation is catalyzed by Class I histone deacetylases (HDACs) and specific sirtuins (SIRT1-3), which cleave the crotonyl moiety[10].

  • Readers: The unique planar structure of Kcr is specifically recognized by YEATS domain-containing proteins (such as AF9 and YEATS2). Upon binding Kcr, AF9 recruits the Super Elongation Complex (SEC) to drive robust transcriptional activation[9][10].

G Crotonyl Nuclear Crotonyl-CoA Kcr Histone Crotonylation (Kcr) Crotonyl->Kcr Writers (p300/CBP) Histone Unmodified Histone Lysine Histone->Kcr Acylation Kcr->Histone Erasers (HDACs, SIRT1-3) Readers YEATS Domain Readers (AF9, YEATS2) Kcr->Readers Recognition Transcription Active Gene Transcription (Cell Fate, Drug Response) Readers->Transcription SEC Recruitment

The epigenetic signaling axis of crotonyl-CoA driving active gene transcription.

Quantitative Analytics: LC-MS/MS Profiling of Crotonyl-CoA

Accurate quantification of crotonyl-CoA is challenging due to its low intracellular abundance and the inherent instability of the thioester bond. The following self-validating protocol utilizes 5-sulfosalicylic acid (SSA) precipitation and ion-pairing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to ensure high-fidelity quantification[11][12][13].

Step-by-Step Methodology
  • Metabolic Quenching and Extraction: Rapidly wash 5x10⁶ cells with ice-cold PBS. Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a 13C -labeled acyl-CoA internal standard.

    • Causality: SSA is strictly preferred over standard organic solvents (like methanol) because it rapidly precipitates proteins while maintaining an acidic pH, which prevents the non-enzymatic hydrolysis of the labile CoA thioester bond[11][12].

  • Cell Lysis and Clarification: Subject the suspension to three freeze-thaw cycles (liquid nitrogen to 4°C). Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE): Condition an Oasis HLB SPE column with 1 mL methanol, followed by 1 mL water. Load the supernatant. Wash with 1 mL water to remove polar interferents. Elute the CoA thioesters with 1 mL of 2% formic acid in methanol[11][14].

    • Causality: Removing salts and highly polar metabolites minimizes ion suppression during electrospray ionization (ESI), ensuring a linear dynamic range for low-abundance crotonyl-CoA[11].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of 2.5% SSA.

  • UHPLC Separation: Inject 5 µL onto a Phenomenex Kinetex C18 column (2.6 µm, 150 × 2.1 mm). Use an ion-pairing gradient (see Table 1).

    • Causality: Coenzyme A derivatives are highly polar due to their phosphate groups. Ion-pairing reagents (e.g., dibutylamine or ammonium acetate) neutralize this charge, allowing the molecules to interact with the hydrophobic C18 stationary phase for baseline resolution[11][13].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Parameters for Short-Chain Acyl-CoAs

Parameter Specification Rationale / Causality
Column Phenomenex Kinetex C18 (2.6 µm) Core-shell technology provides sharp peaks for complex matrices.
Mobile Phase A Water + 5 mM Dibutylamine + 15 mM NH₄OAc Ion-pairing neutralizes CoA phosphate charges for column retention.
Mobile Phase B Methanol + 5 mM Dibutylamine Elutes hydrophobic acyl chains effectively.
Crotonyl-CoA MRM m/z 836.16 → 426.0 Neutral loss of the phosphoadenosine diphosphate moiety[13].

| Acetyl-CoA MRM | m/z 810.1 → 428.0 | Quantified simultaneously to determine the Acetyl/Crotonyl ratio. |

Therapeutic Implications and Drug Development

The crotonyl-CoA metabolic-epigenetic axis is emerging as a powerful target in drug development, particularly for overcoming therapy resistance and modulating the tumor microenvironment (TME)[15][16].

  • Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance: In non-small cell lung cancer (NSCLC), acquired resistance to EGFR-TKIs is accompanied by the downregulation of ACSS2, leading to depleted crotonyl-CoA pools and reduced histone Kcr. Pharmacological supplementation with sodium crotonate or genetic overexpression of ACSS2 restores crotonyl-CoA levels, reactivates epigenetic reprogramming, and re-sensitizes resistant cells to EGFR-TKIs[3].

  • Epigenetic-Immune Crosstalk in Gliomas: In gliomas, crotonylation levels inversely correlate with tumor grade. Elevated intracellular crotonyl-CoA enhances global crotonylation, which induces chromatin remodeling that represses the chemokine CXCL1. This repression diminishes the recruitment of tumor-associated macrophages (TAMs) via CXCR2 signaling, effectively disrupting immune evasion. Developing small-molecule metabolic activators to boost endogenous crotonyl-CoA is currently being explored to synergize with immunotherapies[17].

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. NIH (PMC). URL:[Link]

  • Histone Crotonylation Makes Its Mark in Depression Research. NIH (PMC). URL:[Link]

  • Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells. NIH (PMC). URL:[Link]

  • Dynamic profiling and functional interpretation of histone lysine crotonylation and lactylation during neural development. bioRxiv. URL:[Link]

  • Protein crotonylation: Basic research and clinical diseases. NIH (PMC). URL:[Link]

  • The Regulation and Function of Histone Crotonylation. ResearchGate. URL:[Link]

  • The Regulation and Function of Histone Crotonylation. NIH (PMC). URL:[Link]

  • The impact of epigenetics on tumor metabolism: Friend or foe in drug response? Frontiers. URL:[Link]

  • Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. URL:[Link]

  • The Regulation and Function of Histone Crotonylation. Frontiers. URL:[Link]

  • Crotonylation modification and its role in diseases. Semantic Scholar. URL:[Link]

  • Integrative analysis of crotonylation-associated genes reveals prognostic and therapeutic targets in gliomas. NIH (PMC). URL:[Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. URL:[Link]

  • Activation of epigenetic reprogramming via crotonylation overcomes resistance to EGFR-TKI therapy in lung cancer. PNAS. URL:[Link]

  • Metabolic and Epigenetic Regulation of Endoderm Differentiation. NIH (PMC). URL:[Link]

  • Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. NIH (PMC). URL:[Link]

  • The impact of epigenetics on tumor metabolism: Friend or foe in drug response? ResearchGate. URL:[Link]

  • Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. NIH (PMC). URL:[Link]

  • Nontargeted Profiling of Coenzyme A thioesters in biological samples by tandem mass spectrometry. ACS Publications. URL:[Link]

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Foundational

endogenous levels of 2-Butenoyl coenzyme A in mammalian tissues

An In-depth Technical Guide to the Endogenous Levels of 2-Butenoyl Coenzyme A in Mammalian Tissues For Researchers, Scientists, and Drug Development Professionals Abstract 2-Butenoyl coenzyme A, more commonly known as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Endogenous Levels of 2-Butenoyl Coenzyme A in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butenoyl coenzyme A, more commonly known as crotonyl-CoA, is a pivotal intermediate in core metabolic pathways, including fatty acid beta-oxidation and the catabolism of the amino acids lysine and tryptophan.[1][2] Beyond its transient role in metabolism, crotonyl-CoA serves as the donor molecule for lysine crotonylation, a recently discovered post-translational modification that plays a significant role in regulating gene expression and cellular processes.[2][3] The intracellular concentration of crotonyl-CoA is a critical determinant of the extent of protein crotonylation, and its dysregulation has been implicated in a range of pathologies, from metabolic disorders to cancer and cardiovascular disease.[3][4] This technical guide provides a comprehensive overview of the endogenous landscape of crotonyl-CoA in mammalian tissues, with a focus on its metabolic origins, robust quantification methodologies, and established physiological and pathological significance.

The Metabolic Crossroads of Crotonyl-CoA

Crotonyl-CoA is strategically positioned at the intersection of several major metabolic routes, primarily within the mitochondria.[2][5] Its steady-state concentration is a dynamic reflection of the metabolic flux through these pathways.

Generation of Crotonyl-CoA

The primary sources of endogenous crotonyl-CoA are:

  • Fatty Acid β-Oxidation: During the breakdown of even-chain fatty acids, crotonyl-CoA is formed from the dehydrogenation of butyryl-CoA by acyl-CoA dehydrogenases.[2][6]

  • Amino Acid Catabolism: The degradation of lysine, hydroxylysine, and tryptophan converges on the production of glutaryl-CoA, which is subsequently oxidized to crotonyl-CoA by glutaryl-CoA dehydrogenase (GCDH).[5][7]

  • Gut Microbiome Contribution: The gut microbiota can produce short-chain fatty acids, including crotonic acid, through dietary fermentation.[2] Crotonic acid can be absorbed by host cells and converted to crotonyl-CoA, likely by acyl-CoA synthetase short-chain family members (ACSS).[2][7]

Consumption of Crotonyl-CoA

Crotonyl-CoA is consumed through several enzymatic reactions:

  • Hydration: The enzyme crotonase (enoyl-CoA hydratase, ECHS1) hydrates crotonyl-CoA to form β-hydroxybutyryl-CoA, a subsequent step in fatty acid oxidation.[6][8]

  • Reductive Carboxylation: In some microorganisms, crotonyl-CoA carboxylase/reductase (CCR) catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[9][10]

  • Protein Crotonylation: Histone acetyltransferases (HATs) with histone crotonyltransferase (HCT) activity can transfer the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins.[3][11] Chromodomain Y-like (CDYL) protein acts as a crotonyl-CoA hydratase, negatively regulating histone crotonylation by converting crotonyl-CoA to β-hydroxybutyryl-CoA.[3][11]

Visualizing the Metabolic Pathways

The following diagram illustrates the central role of crotonyl-CoA in mammalian metabolism.

Crotonyl_CoA_Metabolism cluster_generation Generation cluster_consumption Consumption Fatty Acid Oxidation Fatty Acid Oxidation Butyryl-CoA Butyryl-CoA Fatty Acid Oxidation->Butyryl-CoA Amino Acid Catabolism (Lys, Trp) Amino Acid Catabolism (Lys, Trp) Glutaryl-CoA Glutaryl-CoA Amino Acid Catabolism (Lys, Trp)->Glutaryl-CoA ACADS ACADS Butyryl-CoA->ACADS GCDH GCDH Glutaryl-CoA->GCDH Crotonyl_CoA Crotonyl-CoA ACADS->Crotonyl_CoA GCDH->Crotonyl_CoA Beta-Hydroxybutyryl-CoA Beta-Hydroxybutyryl-CoA Protein Crotonylation Protein Crotonylation ECHS1 ECHS1/CDYL ECHS1->Beta-Hydroxybutyryl-CoA HATs HATs/HCTs HATs->Protein Crotonylation Crotonyl_CoA->ECHS1 Crotonyl_CoA->HATs

Caption: Metabolic pathways generating and consuming crotonyl-CoA.

Quantification of Endogenous Crotonyl-CoA: A Technical Workflow

The accurate quantification of crotonyl-CoA in biological matrices is challenging due to its low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering high sensitivity and specificity.[12][13][14]

Experimental Workflow Overview

The following diagram outlines a typical workflow for the quantification of crotonyl-CoA from mammalian tissues or cells.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization (in cold PBS) Protein_Precipitation Protein Precipitation (e.g., 10% TCA or 2.5% SSA) Tissue_Homogenization->Protein_Precipitation Cell_Harvesting Cell Harvesting (scraping in cold PBS) Cell_Harvesting->Protein_Precipitation Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 reverse-phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (vs. standard curve) MS_Detection->Quantification

Caption: Experimental workflow for crotonyl-CoA quantification.

Detailed Step-by-Step Protocol for Crotonyl-CoA Quantification

This protocol is a synthesis of established methods for the analysis of short-chain acyl-CoAs.[13][15][16]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate

  • Internal standard (e.g., ¹³C-labeled crotonyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Crotonyl-CoA analytical standard

Procedure:

  • Sample Collection and Homogenization:

    • For tissues: Excise tissue and immediately flash-freeze in liquid nitrogen. Weigh the frozen tissue and homogenize in 10 volumes of ice-cold PBS.

    • For cultured cells: Wash cells with ice-cold PBS, then scrape into a minimal volume of ice-cold PBS.[17]

    • Rationale: Rapid cooling and processing on ice are crucial to quench metabolic activity and prevent the degradation of acyl-CoAs.

  • Protein Precipitation and Extraction:

    • To the tissue homogenate or cell suspension, add an equal volume of ice-cold 10% TCA or a final concentration of 2.5% SSA.

    • Add the internal standard at a known concentration.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

    • Rationale: Strong acids like TCA or SSA effectively precipitate proteins, releasing small molecules like acyl-CoAs into the supernatant. The internal standard is added early to account for variability in extraction efficiency and sample handling.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.[13]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Rationale: This step separates the precipitated protein pellet from the supernatant containing the analyte of interest.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[13]

      • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.[13]

      • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.[13]

      • Gradient: A linear gradient from 2% B to 98% B over approximately 15 minutes.[13]

      • Flow Rate: 0.2 mL/min.[13]

      • Rationale: Reverse-phase chromatography effectively separates acyl-CoAs based on the hydrophobicity of their acyl chains. Ammonium acetate is a volatile salt that improves chromatographic peak shape and is compatible with mass spectrometry.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for crotonyl-CoA and the internal standard. A common transition for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety (-507 m/z).[16][18]

      • Rationale: MRM provides high selectivity and sensitivity by monitoring for specific fragmentation patterns, minimizing interference from the complex biological matrix.

  • Quantification:

    • Generate a standard curve using known concentrations of the crotonyl-CoA analytical standard spiked into the same matrix as the samples.

    • Calculate the concentration of crotonyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Rationale: A matrix-matched standard curve is essential for accurate quantification as it accounts for matrix effects that can suppress or enhance the analyte signal.

Endogenous Levels of Crotonyl-CoA in Mammalian Tissues and Cells

The concentration of crotonyl-CoA is generally low compared to other short-chain acyl-CoAs like acetyl-CoA and succinyl-CoA.[5][19] Its levels can vary significantly depending on the tissue type and metabolic state.

Tissue/Cell TypeReported ConcentrationReference
HeLa Cells, Myoblasts, Myotubes<5% of the total short-chain acyl-CoA pool[5]
HepG2 Cells~0.033 pmol / 10⁶ cells[19]
Mouse Heart~0.0172 pmol / mg wet weight[19]

Note: This table represents a summary of available data. The absolute quantification of acyl-CoAs is technically demanding, and reported values can vary between studies due to differences in methodology and experimental conditions.

The Role of Crotonyl-CoA in Health and Disease

The physiological and pathological significance of crotonyl-CoA is intrinsically linked to its role as a substrate for protein crotonylation. This post-translational modification is emerging as a critical regulator of cellular function.

Transcriptional Regulation

Histone crotonylation, particularly at the promoter and enhancer regions of genes, is associated with active gene transcription.[1][2] The level of histone crotonylation is directly influenced by the intracellular concentration of crotonyl-CoA.[7][20] For example, during endoderm differentiation, an increase in the expression of crotonyl-CoA-producing enzymes leads to elevated histone crotonylation and the activation of endodermal genes.[8][11]

Pathological Implications

Dysregulation of crotonyl-CoA metabolism and, consequently, protein crotonylation has been implicated in several diseases:

  • Cancer: In glioblastoma stem cells, reprogrammed lysine catabolism leads to an accumulation of crotonyl-CoA and subsequent histone crotonylation, which promotes tumor growth by altering the epigenetic landscape and suppressing anti-tumor immune responses.[4]

  • Cardiovascular Disease: Mutations in the ECHS1 gene, which encodes for crotonase, can lead to a buildup of crotonyl-CoA. This results in increased histone crotonylation in cardiomyocytes and is associated with hypertrophic cardiomyopathy.[4][21]

  • Metabolic Disorders: Deficiencies in enzymes involved in fatty acid and amino acid metabolism can disrupt the delicate balance of crotonyl-CoA levels, contributing to various metabolic diseases.[6]

Conclusion

Crotonyl-CoA is a low-abundance but highly significant metabolite that bridges cellular metabolism with epigenetic regulation. Its endogenous levels are a key determinant of protein crotonylation, a post-translational modification with profound effects on gene expression and cellular function. The ability to accurately quantify crotonyl-CoA in mammalian tissues using robust LC-MS/MS methodologies is crucial for advancing our understanding of its role in both normal physiology and a growing number of disease states. For researchers and drug development professionals, the modulation of crotonyl-CoA metabolism and the enzymes that regulate its availability represents a promising avenue for therapeutic intervention.

References

  • Erb, T. J., Berg, I. A., Brecht, V., Müller, M., Fuchs, G., & Alber, B. E. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences, 104(26), 10631–10636. [Link]

  • Zhang, L., Zhang, Y., & Yang, X. (2022). Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 1-13. [Link]

  • Wikipedia. (n.d.). Crotonyl-CoA. Retrieved from [Link]

  • Metabolomics. (n.d.). Sample preparation for Acyl-CoA analysis. Retrieved from [Link]

  • van der Woude, J. (2024, December 2). The mystery of crotonyl-CoA. Utrecht University. [Link]

  • Wang, Y., et al. (2022). Protein crotonylation: Basic research and clinical diseases. Clinica Chimica Acta, 531, 246-253. [Link]

  • Fiveable. (2025, August 15). Crotonyl-CoA: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2026, February 18). Crotonyl-coenzyme A (crotonyl-CoA). [Link]

  • Simithy, J., & Sidoli, S. (2021). Endogenous crotonoyl-CoA is generated in the mitochondria from amino acid and fatty acid catabolism, while histone crotonylation is associated with exogenous crotonate. ResearchGate. [Link]

  • He, W., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(1), 868-875. [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Li, Y., et al. (2024). Application of crotonylation modification in pan-vascular diseases. Expert Review of Cardiovascular Therapy, 22(7), 545-556. [Link]

  • Yuan, H., et al. (2024). Crotonylation modification and its role in diseases. Frontiers in Cell and Developmental Biology, 12, 1489025. [Link]

  • Wilson, M. C., et al. (2015). Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis. BMC Microbiology, 15, 223. [Link]

  • Chen, Y. R., & Chen, C. L. (2003). Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis. Journal of Chromatography B, 783(1), 155-163. [Link]

  • Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111. [Link]

  • Liu, S., et al. (2021). The Function and related Diseases of Protein Crotonylation. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Frontiers. (2024, October 30). Crotonylation modification and its role in diseases. [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. (n.d.). Crotonoyl-CoA (PAMDB000429). Retrieved from [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]

  • He, W., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(1), 868-875. [Link]

  • ResearchGate. (n.d.). Methods for measuring CoA and CoA derivatives in biological samples. Retrieved from [Link]

  • Varner, E. L., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200198. [Link]

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Protocols & Analytical Methods

Method

High-Sensitivity Quantification of 2-Butenoyl Coenzyme A (Crotonyl-CoA) via LC-MS/MS: A Comprehensive Protocol

Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Application Area: Metabolomics, Epigenetics, and Biomarker Discovery Introduction & Biological Significance 2-Butenoyl coenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Application Area: Metabolomics, Epigenetics, and Biomarker Discovery

Introduction & Biological Significance

2-Butenoyl coenzyme A, commonly known as Crotonyl-CoA , is a critical short-chain acyl-CoA thioester. It serves as a central intermediate in both fatty acid β -oxidation and the degradation of amino acids such as lysine and tryptophan[1]. Beyond classical metabolism, Crotonyl-CoA has emerged as a vital epigenetic substrate. It acts as the acyl donor for histone crotonylation, a post-translational modification (PTM) that dynamically links cellular metabolic state to active gene transcription[2].

Quantifying Crotonyl-CoA presents significant analytical challenges. Endogenous levels of Crotonyl-CoA are exceptionally low—often 20 to 350 times lower than predominant species like acetyl-CoA or succinyl-CoA[3]. Furthermore, the CoA backbone is highly polar, amphipathic, and possesses a labile thioester bond that is prone to rapid hydrolysis ex vivo. This application note details a robust, self-validating UHPLC-MS/MS methodology designed to overcome these challenges, ensuring high-fidelity extraction, chromatographic resolution, and femtomole-level quantification.

Pathway Lysine Lysine / Tryptophan Degradation CrotonylCoA 2-Butenoyl-CoA (Crotonyl-CoA) Lysine->CrotonylCoA Glutaryl-CoA DH FattyAcid Fatty Acid β-Oxidation FattyAcid->CrotonylCoA Acyl-CoA DH Histone Histone Crotonylation (Epigenetic Regulation) CrotonylCoA->Histone KATs AcetylCoA Acetyl-CoA (TCA Cycle) CrotonylCoA->AcetylCoA Enoyl-CoA Hydratase

Fig 1: Metabolic origins and epigenetic fate of 2-Butenoyl-CoA (Crotonyl-CoA).

Analytical Strategy & Rationale

To achieve a self-validating and highly reproducible assay, every step of the workflow has been optimized based on the physicochemical properties of short-chain acyl-CoAs.

Extraction Causality: Why 5-Sulfosalicylic Acid (SSA)?

Traditional extraction protocols utilize trichloroacetic acid (TCA) or organic solvent mixtures (e.g., Acetonitrile/Methanol/Water)[4]. While effective at precipitating proteins, TCA requires subsequent Solid Phase Extraction (SPE) cleanup to prevent MS ion suppression. SPE can lead to variable recovery rates for highly polar short-chain CoAs.

By utilizing 2.5% 5-sulfosalicylic acid (SSA) , we achieve immediate enzymatic quenching and protein precipitation at a low pH (stabilizing the thioester bond)[5]. Crucially, SSA is compatible with direct injection into the LC-MS system, obviating the need for SPE. This minimizes sample handling, prevents the loss of polar intermediates, and improves overall recovery[5].

Chromatographic Causality: Volatile Ion-Pairing

The 3'-phospho-ADP moiety of the CoA backbone renders Crotonyl-CoA poorly retained on standard reversed-phase C18 columns. We employ 5 mM ammonium acetate in the mobile phase. The ammonium ions ( NH4+​ ) act as a volatile ion-pairing agent, temporarily neutralizing the negative charge of the phosphate groups. This dramatically enhances retention and sharpens peak shape on sub-2 µm core-shell columns[5],[6].

Internal Standardization: The SILEC Advantage

Matrix effects (ion suppression or enhancement) are the primary source of error in LC-MS/MS. To create a self-validating system, this protocol utilizes Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) [6]. By supplementing cell cultures with [13C3​,15N1​] -pantothenate, cells synthesize heavy-labeled Crotonyl-CoA endogenously. Spiking this biologically identical, heavy-labeled standard into the lysis buffer ensures that the internal standard undergoes the exact same extraction efficiency, matrix suppression, and ionization dynamics as the endogenous analyte[2].

Experimental Protocols

Materials & Reagents
  • Extraction Buffer: 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in LC-MS grade water.

  • Internal Standard: SILEC-generated [13C3​,15N1​] -Crotonyl-CoA extract[6].

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Analytical Column: Phenomenex Kinetex C18, 2.6 µm, 2.1 mm × 150 mm (or equivalent core-shell column)[5].

Step-by-Step Extraction Workflow
  • Tissue/Cell Harvesting: Rapidly harvest cells (approx. 5×106 ) or tissue (5-10 mg) and immediately snap-freeze in liquid nitrogen to halt metabolism[4].

  • Quenching & Lysis: Add 200 µL of ice-cold 2.5% SSA extraction buffer directly to the frozen pellet.

  • Standard Spiking: Immediately spike in a known concentration of the SILEC [13C3​,15N1​] -Crotonyl-CoA internal standard.

  • Homogenization: Probe sonicate the samples on ice for 10 seconds (or use a bead beater at 4°C).

  • Precipitation: Incubate the homogenate on ice for 10 minutes to ensure complete protein denaturation.

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Carefully transfer the cleared supernatant to an LC-MS autosampler vial equipped with a glass insert. Keep at 4°C until injection.

Workflow Sample Biological Sample Quench Quench & Lyse (2.5% SSA) Sample->Quench Spike Spike SILEC Internal Std Quench->Spike Centrifuge Centrifuge (15k x g) Spike->Centrifuge LCMS UHPLC-MS/MS (MRM Mode) Centrifuge->LCMS

Fig 2: Streamlined 5-SSA extraction workflow for short-chain acyl-CoAs.

LC-MS/MS Methodology

Analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) mode.

Chromatographic Gradient

A shallow gradient is critical for resolving Crotonyl-CoA from isobaric or closely eluting short-chain acyl-CoAs (e.g., butyryl-CoA, isobutyryl-CoA)[5].

Table 1: UHPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (µL/min)
0.0982300
2.0982300
10.08020300
12.0595300
14.0595300
14.1982300
18.0982300
Mass Spectrometry Parameters

Detection is achieved via Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for acyl-CoAs in positive mode involves the neutral loss of the 3'-phospho-ADP moiety (507 Da), yielding a pantetheine-acyl product ion[6].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
Crotonyl-CoA 836.1329.18035Quantifier
Crotonyl-CoA 836.1428.18038Qualifier
13C3​,15N1​ -Crotonyl-CoA 840.1333.18035Internal Standard
Acetyl-CoA 810.1303.18035Reference / System Suitability

(Note: Source temperature should be maintained at 450°C to 500°C to ensure adequate desolvation of the highly polar aqueous mobile phase).

Data Presentation & Assay Validation

To establish trustworthiness, the assay must be validated for linearity, sensitivity, and matrix effects. The use of SSA extraction combined with SILEC internal standards yields exceptional analytical metrics[5],[6].

Table 3: Validation Metrics for Crotonyl-CoA Quantification

MetricValueNotes
Limit of Detection (LOD) ~0.5 fmol on-columnSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~1.5 fmol on-columnSignal-to-Noise (S/N) 10, CV 15%
Linear Dynamic Range 103 orders of magnitude R2≥0.995
Matrix Effect (Ion Suppression) < 10% varianceCorrected via SILEC internal standard
Extraction Recovery 88% - 94%Compared to post-extraction spiked samples

Data Analysis: Peak areas are integrated using the vendor's quantitative software. The peak area of endogenous Crotonyl-CoA ( m/z 836.1 329.1) is divided by the peak area of the SILEC internal standard ( m/z 840.1 333.1) to generate an area ratio. Absolute quantification is determined by plotting this ratio against a standard curve generated from authentic, unlabeled Crotonyl-CoA standards spiked into the extraction matrix[5].

Conclusion

The accurate quantification of 2-Butenoyl coenzyme A (Crotonyl-CoA) is foundational for advancing research in metabolic flux and epigenetic regulation. By leveraging 5-SSA for single-step deproteinization[5], ammonium acetate for volatile ion-pairing[6], and SILEC for absolute internal standardization[2], this LC-MS/MS protocol provides a robust, self-validating framework. This methodology ensures that even the lowest abundance short-chain acyl-CoAs can be quantified with high precision, free from the confounding variables of matrix suppression and ex vivo degradation.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. International Journal of Molecular Sciences. Available at:[Link]

  • SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Nature Protocols. Available at:[Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences. Available at:[Link]

  • Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology. Available at:[Link]

  • Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular Cell. Available at:[Link]

  • 2-Butenoyl coenzyme A | PubChem CID 5280381. National Center for Biotechnology Information. Available at:[Link]

Sources

Application

protocol for in vitro enzyme assay with 2-Butenoyl coenzyme A

Application Note & Protocol Topic: Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity using 2-Butenoyl-CoA Audience: Researchers, scientists, and drug development professionals. Introduction and Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity using 2-Butenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

2-Butenoyl-CoA, commonly known as crotonoyl-CoA, is a pivotal intermediate in the mitochondrial fatty acid β-oxidation pathway.[1][2][3] The metabolism of this α,β-unsaturated thioester is critical for cellular energy production from lipid stores. The enzyme Enoyl-CoA Hydratase (E.C. 4.2.1.17), also known as crotonase, catalyzes the stereospecific hydration of the trans-Δ2 double bond of 2-enoyl-CoA substrates to form L-3-hydroxyacyl-CoA.[1][4][5] This reaction is a fundamental step in the β-oxidation spiral, preparing the fatty acyl chain for subsequent dehydrogenation.[3]

The activity of Enoyl-CoA Hydratase can be monitored continuously in vitro by taking advantage of the unique spectral properties of the 2-enoyl-CoA substrate. The conjugated double bond system within the 2-Butenoyl-CoA molecule results in strong absorption of ultraviolet light at a wavelength of 263 nm (λmax). The enzymatic hydration of this double bond to form L-3-hydroxybutyryl-CoA eliminates this chromophore, leading to a quantifiable decrease in absorbance at 263 nm. This direct relationship between substrate consumption and absorbance change allows for a simple, rapid, and continuous spectrophotometric rate determination of enzyme activity. The reaction is illustrated below:

Enzymatic Reaction: trans-2-Butenoyl-CoA + H₂O ⇌ L-3-Hydroxybutyryl-CoA

This application note provides a detailed protocol for assaying the activity of Enoyl-CoA Hydratase using 2-Butenoyl-CoA as the substrate.

Assay Design and Rationale

The core of this protocol is based on a well-established method for measuring crotonase activity. The decrease in absorbance at 263 nm is directly proportional to the rate of 2-Butenoyl-CoA hydration. By using the Beer-Lambert law (A = εbc), the rate of change in absorbance (ΔA/min) can be converted into the rate of substrate consumption (µmol/min), providing a quantitative measure of enzyme units.

Causality Behind Experimental Choices:

  • Wavelength (263 nm): This wavelength is selected as it corresponds to the peak absorbance of the C=C-C=O chromophore in the trans-2-enoyl-CoA substrate. The product, L-3-hydroxybutyryl-CoA, lacks this conjugated system and thus has negligible absorbance at this wavelength, maximizing the signal change.

  • pH (7.5): This pH is within the optimal range for many mitochondrial enzymes, including crotonase, ensuring the enzyme is operating at or near its maximal velocity (Vmax).

  • Temperature (25°C): This standard temperature provides consistency and reproducibility. While the enzyme is active at 37°C, 25°C slows the reaction rate to a more easily measurable level and improves the stability of reagents.

  • Inclusion of EDTA: Ethylenediaminetetraacetic acid is included as a chelating agent to sequester any divalent metal ions that could potentially interfere with the assay or promote non-enzymatic degradation of the CoA thioester.

  • Inclusion of Albumin: Bovine Serum Albumin (BSA) or chicken egg albumin is often included in enzyme assays to prevent non-specific adsorption of the enzyme to cuvette walls and pipette tips, which is especially important when working with low enzyme concentrations.

Materials and Reagents

Equipment
  • UV/Vis Spectrophotometer, thermostatted to 25°C

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Ice bucket

Reagents and Buffers
ReagentStock ConcentrationStorageNotes
Tris-HCl, pH 7.5 1.0 M4°CPrepare using Trizma® base and adjust pH with HCl at 25°C.
2-Butenoyl-CoA, Lithium Salt ~3.0 mM-20°CAlso known as Crotonoyl-CoA.[6] Prepare fresh in deionized water. Protect from light.
EDTA, Dipotassium Salt 100 mMRoom Temp
Albumin, Chicken Egg 0.1% (w/v)4°CPrepare fresh in deionized water.
Enoyl-CoA Hydratase (Crotonase) Varies-20°C or -80°CDilute to working concentration immediately before use in ice-cold water.

Preparation of Assay Buffer (50 mL)

To prepare the final assay buffer, combine the following stock solutions:

  • Tris-HCl (1.0 M, pH 7.5): 2.2 mL

  • EDTA (100 mM): 0.335 mL

  • Albumin (0.1% w/v): 2.2 mL

  • Deionized Water: 45.265 mL

The final concentrations in the assay buffer will be approximately 44 mM Tris, 0.67 mM EDTA, and 0.0044% Albumin.

Experimental Protocol

This protocol is designed for a final reaction volume of 3.0 mL. Adjust volumes proportionally for different cuvette sizes.

Spectrophotometer Setup
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.

  • Set the wavelength to 263 nm .

  • Set the temperature control to 25°C .

Reaction Mixture Preparation
  • Prepare a "Master Mix" for the required number of assays (plus one extra) to ensure consistency. For a single reaction, pipette the following into a microcentrifuge tube:

    • Deionized Water: 2.4 mL

    • Assay Buffer: 0.4 mL

    • 2-Butenoyl-CoA Stock (~3.2 mM): 0.1 mL

  • Prepare a "Blank" cuvette containing all components except the enzyme. This is crucial for determining the rate of non-enzymatic substrate degradation.

    • Pipette 2.9 mL of the Master Mix into a quartz cuvette.

    • Add 0.1 mL of deionized water (in place of the enzyme solution).

  • Prepare the "Test" cuvette.

    • Pipette 2.9 mL of the Master Mix into a second quartz cuvette.

Performing the Assay
  • Place the "Blank" and "Test" cuvettes into the thermostatted spectrophotometer and allow them to equilibrate to 25°C for 5 minutes.

  • Blank Measurement: Place the Blank cuvette in the light path and initiate data recording. Monitor the absorbance at 263 nm (A₂₆₃) for 2-3 minutes to establish the baseline rate of non-enzymatic substrate degradation. This rate should be very low (near zero).

  • Initiate the Enzymatic Reaction:

    • Remove the "Test" cuvette from the spectrophotometer.

    • Add 0.1 mL of the freshly diluted Enoyl-CoA Hydratase solution to the cuvette.

    • Immediately mix by gently inverting the cuvette 2-3 times with a piece of parafilm over the top. Do not vortex , as this can denature the enzyme.

  • Test Measurement:

    • Quickly place the "Test" cuvette back into the spectrophotometer.

    • Immediately begin recording the decrease in A₂₆₃ over time for at least 5 minutes. Ensure you capture the initial, linear phase of the reaction. The rate should ideally be between 0.02 and 0.08 ΔA/min for accurate measurement.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_spec Set Spectrophotometer (263 nm, 25°C) prep_mix Prepare Master Mix (Buffer, H2O, Substrate) prep_enzyme Dilute Enzyme (Ice Cold Water) equilibrate Equilibrate Blank & Test Cuvettes to 25°C prep_enzyme->equilibrate measure_blank Measure Blank Rate (No Enzyme) equilibrate->measure_blank start_rxn Initiate Reaction: Add Enzyme to Test Cuvette measure_test Record Decrease in A263 (Linear Phase) start_rxn->measure_test calc_rate Calculate ΔA263/min measure_test->calc_rate calc_units Convert to Enzyme Units (µmol/min/mg) calc_rate->calc_units

Caption: Workflow for the spectrophotometric Enoyl-CoA Hydratase assay.

Data Analysis and Calculations

The activity of the enzyme is calculated from the initial linear rate of the reaction.

  • Determine the Rate of Absorbance Change (ΔA₂₆₃/min):

    • Plot Absorbance at 263 nm vs. Time (in minutes).

    • Determine the slope of the linear portion of this curve for both the "Test" and "Blank" reactions.

    • Calculate the corrected rate: ΔA/min = (ΔA/min)Test - (ΔA/min)Blank

  • Calculate Enzyme Activity: Use the Beer-Lambert equation to convert the rate of absorbance change to the rate of substrate conversion.

    Activity (Units/mL) = (ΔA/min × Vt) / (ε × Ve)

    Where:

    • Vt = Total volume of the assay (e.g., 3.0 mL)

    • Ve = Volume of enzyme solution added (e.g., 0.1 mL)

    • ε = Molar extinction coefficient of 2-Butenoyl-CoA at 263 nm. The commonly accepted value is 6.7 x 10³ L mol⁻¹ cm⁻¹ .

    Unit Definition: One unit of Enoyl-CoA Hydratase activity is defined as the amount of enzyme that hydrates 1.0 µmole of 2-Butenoyl-CoA per minute at 25°C and pH 7.5.

    To calculate specific activity, divide the activity (Units/mL) by the concentration of the enzyme in the stock solution (mg/mL).

    Specific Activity (Units/mg) = Activity (Units/mL) / Enzyme Concentration (mg/mL)

Validation and Troubleshooting

A robust assay requires proper controls and an understanding of potential pitfalls.

Problem Potential Cause Solution
No or Very Low Activity Inactive enzyme.Verify enzyme integrity. Use a new aliquot. Ensure proper storage at -20°C or below.
Incorrect buffer pH.Prepare fresh buffer and verify the pH is 7.5 at 25°C.
Degraded substrate (2-Butenoyl-CoA).Prepare substrate solution fresh from powder. Store stock solution protected from light at -20°C.
High Blank Rate Non-enzymatic degradation of substrate.Ensure buffer pH is correct. High pH can accelerate thioester hydrolysis.
Contamination of reagents.Use fresh, high-purity water and reagents.
Non-Linear Reaction Rate Substrate depletion.The initial substrate concentration may be too low. Ensure the total ΔA is less than 25% of the initial absorbance.
Enzyme concentration too high.Dilute the enzyme further so that the rate (ΔA/min) is within the linear range of the spectrophotometer (ideally < 0.1 A/min).
Enzyme instability.Perform the assay quickly after diluting the enzyme. Keep the diluted enzyme on ice at all times.

References

  • Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Journal of Visualized Experiments. Available at: [Link]

  • Woodman, T. J., & Lloyd, M. D. (2023). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology, 690, 159-206. Available at: [Link]

  • Ghisla, S., et al. (1984). Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of a Substrate alpha-Proton to the Flavin N(5)-Position in the Course of the Dehydrogenation. Biochemistry, 23(14), 3154-3161. Available at: [Link]

  • Dieuaide-Noubhani, M., et al. (1997). Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver. Biochemical Journal, 321(Pt 1), 253–259. Available at: [Link]

  • Cheméo. (Chemical Properties) 2-Butenoyl chloride (CAS 10487-71-5). Cheméo. Available at: [Link]

  • Engel, C. K., et al. (1994). Crystallization experiments with 2-enoyl-CoA hydratase, using an automated 'fast-screening' crystallization protocol. Acta Crystallographica Section D: Biological Crystallography, 50(Pt 4), 443–447. Available at: [Link]

  • Osmundsen, H. (1982). A role for 2,4-enoyl-CoA reductase in mitochondrial beta-oxidation of polyunsaturated fatty acids. Effects of treatment with clofibrate on oxidation of polyunsaturated acylcarnitines by isolated rat liver mitochondria. The International Journal of Biochemistry, 14(9), 749–757. Available at: [Link]

  • Huber, H., et al. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 359. Available at: [Link]

  • Kroutil, W., et al. (2008). Process for the preparation of 2-butanol. Google Patents.
  • Grubbs, J., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 501. Available at: [Link]

  • Holden, H. M., & Benning, M. M. (2000). The Crotonase Superfamily: Divergently Related Enzymes That Catalyze Different Reactions Involving Acyl Coenzyme A Thioesters. Accounts of Chemical Research, 33(12), 835-842. Available at: [Link]

  • Engel, C. K., et al. (1996). Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket. The EMBO Journal, 15(19), 5135–5145. Available at: [Link]

  • Chen, J., et al. (2024). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 40(1), 22. Available at: [Link]

  • Koski, M. K., et al. (2003). Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity. The Journal of Biological Chemistry, 278(1), 464-471. Available at: [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. Bioorganic & Medicinal Chemistry, 11(1), 9-20. Available at: [Link]

  • Engel, C.K., et al. (1998). The crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA reveals the structural adaptations required for binding of a long chain fatty acid-CoA molecule. Journal of Molecular Biology, 275(5), 847-859. Available at: [Link]

  • NIST. (WebBook) 2-Butenoyl chloride. NIST Chemistry WebBook. Available at: [Link]

  • Bocoum, A., et al. (2022). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Toxins, 14(10), 693. Available at: [Link]

  • LIPID MAPS. (Structure Database) (E)-4-(trimethylammonio)but-2-enoyl-CoA. LIPID MAPS Structure Database. Available at: [Link]

  • Yamada, K., et al. (2015). Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. Journal of Chromatography B, 997, 223-228. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences, 25(23), 12740. Available at: [Link]

  • He, X. Y., & Yang, S. Y. (1996). Evidence for the Essential Function of 2,4-Dienoyl-coenzyme A Reductase in the β-Oxidation of Unsaturated Fatty Acids in Vivo. The Journal of Biological Chemistry, 271(39), 23788-23793. Available at: [Link]

Sources

Method

Application Notes and Protocols: 2-Butenoyl Coenzyme A as a Substrate for Enoyl-CoA Reductases

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of 2-Butenoyl-CoA and Enoyl-CoA Reductases in Metabolism 2-Butenoyl coenzyme A, also known as crotonyl-CoA, is a pivotal inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of 2-Butenoyl-CoA and Enoyl-CoA Reductases in Metabolism

2-Butenoyl coenzyme A, also known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways, including fatty acid biosynthesis and degradation, as well as the metabolism of certain amino acids.[1][2] The reduction of the α,β-unsaturated thioester bond in crotonyl-CoA to form butyryl-CoA is a critical step catalyzed by a class of enzymes known as enoyl-CoA reductases (EC 1.3.1.x).[3] These enzymes are essential for generating saturated acyl-CoA intermediates for a variety of cellular processes.[3]

Enoyl-CoA reductases are a diverse group of oxidoreductases that utilize nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as a reductant.[4][5] They play crucial roles in both prokaryotic and eukaryotic organisms. For instance, in bacteria like Streptomyces collinus, crotonyl-CoA reductase is integral to straight-chain fatty acid biosynthesis.[3] In eukaryotes such as the protist Euglena gracilis, this enzyme functions in mitochondrial fatty acid elongation under anaerobic conditions.[3] Given their importance in essential metabolic pathways, particularly in pathogenic microorganisms, enoyl-CoA reductases have emerged as attractive targets for the development of novel antimicrobial agents.[4][6][7][8][9]

This guide provides a comprehensive overview of 2-butenoyl coenzyme A as a substrate for enoyl-CoA reductases, detailing the underlying biochemistry and providing robust protocols for studying enzyme kinetics and inhibition.

Biochemical Principles and Assay Design

The enzymatic reduction of 2-butenoyl-CoA to butyryl-CoA by an enoyl-CoA reductase involves the transfer of a hydride ion from NAD(P)H to the C3 position of the crotonyl-CoA molecule, followed by the addition of a proton to the C2 position.[10][11][12] The overall reaction is as follows:

(2E)-but-2-enoyl-CoA + NAD(P)H + H⁺ ⇌ butanoyl-CoA + NAD(P)⁺[3]

The most common and direct method for monitoring the activity of enoyl-CoA reductases is through a continuous spectrophotometric assay. This assay relies on the change in absorbance that occurs upon the oxidation of NADH or NADPH. Both NADH and NADPH have a characteristic absorbance maximum at 340 nm, while their oxidized forms, NAD⁺ and NADP⁺, do not. Therefore, the rate of the enzymatic reaction can be determined by monitoring the decrease in absorbance at 340 nm over time.

This principle forms the basis for the detailed protocols provided in this guide, which are designed to be self-validating through the inclusion of appropriate controls and systematic kinetic analysis.

Diagram: The Role of 2-Butenoyl-CoA in Metabolism

cluster_FattyAcidMetabolism Fatty Acid Metabolism cluster_AminoAcidMetabolism Amino Acid Metabolism Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation 2-Butenoyl-CoA 2-Butenoyl-CoA Fatty Acid Beta-Oxidation->2-Butenoyl-CoA Produces Butyryl-CoA Butyryl-CoA 2-Butenoyl-CoA->Butyryl-CoA Reduction by Enoyl-CoA Reductase Fatty Acid Elongation Fatty Acid Elongation Butyryl-CoA->Fatty Acid Elongation Substrate for Lysine Degradation Lysine Degradation Lysine Degradation->2-Butenoyl-CoA Tryptophan Degradation Tryptophan Degradation Tryptophan Degradation->2-Butenoyl-CoA

Caption: Metabolic pathways involving 2-butenoyl-CoA.

Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This protocol describes a standard continuous spectrophotometric assay to measure the activity of an enoyl-CoA reductase using 2-butenoyl-CoA as the substrate.

Materials:

  • Purified enoyl-CoA reductase enzyme

  • 2-Butenoyl coenzyme A (Crotonyl-CoA) lithium salt[6][7][8][9]

  • NADPH or NADH

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5 (or optimal pH for the specific enzyme)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-butenoyl-CoA in purified water. Determine the precise concentration by measuring its absorbance at its λmax and using the appropriate extinction coefficient.

    • Prepare a stock solution of NAD(P)H in the assay buffer. The concentration can be confirmed spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

    • Prepare a series of dilutions of the purified enoyl-CoA reductase enzyme in assay buffer.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture by adding the following components in the specified order:

      • Assay Buffer

      • NAD(P)H solution to a final concentration of 100-200 µM.

      • 2-Butenoyl-CoA solution to a final concentration that is at or above the expected Kₘ value (e.g., 50-100 µM).

    • Include a "no enzyme" control well containing all components except the enzyme to account for any non-enzymatic degradation of NAD(P)H.

    • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the reaction mixture.

    • Immediately mix the contents thoroughly but gently.

    • Start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time.

  • Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme])

    • Where:

      • ε is the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹)

      • l is the path length of the cuvette or well (in cm)

      • [Enzyme] is the concentration of the enzyme in the assay (in mg/mL)

Diagram: Spectrophotometric Assay Workflow

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Setup Reaction Mixture Setup Reaction Mixture Prepare Reagents->Setup Reaction Mixture Equilibrate Temperature Equilibrate Temperature Setup Reaction Mixture->Equilibrate Temperature Initiate with Enzyme Initiate with Enzyme Equilibrate Temperature->Initiate with Enzyme Monitor A340 Monitor A340 Initiate with Enzyme->Monitor A340 Analyze Data Analyze Data Monitor A340->Analyze Data End End Analyze Data->End

Caption: Workflow for the spectrophotometric assay of enoyl-CoA reductase.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of an enoyl-CoA reductase for its substrate, 2-butenoyl-CoA.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentration of NAD(P)H constant and at a saturating level (typically 5-10 times its Kₘ).

    • Vary the concentration of 2-butenoyl-CoA over a wide range, typically from 0.1 to 10 times the expected Kₘ.

  • Measurement and Data Collection:

    • Initiate each reaction with the enzyme and measure the initial reaction rates (v) for each substrate concentration as described in Protocol 1.

Data Analysis:

  • Plot the initial reaction rates (v) against the corresponding 2-butenoyl-CoA concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

    • v = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.

Table 1: Example Kinetic Parameters of Enoyl-CoA Reductases for 2-Butenoyl-CoA

Enzyme SourceCofactorKₘ for 2-Butenoyl-CoA (µM)Reference
Kitasatospora setae (Ccr)NADPH21 ± 2[13]
Euglena gracilisNADH68[5]
Plasmodium falciparum (PfENR)NADHBinding Constant: 1.6 x 10⁴ M⁻¹[14]

Note: The value for PfENR is a binding constant determined by surface plasmon resonance, not a Kₘ value from steady-state kinetics.

Protocol 3: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of enoyl-CoA reductase activity.

Materials:

  • Same as Protocol 1.

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Assay Setup:

    • Set up reactions as described in Protocol 1, with the concentrations of 2-butenoyl-CoA and NAD(P)H at or near their Kₘ values to ensure sensitivity to inhibition.

    • Prepare a series of dilutions of the inhibitor compound.

    • For each inhibitor concentration, set up a reaction well.

    • Include a "no inhibitor" control (with solvent vehicle if applicable) to represent 100% enzyme activity.

    • Include a "no enzyme" control as a background control.

  • Pre-incubation (Optional but Recommended):

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the assay temperature before initiating the reaction with the substrates. This allows for the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reactions by adding the substrates (2-butenoyl-CoA and NAD(P)H).

    • Monitor the reaction rates as described in Protocol 1.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control:

    • % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Troubleshooting and Considerations

  • Substrate Stability: 2-Butenoyl-CoA can be susceptible to hydrolysis. Prepare fresh solutions and store them on ice.

  • Enzyme Purity: The purity of the enzyme preparation is critical for accurate kinetic analysis.

  • Solvent Effects: If inhibitors are dissolved in organic solvents like DMSO, ensure the final concentration in the assay is low (typically <1%) and include a solvent control.

  • Inner Filter Effect: At high concentrations of substrates or inhibitors that absorb at 340 nm, an inner filter effect can lead to non-linear reaction progress curves. If this is observed, use lower concentrations or consider an alternative assay method.

  • Alternative Assays: For some applications, alternative assay formats such as radioactive assays or coupled enzyme assays may be more suitable.[15] For example, a coupled assay could measure the production of Coenzyme A.[16]

Conclusion

The study of enoyl-CoA reductases and their interaction with 2-butenoyl-CoA is of significant interest in both basic research and drug development. The protocols and information provided in this guide offer a solid foundation for researchers to investigate the activity, kinetics, and inhibition of this important class of enzymes. By understanding the principles behind the assays and adhering to rigorous experimental design, scientists can generate reliable and reproducible data to advance our understanding of metabolism and aid in the discovery of new therapeutic agents.

References

  • Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Proceedings of the National Academy of Sciences, 106(22), 8871–8876. [Link]

  • Grokipedia. (n.d.). Crotonyl-CoA reductase. Retrieved from [Link]

  • Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Semantic Scholar. [Link]

  • Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. PubMed. [Link]

  • SLS. (n.d.). 2-Butenoyl coenzyme A lithium | C6146-5MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). 2-Butenoyl Coenzyme A lithium Salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Crotonyl-CoA reductase. Retrieved from [Link]

  • Schwander, T., von Borzyskowski, L. S., Burgener, S., Cortina, N. S., & Erb, T. J. (2019). Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases. Journal of Biological Chemistry, 294(34), 12693–12701. [Link]

  • Kapoor, M., Srivastav, R. K., & Surolia, A. (2004). Kinetic and structural analysis of the increased affinity of enoyl-ACP (acyl-carrier protein) reductase for triclosan in the presence of NAD+. Biochemical Journal, 381(Pt 3), 725–733. [Link]

  • Dommes, V., & Kunau, W. H. (1994). Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate. Lipids, 29(7), 517–521. [Link]

  • de Sousa, M. C. A., de Lencastre, H., & Tomasz, A. (2019). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Microbiology, 10, 2348. [Link]

  • Wikipedia. (n.d.). Trans-2-enoyl-CoA reductase (NADPH). Retrieved from [Link]

  • Linder, D., & Martin, W. F. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 387. [Link]

  • Hadar, A., & Fischer, M. (2013). Structural classification and properties of ketoacyl reductases, hydroxyacyl dehydratases and enoyl reductases. Protein Engineering, Design and Selection, 26(1), 1–13. [Link]

  • Heath, R. J., & Rock, C. O. (2000). The Enoyl-[acyl-carrier-protein] Reductases FabI and FabL from Bacillus subtilis. Journal of Biological Chemistry, 275(51), 40128–40133. [Link]

  • Tu, Y., & Vederas, J. C. (2001). The Mechanism of Dienoyl-CoA Reduction by 2,4-Dienoyl-CoA Reductase Is Stepwise: Observation of a Dienolate Intermediate. Biochemistry, 40(41), 12372–12379. [Link]

  • Ohno, Y., Suto, S., Yamanaka, M., Mizutani, Y., Mitsutake, S., Igarashi, Y., Sassa, T., & Kihara, A. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 300(2), 105615. [Link]

  • PDB-101. (n.d.). Enoyl-CoA Carboxylases/Reductases. Retrieved from [Link]

  • UniProt. (n.d.). fabV - Trans-2-enoyl-CoA reductase [NADH] - Clostridium acetobutylicum. Retrieved from [Link]

  • Hoffmeister, M., van der Klei, A., Hofvater, F., & Martin, W. (2005). Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. Journal of Biological Chemistry, 280(6), 4329–4338. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, M., & Li, X. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. International Journal of Molecular Sciences, 25(8), 4183. [Link]

  • Wikipedia. (n.d.). Butyryl-CoA. Retrieved from [Link]

  • Hulcher, F. H., & Oleson, W. H. (1973). Simplified spectrophotometric assay for microsomal 3-hydroxy-3-methylglutaryl CoA reductase by measurement of coenzyme A. Journal of Lipid Research, 14(6), 625–631. [Link]

  • Nada, M. A., Roe, C. R., & Schulz, H. (1992). Radioactive assay of 2,4-dienoyl-coenzyme A reductase. Analytical Biochemistry, 201(1), 62–67. [Link]

  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

Sources

Application

handling and storage conditions for 2-Butenoyl coenzyme A lithium salt powder

Application Note: Handling, Storage, and Reconstitution Protocols for 2-Butenoyl Coenzyme A Lithium Salt Introduction & Mechanistic Insights 2-Butenoyl coenzyme A (also known as Crotonyl-CoA) lithium salt is a high-value...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reconstitution Protocols for 2-Butenoyl Coenzyme A Lithium Salt

Introduction & Mechanistic Insights

2-Butenoyl coenzyme A (also known as Crotonyl-CoA) lithium salt is a high-value, short-chain acyl-CoA derivative utilized extensively in metabolic research, epigenetic profiling (e.g., histone crotonylation), and as a substrate for enzymes like enoyl-ACP reductase and β-hydroxyacyl-ACP dehydratase (FabZ) .

The experimental reliability of this molecule hinges entirely on the preservation of its high-energy thioester bond. The lithium salt formulation is specifically engineered to enhance solid-state stability and aqueous solubility compared to the free acid form. However, this ionic formulation renders the powder highly hygroscopic. Exposure to ambient humidity leads to rapid water absorption, which facilitates localized, base-catalyzed hydrolysis of the thioester linkage. Consequently, rigorous handling and storage protocols are not merely recommendations—they are absolute prerequisites for experimental reproducibility.

Physicochemical Data & Storage Specifications

To ensure standardization across workflows, the quantitative properties of the compound are summarized below.

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecificationCausality / Rationale
Chemical Name 2-Butenoyl coenzyme A trilithium saltLithium salt maximizes solubility while preventing auto-oxidation common in free acids.
CAS Number 102680-35-3Standard identifier for the trilithium salt form .
Molecular Weight 853.41 g/mol Varies slightly based on hydration and exact lithium stoichiometry .
Solubility 50 mg/mL in H₂OHighly soluble; yields a clear, colorless solution .
Powder Storage -20°C, DesiccatedPrevents thermal degradation and limits moisture-driven hydrolysis .
Solution Storage -80°C, AliquotedHalts nucleophilic attack on the thioester bond; aliquoting prevents freeze-thaw stress.

Workflow Diagram: Handling & Degradation Pathways

The following diagram illustrates the optimal handling workflow to preserve the thioester bond, contrasted against pathways that lead to compound degradation.

G Powder 2-Butenoyl-CoA Lithium Salt (Powder) Storage Long-Term Storage (-20°C, Desiccated) Powder->Storage Intact Seal Recon Reconstitution (Degassed dH2O, pH 5.5-6.0) Powder->Recon Prepare Stock Aliquot Aliquot Generation (Single-use volumes) Recon->Aliquot Prevent Freeze-Thaw Degradation Hydrolysis / Degradation (Loss of Crotonyl Group) Recon->Degradation Alkaline pH / Heat Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Preserve Thioester Working Working Stock (-80°C Storage) Freeze->Working Stable < 6 months Working->Degradation Repeated Thawing

Optimal handling workflow for 2-Butenoyl-CoA vs. conditions leading to thioester hydrolysis.

Detailed Experimental Protocols

Protocol A: Reconstitution of Powder into Working Stocks

Causality Focus: The thioester bond is highly labile at pH > 7.5. Reconstituting in standard alkaline biological buffers (like Tris pH 8.0) will rapidly degrade the molecule. Degassed water or slightly acidic buffers (e.g., 10 mM Sodium Acetate, pH 5.5) must be used.

  • Equilibration: Remove the sealed vial of 2-Butenoyl-CoA lithium salt from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, initiating hydrolysis.

  • Solvent Preparation: Prepare sterile, nuclease-free H₂O or 10 mM Sodium Acetate buffer (pH 5.5). Degas the solvent by sparging with nitrogen or argon for 10 minutes to remove dissolved oxygen, minimizing oxidative damage.

  • Dissolution: Add the calculated volume of degassed solvent directly to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently swirl or pipette up and down. Do not vortex vigorously, as excessive shear and aeration can introduce microbubbles that accelerate oxidation.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in pre-chilled, low-bind microcentrifuge tubes.

  • Flash Freezing: Submerge the aliquots in liquid nitrogen for 30 seconds to flash-freeze the solution. This rapid transition prevents the formation of large ice crystals that can cause localized concentration gradients and pH shifts (the freeze-concentration effect).

  • Storage: Transfer frozen aliquots to a -80°C freezer.

Protocol B: Self-Validating Quality Control (Thioester Integrity Assay)

Trustworthiness Focus: Never assume a stored acyl-CoA is 100% intact after prolonged storage. Implement this self-validating UV-Vis spectrophotometric check before using the compound in critical downstream applications.

  • Blanking: Blank a UV-Vis spectrophotometer (e.g., NanoDrop or standard cuvette reader) with the exact reconstitution buffer used in Protocol A.

  • Measurement: Take a 1 µL sample of the working stock (diluted if necessary to stay within the linear range of the instrument) and measure the absorbance at 260 nm (A260) and 232 nm (A232).

  • Causality & Calculation: The adenine moiety of the CoA backbone absorbs strongly at 260 nm, serving as a measure of total CoA (intact + hydrolyzed). The thioester bond specifically absorbs at ~232 nm.

  • Validation Threshold: Calculate the A232/A260 ratio. A freshly prepared, high-purity (>90%) 2-Butenoyl-CoA solution will yield a characteristic baseline ratio (typically ~0.45 - 0.55). If the ratio drops by more than 15% compared to your fresh baseline, it indicates significant thioester hydrolysis, and the aliquot should be discarded to prevent experimental artifacts.

Application Context: Epigenetics and Enzymology

Properly handled 2-Butenoyl-CoA is essential for in vitro crotonylation assays. For instance, studies investigating the role of short-chain fatty acids (SCFAs) in the colon have demonstrated that microbiota-derived SCFAs promote histone crotonylation by inhibiting the decrotonylase activity of Class I Histone Deacetylases (HDACs) 1[1]. In these cell-free assays, the precise concentration of intact crotonyl-CoA is the primary independent variable. Using degraded stocks containing free CoASH and crotonate will competitively inhibit the actual crotonyltransferases, leading to false-negative results. Furthermore, 2-Butenoyl-CoA serves as a vital substrate analogue for kinetic analyses of β-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ), a target in anti-malarial drug research .

References

  • Title: Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases Source: nih.gov (PMC) URL: [Link]

Sources

Method

Preparation and Validation of 2-Butenoyl Coenzyme A Standards for Mass Spectrometry

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-butenoyl coenzyme A (crotonyl-CoA) to be used as a standar...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-butenoyl coenzyme A (crotonyl-CoA) to be used as a standard in mass spectrometry-based research. Accurate quantification of metabolites is fundamental to metabolomics, drug development, and biochemical research. The availability of high-purity standards is a prerequisite for achieving reliable and reproducible results. Herein, we detail a robust chemo-enzymatic synthesis protocol, a high-performance liquid chromatography (HPLC) purification method, and mass spectrometric validation techniques. Furthermore, this guide offers critical insights into the handling and storage of 2-butenoyl coenzyme A to ensure its stability and longevity.

Introduction: The Importance of 2-Butenoyl Coenzyme A

2-Butenoyl coenzyme A, commonly known as crotonyl-CoA, is a pivotal intermediate in several major metabolic pathways. It is centrally involved in the β-oxidation of fatty acids and the metabolism of amino acids, particularly lysine and tryptophan[1][2]. Given its role as a key metabolic node, the ability to accurately measure its cellular concentration is crucial for understanding metabolic regulation, identifying enzymatic dysfunctions, and exploring the mechanisms of metabolic diseases[1][3].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of small molecules like acyl-CoAs from complex biological matrices[4][5]. However, the accuracy of these measurements is entirely dependent on the quality of the analytical standards used for calibration. This application note addresses the need for reliable in-house preparation of 2-butenoyl coenzyme A standards.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-butenoyl coenzyme A is essential for its successful synthesis, purification, and handling.

PropertyValueSource
Synonyms Crotonyl-CoA, Crotonoyl coenzyme A[6]
Molecular Formula C25H40N7O17P3S[6]
Molecular Weight 835.61 g/mol [6]
CAS Number 102680-35-3 (for lithium salt)
Appearance White to off-white powder[7]
Storage Temperature -20°C or below[8]
Purity (Commercial) ≥90-95% (by HPLC)[7]

Synthesis of 2-Butenoyl Coenzyme A

The most direct and widely adopted method for synthesizing short-chain acyl-CoAs is the reaction of coenzyme A (free acid or salt) with the corresponding acid anhydride[8][9][10]. This approach is efficient and yields the desired product with minimal side reactions when performed under controlled conditions.

Causality Behind Experimental Choices:
  • Reaction on Ice: The reaction is exothermic, and maintaining a low temperature (0-4°C) minimizes potential degradation of both the starting material (Coenzyme A) and the product.

  • Bicarbonate Buffer (0.5 M, pH ~8-8.5): The bicarbonate buffer serves two purposes. First, it maintains a slightly alkaline pH to deprotonate the thiol group of Coenzyme A, forming the more nucleophilic thiolate anion, which is necessary for the reaction with the anhydride. Second, it neutralizes the crotonic acid byproduct formed during the reaction.

  • Molar Excess of Anhydride: A slight molar excess (e.g., 1.6 equivalents) of crotonic anhydride ensures the complete conversion of the more valuable Coenzyme A starting material[9].

Experimental Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_purification Purification reagents Weigh Coenzyme A and Crotonic Anhydride buffer Prepare 0.5 M NaHCO3 buffer and chill on ice dissolve Dissolve Coenzyme A in cold NaHCO3 buffer buffer->dissolve add_anhydride Add Crotonic Anhydride to the Coenzyme A solution dissolve->add_anhydride stir Stir on ice for 45-60 minutes add_anhydride->stir monitor Monitor completion with Ellman's Reagent (optional) stir->monitor quench Acidify with Formic Acid to pH ~5 to quench monitor->quench purification_start Proceed to HPLC Purification quench->purification_start

Caption: Workflow for the synthesis of 2-butenoyl coenzyme A.

Detailed Synthesis Protocol
  • Reagent Preparation:

    • Prepare a 0.5 M sodium bicarbonate (NaHCO₃) solution and cool it to 0-4°C in an ice bath.

    • Weigh 10 mg of Coenzyme A (lithium salt or free acid) into a pre-chilled microcentrifuge tube.

  • Reaction Setup:

    • Dissolve the Coenzyme A in 250 µL of the cold 0.5 M NaHCO₃ buffer.

    • Add 1.6 molar equivalents of crotonic anhydride to the Coenzyme A solution. The reaction should be initiated immediately.

  • Reaction:

    • Stir the reaction mixture vigorously on ice for 45 to 60 minutes[9].

    • (Optional) The reaction's completion can be monitored by checking for the presence of free thiols using Ellman's reagent. The disappearance of the yellow color indicates the consumption of the Coenzyme A starting material.

  • Quenching:

    • Once the reaction is complete, quench it by adding a small amount of formic or acetic acid to lower the pH to around 5. This step is crucial for stabilizing the thioester bond for subsequent purification and storage.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized 2-butenoyl coenzyme A is essential to remove unreacted starting materials, byproducts, and any degradation products. Reverse-phase HPLC is the most effective method for this purpose[8][11][12].

Experimental Protocol: HPLC Purification
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector is required[12].

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended[12].

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 4.9 with glacial acetic acid[11][12].

  • Mobile Phase B: Acetonitrile[11][12].

  • Detection: 260 nm, which corresponds to the maximum absorbance of the adenine moiety in Coenzyme A[11].

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection[12].

HPLC Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09550.5
59550.5
2565350.5
305950.5
355950.5
409550.5

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Collect the fractions corresponding to the 2-butenoyl coenzyme A peak, which should elute as a sharp peak.

  • Pool the collected fractions and lyophilize to obtain the purified product as a powder.

Characterization and Quantification

Purity Assessment by HPLC

The purity of the lyophilized product should be assessed by re-injecting a small, known concentration onto the HPLC system under the same conditions used for purification. Purity is determined by the peak area percentage.

Quantification by UV-Vis Spectrophotometry

The concentration of an aqueous solution of the purified 2-butenoyl coenzyme A can be accurately determined using its molar extinction coefficient at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹), based on the adenine ring.

Identity Confirmation by Mass Spectrometry

The definitive confirmation of the synthesized product is achieved through mass spectrometry.

Expected Mass-to-Charge Ratios (m/z):

IonFormulaCalculated m/z
[M-H]⁻C₂₅H₃₉N₇O₁₇P₃S⁻834.13
[M+H]⁺C₂₅H₄₁N₇O₁₇P₃S⁺836.15

Note: These values are for the monoisotopic mass and may vary slightly based on the instrument's calibration.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern that is invaluable for their identification.

  • Common Fragment: A product ion at m/z 507 is typically lost, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.

  • Characteristic Fragment: The remaining fragment ion is specific to the acyl group attached. For 2-butenoyl coenzyme A, this results in a specific fragment.

  • Adenosine-related fragments: Other common fragments related to the adenosine part of the molecule can also be observed[13][14].

cluster_fragments Characteristic Fragments parent 2-Butenoyl-CoA [M+H]⁺ = 836.15 m/z frag1 Pantetheine-4'-phosphate-crotonyl [M-427+H]⁺ = 409.1 m/z parent:f1->frag1:f0 Loss of Adenosine and Ribose Phosphate frag2 3'-phosphoadenosine-5'-diphosphate [M-329+H]⁺ = 507.1 m/z parent:f1->frag2:f0 Loss of Crotonyl- Pantetheine

Caption: Key MS/MS fragmentation of 2-butenoyl coenzyme A in positive ion mode.

Handling, Storage, and Stability

Thioesters are inherently reactive molecules, and their stability is a critical consideration for maintaining the integrity of the standard.

  • Storage: The purified 2-butenoyl coenzyme A should be stored as a lyophilized powder at -20°C or, for long-term storage, at -80°C[8].

  • Reconstitution: For preparing stock solutions, reconstitute the powder in a slightly acidic buffer (e.g., pH 5-6) or in HPLC-grade water, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH[15].

  • Handling: Coenzyme A and its derivatives are sensitive to oxidation. While not as reactive as some organometallic compounds, it is good practice to handle the reagents and the final product with care, minimizing exposure to air for extended periods[16][17][18].

Protocol for Preparing Calibration Standards

  • Prepare a Stock Solution: Accurately weigh a small amount of the lyophilized 2-butenoyl coenzyme A and dissolve it in a known volume of an appropriate solvent (e.g., 50% methanol in water with 0.1% formic acid) to create a high-concentration stock solution (e.g., 1 mM).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that span the expected range of the analyte in your samples.

  • Matrix Matching: Whenever possible, the final dilution of the standards should be made in a solvent that mimics the composition of your processed biological samples to account for matrix effects in the mass spectrometer.

  • Internal Standard: For the most accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard. If unavailable, a structurally similar acyl-CoA that is not present in the sample can be used.

References

  • Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1749-1755. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280381, 2-Butenoyl coenzyme A. PubChem. [Link]

  • Beld, J., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 509. [Link]

  • Basu, S. S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 263. [Link]

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. [Link]

  • Herbst, F. A., et al. (2011). Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri. Journal of Bacteriology, 193(7), 1736-1744. [Link]

  • Zarzycki, J., et al. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 461. [Link]

  • Gullapalli, S., et al. (2012). MS-MS spectra of acetyl-CoA (A), 3-methylcrotonyl-CoA (B), and succinyl-CoA (C) obtained at collision energy of 1 V. ResearchGate. [Link]

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]

  • King, M. T., & Reiss, P. D. (1985). Determination of short-chain coenzyme A compounds by reverse-phase high-performance liquid chromatography. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-butynoyl-coenzyme A — Chemical Substance Information. NextSDS. [Link]

  • Lab Supplies. (n.d.). 2-Butenoyl coenzyme A lithium | C6146-5MG | SIGMA-ALDRICH. Lab Supplies. [Link]

  • Fiveable. (2025, August 15). Crotonyl-CoA: Organic Chemistry Study Guide. Fiveable. [Link]

  • Fried, D. B., & Wurtman, R. J. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Journal of Biological Chemistry, 280(24), 22948-22957. [Link]

  • Basu, S. S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • University of Arizona. (2018, January 25). BCH/PLS/PPA 609 | Lecture Nineteen Web Notes. University of Arizona. [Link]

  • Blue Tiger Scientific. (n.d.). 2-Butenoyl Coenzyme A lithium Salt. Blue Tiger Scientific. [Link]

  • Ikeda, Y., et al. (1987). Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver. Journal of Biological Chemistry, 262(17), 8071-8075. [Link]

  • Kassahun, K., & Pearson, P. G. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Medicinal Chemistry Research, 32(8), 1-19. [Link]

  • Wikipedia. (n.d.). Crotonyl-CoA. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2023, January 15). Stable thioesters in biological millieu?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). The common MS/MS fragmentation pattern for all CoA species. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. LibreTexts. [Link]

  • Hunt, M. C., & Alexson, S. E. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Current Opinion in Lipidology, 13(3), 297-303. [Link]

  • Erb, T. J., et al. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-CoA reductase. Proceedings of the National Academy of Sciences, 106(22), 8871-8876. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenal. NIST WebBook. [Link]

Sources

Application

Application Note: Kinetic Analysis of Enzymes Utilizing 2-Butenoyl Coenzyme A

Introduction 2-Butenoyl coenzyme A, more commonly known as crotonoyl-CoA, is a pivotal intermediate in cellular metabolism. As an α,β-unsaturated thioester, its unique chemical properties place it at the crossroads of se...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Butenoyl coenzyme A, more commonly known as crotonoyl-CoA, is a pivotal intermediate in cellular metabolism. As an α,β-unsaturated thioester, its unique chemical properties place it at the crossroads of several fundamental biochemical pathways, including fatty acid β-oxidation and synthesis, the catabolism of amino acids like lysine and tryptophan, and various microbial fermentation routes. Beyond its classical metabolic roles, recent discoveries have implicated crotonyl-CoA in epigenetic regulation through the post-translational modification of histone proteins (histone crotonylation), directly linking cellular metabolic states to chromatin structure and gene expression.

Given its central importance, the enzymes that produce and consume 2-Butenoyl-CoA are critical subjects of study in basic research and are potential targets for drug development in areas concerning metabolic disorders, infectious diseases, and oncology. Accurate kinetic analysis of these enzymes is essential for understanding their mechanisms, defining their roles in metabolic networks, and screening for potential inhibitors or activators.

This comprehensive guide provides detailed principles and step-by-step protocols for the kinetic characterization of three major classes of enzymes that utilize 2-Butenoyl-CoA:

  • Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of the 2,3-double bond.

  • trans-2-Enoyl-CoA Reductase: Catalyzes the NAD(P)H-dependent reduction of the double bond.

  • Acyl-CoA Dehydrogenase: Catalyzes the reversible oxidation of an acyl-CoA to form the 2,3-double bond.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only the methodologies but also the underlying scientific rationale to ensure robust and reliable kinetic data.

Part I: Principles of Spectrophotometric Enzyme Assays for 2-Butenoyl-CoA

The kinetic behavior of most enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). The key parameters derived from this model are the maximum velocity (Vmax), which reflects the catalytic rate when the enzyme is saturated with substrate, and the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the substrate's apparent affinity for the enzyme.

For enzymes utilizing 2-Butenoyl-CoA, continuous spectrophotometric assays are the most common and convenient methods for kinetic analysis. These assays rely on monitoring a change in absorbance over time that is directly proportional to the enzymatic reaction. Two primary strategies are employed:

  • Direct Assay (Substrate Monitoring): This method directly tracks the appearance or disappearance of the α,β-unsaturated thioester bond in 2-Butenoyl-CoA. This bond creates a distinct absorbance peak around 263 nm. This approach is ideal for enzymes like enoyl-CoA hydratase, where the double bond is consumed.

  • Coupled Assay (Cofactor Monitoring): This method tracks the change in absorbance of a co-substrate, most commonly the nicotinamide cofactors NADH or NADPH. The oxidized forms (NAD⁺, NADP⁺) do not absorb light at 340 nm, whereas the reduced forms (NADH, NADPH) have a strong absorbance maximum at this wavelength (molar extinction coefficient, ε₃₄₀ = 6,220 M⁻¹cm⁻¹). This is the preferred method for dehydrogenases and reductases.

G cluster_direct Direct Assay Strategy cluster_coupled Coupled Assay Strategy S 2-Butenoyl-CoA (Absorbs at 263 nm) E1 Enzyme (e.g., Enoyl-CoA Hydratase) S->E1 P Product (No Absorbance at 263 nm) E1->P caption1 Monitor Decrease in A₂₆₃ S2 2-Butenoyl-CoA E2 Enzyme (e.g., Enoyl-CoA Reductase) S2->E2 P2 Product (e.g., Butyryl-CoA) Cofactor_in NAD(P)H (Absorbs at 340 nm) Cofactor_in->E2 Cofactor_out NAD(P)⁺ (No Absorbance at 340 nm) E2->P2 E2->Cofactor_out caption2 Monitor Decrease in A₃₄₀

Fig 1. General spectrophotometric assay strategies for 2-Butenoyl-CoA metabolizing enzymes.

Part II: Protocol for Enoyl-CoA Hydratase (Crotonase)

Background and Significance

Enoyl-CoA hydratases (EC 4.2.1.17), commonly known as crotonases, catalyze the stereospecific hydration of trans-2-enoyl-CoA thioesters to L-3-hydroxyacyl-CoA. This reaction is a core step in the β-oxidation of fatty acids. The crotonase superfamily is vast and mechanistically diverse, with members sharing a conserved structural fold that stabilizes an enolate anion intermediate. Kinetic characterization is crucial for understanding substrate specificity and the catalytic mechanism of different family members.

Assay Principle

The hydration of the 2,3-double bond in 2-Butenoyl-CoA eliminates the conjugation with the thioester carbonyl group. This results in a decrease in absorbance at 263 nm. The rate of this decrease is directly proportional to the enzyme's activity. The molar extinction coefficient (ε) for this change is 6,700 M⁻¹cm⁻¹.

G cluster_workflow Enoyl-CoA Hydratase Assay Workflow prep 1. Prepare Reagents (Buffer, Substrate Stock) mix 2. Prepare Assay Mix (Buffer + varying [S]) in Cuvette prep->mix equil 3. Equilibrate (e.g., 25°C for 5 min) mix->equil init 4. Initiate Reaction (Add Enzyme) equil->init read 5. Monitor A₂₆₃ (Spectrophotometer, 3-5 min) init->read analyze 6. Analyze Data (Calculate v₀, Plot Kinetics) read->analyze

Fig 2. Experimental workflow for the kinetic analysis of enoyl-CoA hydratase.
Materials and Reagents
Reagent/MaterialStock ConcentrationFinal ConcentrationVendor Example
Tris-HCl, pH 8.01 M50 mMSigma-Aldrich
2-Butenoyl-CoA (Crotonoyl-CoA)5 mM (in water)5 - 200 µMSigma-Aldrich (C6146)
Purified Enoyl-CoA HydrataseVaries1 - 10 nMUser-provided
UV-transparent cuvettesN/AN/AQuartz, 1 cm pathlength
Temperature-controlled UV/Vis SpectrophotometerN/AN/Ae.g., Agilent Cary series
Step-by-Step Protocol
  • Substrate Concentration Verification: Before starting, accurately determine the concentration of the 2-Butenoyl-CoA stock solution. Dilute an aliquot in the assay buffer (50 mM Tris-HCl, pH 8.0) and measure its absorbance at 263 nm. Calculate the concentration using the Beer-Lambert law (A = εcl) with ε₂₆₃ = 6,700 M⁻¹cm⁻¹. This validation step is critical for accurate kinetic measurements.

  • Reaction Preparation: For a standard 1 mL assay volume, prepare a series of reactions in quartz cuvettes by mixing the assay buffer and varying concentrations of 2-Butenoyl-CoA. A typical range to determine Km might be 5, 10, 20, 40, 80, 120, and 200 µM. Include a blank cuvette with only buffer.

  • Temperature Equilibration: Incubate the cuvettes in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a small, fixed volume of a freshly diluted enzyme solution (e.g., 10 µL) to the cuvette. The final enzyme concentration should be chosen such that it produces a linear decrease in absorbance for at least 2-3 minutes. Quickly mix by gentle inversion or with a cuvette stirrer.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 263 nm, recording data points every 5-10 seconds for 3-5 minutes.

  • Control Reaction: Perform a control reaction without the enzyme to ensure that the substrate is stable and there is no non-enzymatic degradation.

Data Analysis
  • Calculate Initial Velocity (v₀): For each substrate concentration, plot Absorbance vs. Time (seconds). Identify the initial linear portion of the curve and determine its slope (ΔA/Δt).

  • Convert the rate from ΔA/min to concentration/min (µM/min) using the Beer-Lambert Law:

    • v₀ (M/min) = (ΔA/min) / ε*l

    • Where: ε = 6,700 M⁻¹cm⁻¹, l = 1 cm

  • Determine Kinetic Parameters: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

  • Lineweaver-Burk Plot (Optional): For a linear representation, plot 1/v₀ versus 1/[S]. The y-intercept equals 1/Vmax, and the x-intercept equals -1/Km. While historically important, non-linear regression is now preferred due to better error distribution.

Part III: Protocol for trans-2-Enoyl-CoA Reductase

Background and Significance

trans-2-Enoyl-CoA Reductases (EC 1.3.1.44) are a family of enzymes that catalyze the reduction of trans-2-enoyl-CoA to the corresponding saturated acyl-CoA, using NADH or NADPH as the electron donor. These enzymes are crucial for de novo fatty acid synthesis in some organisms and are involved in specialized metabolic pathways like wax ester fermentation in Euglena gracilis.

Assay Principle

This assay monitors the oxidation of the cofactor NADH or NADPH to NAD⁺ or NADP⁺, respectively. The reaction is followed by measuring the decrease in absorbance at 340 nm, which is specific to the reduced form of the cofactor. The rate of decrease in A₃₄₀ is directly proportional to the enzyme's activity.

G cluster_workflow Enoyl-CoA Reductase Assay Workflow prep 1. Prepare Reagents (Buffer, Substrates, Cofactor) mix 2. Prepare Assay Mix (Buffer + [S] + Cofactor) in Cuvette prep->mix equil 3. Equilibrate (e.g., 30°C for 5 min) mix->equil init 4. Initiate Reaction (Add Enzyme) equil->init read 5. Monitor A₃₄₀ (Spectrophotometer, 3-5 min) init->read analyze 6. Analyze Data (Calculate v₀, Plot Kinetics) read->analyze

Fig 3. Experimental workflow for the kinetic analysis of trans-2-enoyl-CoA reductase.
Materials and Reagents
Reagent/MaterialStock ConcentrationFinal ConcentrationVendor Example
Potassium Phosphate Buffer, pH 7.01 M100 mMSigma-Aldrich
2-Butenoyl-CoA (Crotonoyl-CoA)5 mM5 - 200 µMSigma-Aldrich (C6146)
NADH or NADPH10 mM100 - 200 µMSigma-Aldrich
Purified trans-2-Enoyl-CoA ReductaseVaries5 - 50 nMUser-provided
UV-transparent cuvettesN/AN/AQuartz, 1 cm pathlength
Temperature-controlled UV/Vis SpectrophotometerN/AN/Ae.g., Agilent Cary series
Step-by-Step Protocol
  • Reaction Preparation: To a 1 mL quartz cuvette, add the assay buffer, a fixed, saturating concentration of NADH or NADPH (e.g., 150 µM), and the desired concentration of 2-Butenoyl-CoA. Prepare a series of cuvettes with varying substrate concentrations.

  • Temperature Equilibration: Incubate the cuvettes in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes.

  • Background Rate: Before adding the enzyme, monitor the absorbance at 340 nm for 1-2 minutes to establish a baseline and check for any non-enzymatic oxidation of the cofactor (which should be negligible).

  • Reaction Initiation: Initiate the reaction by adding a small volume of diluted enzyme solution. Mix quickly and gently.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm, recording data points every 5-10 seconds for 3-5 minutes.

  • Control Reaction: Perform a control reaction without 2-Butenoyl-CoA to ensure there is no "NADH oxidase" or "NADPH oxidase" activity in the enzyme preparation.

Data Analysis
  • Calculate Initial Velocity (v₀): Determine the slope (ΔA/Δt) from the initial linear portion of the Absorbance vs. Time plot.

  • Convert the rate to µM/min using the Beer-Lambert Law:

    • v₀ (M/min) = (ΔA/min) / ε*l

    • Where: ε = 6,220 M⁻¹cm⁻¹, l = 1 cm

  • Determine Kinetic Parameters: Plot v₀ versus [2-Butenoyl-CoA] and fit the data using non-linear regression to the Michaelis-Menten equation to find Km and Vmax for the substrate. The same experiment can be repeated with a fixed, saturating concentration of 2-Butenoyl-CoA and varying concentrations of NAD(P)H to determine the kinetic parameters for the cofactor.

Part IV: Protocol for Acyl-CoA Dehydrogenase

Background and Significance

Acyl-CoA dehydrogenases (ACADs) are a class of flavin-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters to trans-2-enoyl-CoA thioesters, a critical step in fatty acid β-oxidation. Butyryl-CoA dehydrogenase (BCD), for example, catalyzes the reversible reaction between butyryl-CoA and 2-Butenoyl-CoA. These enzymes typically transfer electrons to the Electron-Transferring Flavoprotein (ETF). Direct assays can be challenging due to the need for the natural electron acceptor.

Assay Principle

A convenient and reliable method for assaying ACADs in the forward (oxidative) direction involves substituting the physiological electron acceptor (ETF) with an artificial one, such as the ferricenium ion. The enzyme first reduces its FAD cofactor with the acyl-CoA substrate (e.g., Butyryl-CoA). The reduced FAD is then re-oxidized by the ferricenium ion (Fc⁺), which is reduced to ferrocene (Fc). The reduction of the ferricenium ion can be monitored by the decrease in its absorbance, although it is often more practical to monitor the formation of the product, 2-Butenoyl-CoA, at 263 nm.

G cluster_workflow Acyl-CoA Dehydrogenase (Oxidative) Assay Workflow S Butyryl-CoA E_FAD ACAD-FAD S->E_FAD E_FADH2 ACAD-FADH₂ E_FAD->E_FADH2 1. Substrate Oxidation Fc Ferrocene (Fc) E_FADH2->E_FAD 2. FAD Regeneration P 2-Butenoyl-CoA (Monitor Increase at A₂₆₃) Fc_plus Ferricenium (Fc⁺) (Electron Acceptor) Fc_plus->E_FADH2 caption Overall reaction: Butyryl-CoA + 2 Fc⁺ → 2-Butenoyl-CoA + 2 Fc + 2 H⁺

Fig 4. Reaction scheme for the ferricenium-based assay of Acyl-CoA Dehydrogenase.
Materials and Reagents
Reagent/MaterialStock ConcentrationFinal ConcentrationVendor Example
Potassium Phosphate Buffer, pH 7.61 M50 mMSigma-Aldrich
Butyryl-CoA10 mM10 - 500 µMSigma-Aldrich
Ferricenium hexafluorophosphate10 mM (in Acetonitrile)50 - 100 µMSigma-Aldrich
Purified Acyl-CoA DehydrogenaseVaries10 - 100 nMUser-provided
UV-transparent cuvettesN/AN/AQuartz, 1 cm pathlength
Temperature-controlled UV/Vis SpectrophotometerN/AN/Ae.g., Agilent Cary series
Step-by-Step Protocol
  • Reaction Preparation: In a quartz cuvette, mix the assay buffer and the ferricenium hexafluorophosphate solution. Add the desired concentration of the acyl-CoA substrate (e.g., Butyryl-CoA). Prepare a series of cuvettes with varying substrate concentrations.

  • Temperature Equilibration: Incubate the cuvettes in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a small volume of diluted enzyme solution. Mix quickly.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 263 nm due to the formation of 2-Butenoyl-CoA. Record data points every 5-10 seconds for 3-5 minutes.

  • Control Reactions:

    • Perform a reaction without enzyme to check for non-enzymatic oxidation.

    • Perform a reaction without the acyl-CoA substrate to check for any background reaction with the ferricenium salt.

Data Analysis
  • Calculate Initial Velocity (v₀): Determine the slope (ΔA/Δt) from the initial linear portion of the Absorbance vs. Time plot.

  • Convert the rate to µM/min using the Beer-Lambert Law for 2-Butenoyl-CoA:

    • v₀ (M/min) = (ΔA/min) / ε*l

    • Where: ε = 6,700 M⁻¹cm⁻¹, l = 1 cm

  • Determine Kinetic Parameters: Plot v₀ versus [Butyryl-CoA] and fit the data using non-linear regression to the Michaelis-Menten equation to find Km and Vmax.

Part V: Data Interpretation & Advanced Considerations

Summary of Typical Kinetic Parameters

The kinetic parameters for these enzymes can vary significantly depending on the source organism, isoenzyme, and assay conditions. The following table provides representative values found in the literature to serve as a benchmark.

EnzymeOrganismSubstrateK_m (µM)Reference
trans-2-Enoyl-CoA ReductaseEuglena gracilisCrotonyl-CoA68
trans-2-Enoyl-CoA ReductaseEuglena gracilisNADH109
Butyryl-CoA DehydrogenaseMegasphaera elsdeniiCrotonyl-CoA~20-40 (estimated)
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Background Rate Substrate instability; Contaminating enzyme activity; Non-enzymatic cofactor oxidation.Run no-enzyme and no-substrate controls. Ensure buffer purity. Prepare cofactor solutions fresh.
Non-linear Progress Curve Substrate depletion; Product inhibition; Enzyme instability.Use lower enzyme concentration. Check for known product inhibitors. Test enzyme stability over the assay time course.
No Activity Detected Inactive enzyme; Missing cofactor or component; Incorrect assay conditions (pH, temp).Use a positive control if available. Verify all reagents were added. Optimize assay pH and temperature.
Precipitation in Cuvette Low solubility of substrate or inhibitor.Add a small amount of a co-solvent like DMSO (ensure it doesn't inhibit the enzyme). Check substrate/inhibitor solubility limits.
Alternative Analytical Methods

While spectrophotometric assays are ideal for high-throughput kinetic analysis, certain situations may require more advanced techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can separate substrates from products, allowing for direct quantification. This is useful for complex mixtures, crude cell lysates, or when a chromophoric change is absent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers the highest specificity and sensitivity for quantifying acyl-CoAs. It is the method of choice for analyzing acyl-CoA profiles in biological samples and is indispensable for kinetic studies using stable isotope-labeled substrates.

Conclusion

The kinetic analysis of enzymes that metabolize 2-Butenoyl-CoA is fundamental to advancing our understanding of cellular metabolism and its connection to physiology and disease. The protocols detailed in this application note provide robust, validated frameworks for characterizing enoyl-CoA hydratases, reductases, and dehydrogenases. By applying these methods and understanding their underlying principles, researchers can generate high-quality kinetic data to elucidate enzymatic mechanisms, define metabolic fluxes, and accelerate the discovery of novel therapeutic agents.

References

  • Duffus, B. R., et al. (2023). Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. Journal of Biological Chemistry, 299(7), 104868. Available at: [Link]

  • Duffus, B. R., et al. (2023). Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. PubMed. Retrieved from [Link]

  • Duffus, B. R., et al. (2023). Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. ResearchGate. Retrieved from [Link]

  • SLS Ireland. (n.d.). 2-Butenoyl coenzyme A lithium | C6146-5MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Ghisla, S., et al. (1984). Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of a Hydride from the Substrate to the Flavin. Biochemistry, 23(14), 3154–3161. Available at: [Link]

  • Blue Tiger Scientific. (n.d.). 2-Butenoyl Coenzyme A lithium Salt. Retrieved from [Link]

  • Miyazawa, S., et al. (1989). A sensitive assay of acyl-coenzyme A oxidase by coupling with beta-oxidation multienzyme complex. Journal of Lipid Research, 30(11), 1791-1796. Available at: [Link]

  • Fukui, T., et al. (1998). Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. Journal of Bacteriology, 180(3), 667-673. Available at: [Link]

  • Dommes, V., et al. (1981). Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate. Analytical Biochemistry, 112(1), 115-119. Available at: [Link]

  • Indiana University. (n.d.). Fatty Acids -- Enzymes and Isolated Reactions: Activities of FA Synthase. Retrieved from [Link]

  • Guder, J., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1079. Available at: [Link]

  • Sakurada, T., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. Available at: [Link]

  • Lehman, T. C., & Thorpe, C. (1990). An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion. Analytical Biochemistry, 184(2), 301-304. Available at: [Link]

  • Li, J., et al. (2017). Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 89(22), 12436-12443. Available at: [Link]

  • Lack, N. A., et al. (2014). A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis. ACS Chemical Biology, 9(10), 2364-2373. Available at: [Link]

  • Michigan State University. (n.d.). BCH/PLS/PPA 609 | Lecture Nineteen Web Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enoyl-CoA hydratase. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyryl-CoA. Retrieved from [Link]

  • Toya, Y., et al. (2016). Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production. Biotechnology for Biofuels, 9, 2. Available at: [Link]

  • Cerezo, S. C., et al. (2014). Acetyl-coenzyme A Synthetase (Acs) Assay. Bio-protocol, 4(13), e1163. Available at: [Link]

  • Hoffmeister, M., et al. (2005). Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. Journal of Biological Chemistry, 280(6), 4329-4338. Available at: [Link]

  • Bas, S., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and Bioanalytical Chemistry, 403(7), 1845-1851. Available at: [Link]

  • Wang, Y., et al. (2024). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 40(2), 52. Available at: [Link]

  • Borovok, I., et al. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 485. Available at: [Link]

  • Wikipedia. (n.d.). Crotonase family. Retrieved from [Link]

  • Boto, M., et al. (2019). Discovery and implementation of a novel pathway for n-butanol production via 2-oxoglutarate. PLOS ONE, 14(9), e0222522. Available at: [Link]

  • Gstöttner, A., et al. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 300(2), 105622. Available at: [Link]

  • Simithy, J., & Sidoli, S. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Babraham Institute. Retrieved from [Link]

  • Wu, W., & Vederas, J. C. (2000). Synthesis of Crotonyl-OxyCoA: A Mechan
Method

detection of 2-Butenoyl coenzyme A in biological samples

Application Note: High-Sensitivity Detection and Quantification of 2-Butenoyl Coenzyme A (Crotonyl-CoA) in Biological Samples Introduction & Biological Significance 2-Butenoyl coenzyme A, universally referred to as croto...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Detection and Quantification of 2-Butenoyl Coenzyme A (Crotonyl-CoA) in Biological Samples

Introduction & Biological Significance

2-Butenoyl coenzyme A, universally referred to as crotonyl-CoA, is a highly reactive, short-chain acyl-CoA. Originally recognized primarily as an intermediate in fatty acid β -oxidation and lysine degradation, crotonyl-CoA has recently emerged as a central metabolite in epigenetic regulation. It serves as the primary acyl donor for p300-catalyzed histone crotonylation, a post-translational modification that actively stimulates gene transcription and links cellular metabolism directly to gene expression[1].

Because intracellular concentrations of crotonyl-CoA are often orders of magnitude lower than predominant species like acetyl-CoA[2], accurately quantifying this metabolite is a critical challenge for drug development professionals targeting metabolic and epigenetic pathways.

BiologicalPathway A Fatty Acid β-Oxidation B 2-Butenoyl-CoA (Crotonyl-CoA) A->B ACADS C Histone Crotonylation B->C p300 / CBP Acyltransferase D Gene Transcription Activation C->D Epigenetic Regulation

Biological pathway of Crotonyl-CoA linking cellular metabolism to epigenetic gene regulation.

Methodological Rationale (E-E-A-T)

Quantifying short-chain acyl-CoAs presents two major analytical hurdles: chemical instability and zwitterionic polarity. To ensure scientific integrity, every step of this protocol has been designed with strict causality to overcome these barriers.

  • Extraction Solvent Causality (5-Sulfosalicylic Acid vs. TCA): Historically, acyl-CoAs were extracted using trichloroacetic acid (TCA) followed by Solid Phase Extraction (SPE) to remove the TCA, which otherwise causes severe MS ion suppression. However, SPE operates by retaining hydrophobic species, leading to significant losses of highly polar short-chain CoAs[3]. In this protocol, we utilize 2.5% 5-sulfosalicylic acid (SSA). SSA effectively precipitates proteins and quenches enzymatic activity immediately, but crucially, it does not require SPE removal prior to LC-MS/MS. This single-step extraction maximizes the recovery of crotonyl-CoA and preserves the endogenous metabolic snapshot[3].

  • Chromatographic Causality (Ion-Pairing UHPLC): The CoA backbone contains a highly polar 3'-phospho-ADP moiety, while the 2-butenoyl chain is relatively hydrophobic. This zwitterionic nature causes poor retention and broad peak shapes on standard reversed-phase C18 columns. To resolve this, ammonium acetate is utilized as an ion-pairing agent in the mobile phase. This neutralizes the phosphate charges, ensuring sharp, symmetrical peaks and reproducible retention times[4].

Experimental Workflow

ExperimentalWorkflow S1 1. Biological Sample (Flash-frozen tissue / cells) S2 2. Quenching & Extraction (2.5% 5-Sulfosalicylic Acid) S1->S2 S3 3. Centrifugation (15,000 x g, 4°C, 15 min) S2->S3 S4 4. Direct Injection (Bypassing SPE) S3->S4 S5 5. Ion-Pairing UHPLC-MS/MS (Positive ESI, MRM Mode) S4->S5 S6 6. Data Processing & Absolute Quantification S5->S6

Optimized LC-MS/MS workflow for the extraction and detection of Crotonyl-CoA.

Step-by-Step Protocol

Reagents and Materials
  • Extraction Buffer : 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in LC-MS grade water.

  • Internal Standard (IS) : 13C315​N1​ -Crotonyl-CoA. (Note: If a matched isotope is unavailable, crotonyl-CoA itself is sometimes used as an IS for other CoAs due to its low endogenous abundance[3], but for quantifying crotonyl-CoA specifically, an isotopically labeled standard is mandatory for a self-validating assay).

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (pH adjusted to 6.8).

  • Mobile Phase B : 5 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

Sample Preparation (Self-Validating System)
  • Quenching : For adherent cells (e.g., HeLa or HEK293), rapidly aspirate media, wash with ice-cold PBS, and immediately add 400 µL of ice-cold 2.5% SSA extraction buffer containing 5 pmol of the Internal Standard. For tissues, flash-freeze in liquid nitrogen immediately upon harvest to halt rapid CoA turnover.

  • Lysis & Homogenization : Scrape cells and transfer to a microcentrifuge tube. For tissues, homogenize 5-10 mg of frozen tissue in 400 µL of 2.5% SSA using a bead-beater at 4°C.

    • Causality Check: Maintaining strictly 4°C prevents non-enzymatic hydrolysis of the fragile thioester bond.

  • Deproteinization : Vortex the lysate vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification : Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Collection : Carefully transfer the supernatant to a pre-chilled LC-MS vial. The sample is now ready for direct injection.

LC-MS/MS Acquisition Parameters
  • Column : Phenomenex Kinetex C18 (2.6 µm, 150 × 2.1 mm) or equivalent high-theoretical-plate UHPLC column.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Gradient :

    • 0.0 - 2.0 min: 2% B

    • 2.0 - 10.0 min: 2% to 30% B

    • 10.0 - 12.0 min: 30% to 95% B

    • 12.0 - 14.0 min: 95% B

    • 14.0 - 14.1 min: 95% to 2% B

    • 14.1 - 18.0 min: 2% B (Re-equilibration)

  • Mass Spectrometer : Triple Quadrupole operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

Quality Control (QC) & Assay Validation

To ensure trustworthiness, the protocol must be self-validating:

  • Blank Injection : Run a solvent blank (2.5% SSA) before and after the sample sequence to monitor for column carryover.

  • Internal Standard Recovery : Monitor the peak area of the 13C -labeled IS across all samples. A variance of >15% indicates severe matrix effects or extraction inconsistencies, flagging the sample for re-extraction.

Data Presentation & Quantitative Metrics

The identification of CoA-thioesters is established based on LC retention times and simultaneously recorded mass spectra. Monitoring the CoA-specific fragment ion at m/z 428 (corresponding to the protonated adenosine-3'-phosphate-5'-diphosphate cleavage) provides a highly specific fingerprint for CoA content[4].

Table 1: MRM Transitions and Validation Metrics for Short-Chain Acyl-CoAs

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (pmol)Linear Range
Crotonyl-CoA (Quantifier) 836.1 428.0 251.01.0 - 1000 pmol
Crotonyl-CoA (Qualifier) 836.1 303.0 30--
Acetyl-CoA (Reference)810.1428.0251.01.0 - 1000 pmol
Butyryl-CoA (Reference)838.1428.0251.01.0 - 1000 pmol

Note: Crotonyl-CoA and Butyryl-CoA differ by only 2 Da (one double bond). The high-resolution chromatographic gradient is essential to prevent isotopic bleed-through from Butyryl-CoA into the Crotonyl-CoA channel.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: Metabolites / National Institutes of Health (PMC) URL:[Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver Source: International Journal of Molecular Sciences / MDPI URL:[Link]

  • Nontargeted Profiling of Coenzyme A thioesters in biological samples by tandem mass spectrometry Source: Analytical Chemistry / ACS Publications URL:[Link]

  • Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation Source: Molecular Cell / National Institutes of Health (PMC) URL:[Link]

Sources

Application

Mechanistic Grounding: The Crotonylation Axis in Drug Discovery

Application Note: Experimental Utilization of 2-Butenoyl Coenzyme A (Crotonyl-CoA) in Epigenetic Drug Discovery Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epigene...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Utilization of 2-Butenoyl Coenzyme A (Crotonyl-CoA) in Epigenetic Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Epigenetics, Metabolic Biochemistry, and Assay Development

For decades, epigenetic drug discovery heavily prioritized histone acetylation and methylation. However, the identification of lysine crotonylation (Kcr)—a post-translational modification (PTM) driven by the acyl donor 2-Butenoyl coenzyme A (Crotonyl-CoA) —has fundamentally rewired our understanding of metabolic-epigenetic crosstalk 1.

Unlike the two-carbon acetyl group, the four-carbon crotonyl group features a rigid, planar carbon-carbon double bond. This unique steric and hydrophobic profile neutralizes the positive charge of lysine residues and creates a distinct binding pocket requirement for epigenetic "readers" (such as the YEATS domain and BRD4) 2. In mammalian cells, the intracellular concentration of Crotonyl-CoA directly dictates the extent of global histone crotonylation, acting as a metabolic switch that stimulates gene transcription far more potently than acetylation 3.

From a therapeutic standpoint, targeting the Crotonyl-CoA axis offers novel interventions for castration-resistant prostate cancer, hepatocellular carcinoma, and autosomal dominant polycystic kidney disease (ADPKD). This requires interrogating three distinct enzymatic classes:

  • Writers: p300/CBP, which utilizes Crotonyl-CoA to catalyze Kcr.

  • Erasers/Regulators: CDYL, which acts as a crotonyl-CoA hydratase to locally deplete the substrate pool, thereby repressing transcription 4.

  • Readers: BRD4 and YEATS domain proteins that recognize the Kcr mark to recruit transcriptional machinery.

Pathway Metabolism Cellular Metabolism (Fatty Acid/Lysine) CrotonylCoA 2-Butenoyl-CoA (Crotonyl-CoA) Metabolism->CrotonylCoA ACSS2 / GCDH CDYL CDYL (Hydratase/Repressor) CrotonylCoA->CDYL Depletion p300 p300/CBP (Kcr Writer) CrotonylCoA->p300 Acyl Donor HistoneKcr Histone Crotonylation (H3K18cr, H3K9cr) p300->HistoneKcr Catalysis Readers Epigenetic Readers (BRD4, YEATS) HistoneKcr->Readers Recognition Disease Pathological Transcription (Cancer, ADPKD) Readers->Disease Gene Activation

Caption: Metabolic-epigenetic axis of Crotonyl-CoA driving histone crotonylation and gene transcription.

Quantitative Insights: Crotonylation vs. Acetylation

To design effective high-throughput screening (HTS) assays, researchers must account for the kinetic and structural divergence between Crotonyl-CoA and Acetyl-CoA. The table below summarizes the comparative biochemical parameters critical for assay development.

ParameterAcetyl-CoA (Substrate for Kac)Crotonyl-CoA (Substrate for Kcr)Biological Implication in Drug Discovery
Acyl Chain Structure 2 Carbons (Flexible, small)4 Carbons (Rigid C=C double bond)Kcr creates a rigid, hydrophobic interface, requiring specialized reader domains (e.g., YEATS) which serve as highly specific drug targets.
p300 Catalytic Efficiency High (Baseline HAT activity)Exceptionally High (Potent HCT activity)p300 acts as a dual-functional enzyme; intracellular Crotonyl-CoA levels act as a metabolic switch over acetylation.
Transcriptional Output Baseline Gene ActivationHyper-Activation of Gene ExpressionKcr drives stronger gene expression than Kac, making it a high-value target in oncology and inflammatory diseases.
Eraser Sensitivity High (HDAC1-3, SIRTs)Moderate (HDAC1-3, SIRT1-3)Development of Kcr-specific erasers/inhibitors is required to avoid off-target Kac effects.

Experimental Methodologies (Self-Validating Systems)

The following protocols are engineered to isolate the specific activity of Crotonyl-CoA in epigenetic regulation. As a core principle of assay integrity, every protocol integrates a self-validating control mechanism to distinguish true enzymatic catalysis from spontaneous chemical acylation.

Protocol A: Cell-Free p300-Catalyzed Histone Crotonyltransferase (HCT) Assay

Objective: To evaluate the efficacy of small-molecule inhibitors against p300 HCT activity. Causality & Rationale: The reaction buffer is strictly maintained at pH 8.0. This slightly alkaline environment is critical because it favors the deprotonation of the target lysine's ε-amino group on the histone tail, converting it into a potent nucleophile capable of attacking the thioester bond of Crotonyl-CoA. Dithiothreitol (DTT) is included to maintain the catalytic cysteine residues of p300 in a reduced state.

Workflow S1 Prepare Substrates (Histones + p300) S2 Titrate Crotonyl-CoA (0 - 100 µM) S1->S2 S3 Incubate 30°C, 1h (pH 8.0 Buffer) S2->S3 S4 Quench Reaction (SDS Sample Buffer) S3->S4 S5 Western Blot (Anti-pan-Kcr) S4->S5

Caption: Step-by-step workflow for the in vitro p300-catalyzed histone crotonylation (HCT) assay.

Step-by-Step Procedure:

  • Reagent Assembly: Prepare the HCT Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate to inhibit endogenous erasers).

  • Substrate Preparation: In a 30 µL reaction volume, combine 2 µg of recombinant HeLa core histones with 0.5 µg of purified full-length recombinant p300.

  • Initiation: Initiate the reaction by adding Crotonyl-CoA (titrated from 10 µM to 100 µM).

  • Incubation: Incubate the mixture at 30°C for exactly 60 minutes.

  • Quenching: Terminate the enzymatic transfer by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Resolve the proteins via SDS-PAGE and perform an immunoblot using a validated anti-pan-Kcr antibody 5.

  • Self-Validation & Quality Control: Run a parallel reaction using a p300 catalytic-dead mutant (e.g., D1399Y). If Kcr signal appears in the mutant lane, the Crotonyl-CoA concentration is too high, resulting in non-enzymatic spontaneous crotonylation. Adjust the substrate concentration accordingly.

Protocol B: CDYL Crotonyl-CoA Hydratase Activity Assay

Objective: To screen for modulators of CDYL, a transcriptional corepressor implicated in ADPKD and spermatogenesis. Causality & Rationale: CDYL does not directly cleave the crotonyl group from histones. Instead, it acts as a metabolic sink, converting Crotonyl-CoA into β-hydroxybutyryl-CoA via hydration. By depleting the local Crotonyl-CoA pool, CDYL indirectly represses p300-mediated crotonylation. Monitoring the disappearance of the Crotonyl-CoA peak via HPLC provides a direct readout of CDYL activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare Hydratase Buffer (100 mM potassium phosphate buffer pH 7.3, 150 mM NaCl, 1 mM MgCl2).

  • Reaction Setup: Combine 1 µg of recombinant GST-tagged CDYL with 50 µM Crotonyl-CoA in a 50 µL total volume.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Metabolite Extraction: Quench the reaction by adding 150 µL of ice-cold methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate the proteins.

  • HPLC-MS/MS Quantification: Transfer the supernatant to an HPLC vial. Monitor the depletion of Crotonyl-CoA (m/z 852.1) and the appearance of β-hydroxybutyryl-CoA (m/z 870.1) using a C18 reverse-phase column.

  • Self-Validation & Quality Control: Utilize heat-denatured CDYL (boiled for 10 minutes) as a negative control. This establishes the baseline spontaneous hydrolysis rate of the thioester bond in the aqueous buffer, ensuring that the calculated hydratase kinetics are strictly enzyme-dependent.

References

  • Cracking Lysine Crotonylation (Kcr)
  • The effects of histone crotonylation and bromodomain protein 4 on prostate cancer cell lines AME Groups / Transl
  • Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonyl
  • Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis Capital Medical University (CCMU)
  • Large-Scale Identification of Protein Crotonylation Reveals Its Role in Multiple Cellular Functions Journal of Proteome Research - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

improving the stability of 2-Butenoyl coenzyme A in aqueous solutions

Welcome to the technical support guide for 2-Butenoyl Coenzyme A (Crotonyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Butenoyl Coenzyme A (Crotonyl-CoA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this critical thioester in aqueous solutions. As a key intermediate in fatty acid and amino acid metabolism, the integrity of your 2-Butenoyl CoA is paramount for reliable and reproducible experimental outcomes.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and efficacy of your reagents.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered during the handling and use of 2-Butenoyl CoA.

Category 1: Understanding the Instability of 2-Butenoyl CoA

Q1: What is the primary cause of 2-Butenoyl CoA degradation in my aqueous solutions?

The principal cause of degradation is the hydrolysis of the high-energy thioester bond.[3][4] This reaction cleaves 2-Butenoyl CoA into crotonic acid and free Coenzyme A, rendering it inactive for most enzymatic assays.[5][6] This hydrolysis can occur spontaneously, and the rate is significantly influenced by pH, temperature, and the presence of contaminating enzymes.[7][8]

Q2: How does pH affect the stability of my 2-Butenoyl CoA solution?

The thioester bond is susceptible to both acid- and base-catalyzed hydrolysis. Stability is generally greatest in a slightly acidic to neutral pH range (pH 6.0-7.0). At alkaline pH values (pH > 7.5), the rate of hydrolysis increases significantly. Conversely, strongly acidic conditions (pH < 4.0) can also accelerate degradation. Therefore, careful control of buffer pH is critical for maintaining the integrity of your stock solutions.[9][10]

Q3: My experiment runs at 37°C. How concerned should I be about thermal degradation?

You should be very concerned. Like most biochemical reactions, the rate of thioester hydrolysis is highly dependent on temperature. While 2-Butenoyl CoA is relatively stable when stored as a lyophilized powder at -20°C or below, its stability in aqueous solution decreases sharply at higher temperatures.[11] For enzymatic assays at 37°C, it is imperative to prepare the working solution immediately before use and to keep it on ice until the moment it is added to the reaction mixture. Prolonged incubation at elevated temperatures will lead to significant substrate degradation and unreliable results.[8][12]

Q4: Can anything other than chemical hydrolysis degrade my sample?

Yes. A frequently overlooked cause of degradation is enzymatic activity. If your experimental system (e.g., cell lysate, impure protein preparation) contains non-specific thioesterases, these enzymes will rapidly hydrolyze 2-Butenoyl CoA.[7] Ensure all buffers and water are of high purity and, where possible, use purified enzyme systems to minimize this variable.

Category 2: Best Practices for Preparation, Handling, and Storage

Q5: What is the correct way to prepare an aqueous stock solution from lyophilized 2-Butenoyl CoA powder?

To maximize stability, the lyophilized powder, which is often a lithium salt, should be reconstituted in a high-purity, slightly acidic buffer (e.g., 10-20 mM potassium phosphate or MES, pH 6.0-6.5).[13] Avoid using alkaline buffers like Tris at pH 8.0 or higher for stock solutions. Reconstitute on ice to a convenient, high concentration (e.g., 10-50 mM) to minimize the volume added to your final reaction. For detailed steps, see Protocol 1 .

Q6: I need to use my 2-Butenoyl CoA solution over several weeks. What are the optimal storage conditions?

Aqueous solutions of 2-Butenoyl CoA are inherently unstable and should ideally be made fresh for each experiment.[11] If storage is unavoidable, prepare small-volume aliquots of your concentrated stock solution and store them at -80°C. This minimizes waste and, crucially, avoids repeated freeze-thaw cycles, which can accelerate degradation. Do not store aqueous solutions at -20°C for extended periods, as significant hydrolysis can still occur.

Q7: How many times can I safely freeze and thaw an aliquot of my stock solution?

Ideally, zero. Each freeze-thaw cycle exposes the molecule to the damaging effects of ice crystal formation and local concentration changes, which can compromise its integrity. If you must reuse a thawed aliquot, do so only once and use it within the same day, keeping it strictly on ice at all times. The best practice is to create single-use aliquots.

Category 3: Troubleshooting Common Experimental Issues

Q8: My enzyme assay results are inconsistent or show lower-than-expected activity. Could my 2-Butenoyl CoA be the problem?

This is a very common scenario and substrate degradation is a primary suspect. Before troubleshooting your enzyme or other reagents, you must validate the integrity of your 2-Butenoyl CoA. Inconsistent results are a classic sign of a substrate solution that has degraded over time or was prepared improperly. We strongly recommend performing a quality control check on your stock solution using HPLC, as detailed in Protocol 2 .

Q9: I suspect my 2-Butenoyl CoA has degraded. How can I confirm this and quantify the remaining active compound?

The most reliable method for assessing the purity and concentration of your 2-Butenoyl CoA solution is High-Performance Liquid Chromatography (HPLC).[14] An HPLC analysis can separate intact 2-Butenoyl CoA from its degradation products (like free Coenzyme A) and contaminants.[15][16][17] By comparing the peak area of your sample to a freshly prepared standard, you can accurately determine the concentration of the active thioester.

Q10: Can I use a spectrophotometer to check my 2-Butenoyl CoA concentration?

While the thioester bond has a characteristic absorbance around 232 nm and the adenine moiety of CoA absorbs at 260 nm, spectrophotometry is not ideal for assessing degradation. A degraded sample will still contain the adenine moiety (in free CoA), leading to a strong 260 nm signal and giving a misleadingly high concentration reading. HPLC is the authoritative method for distinguishing the intact molecule from its degradation products.[14]

Visualized Workflows and Pathways

Degradation Pathway

The primary non-enzymatic degradation pathway for 2-Butenoyl Coenzyme A in aqueous solution is hydrolysis.

cluster_main Hydrolysis of 2-Butenoyl CoA cluster_factors Accelerating Factors 2_Butenoyl_CoA 2-Butenoyl Coenzyme A (Active Substrate) H2O + H₂O 2_Butenoyl_CoA->H2O Products Degradation Products (Inactive) H2O->Products Crotonic_Acid Crotonic Acid Products->Crotonic_Acid Cleavage of thioester bond CoA Coenzyme A (free thiol) Products->CoA Cleavage of thioester bond High_Temp High Temperature (>4°C) Alk_pH Alkaline pH (>7.5) Acid_pH Strongly Acidic pH (<4.0) Enzymes Thioesterases

Caption: Primary hydrolytic degradation pathway of 2-Butenoyl CoA.

Troubleshooting Workflow

A logical workflow for diagnosing issues related to 2-Butenoyl CoA stability.

Start Inconsistent or Low Experimental Activity Check_Substrate Is the 2-Butenoyl CoA solution freshly prepared from a reliable lot? Start->Check_Substrate Check_Storage Was the stock solution stored as single-use aliquots at -80°C? Check_Substrate->Check_Storage No Perform_QC Action: Perform QC Analysis (See Protocol 2: HPLC) Check_Substrate->Perform_QC Yes Check_Storage->Perform_QC Yes New_Reagent Action: Discard old stock. Prepare fresh solution from new lyophilized powder. Check_Storage->New_Reagent No Degraded Result: Substrate is Degraded (Purity <90%) Perform_QC->Degraded Good Result: Substrate is Intact (Purity >90%) Perform_QC->Good Degraded->New_Reagent Troubleshoot_Other Action: Investigate other experimental variables (enzyme, buffer, etc.). Good->Troubleshoot_Other

Caption: Troubleshooting inconsistent experimental results.

Data Summary Tables

Table 1: Impact of Environmental Factors on 2-Butenoyl CoA Stability in Aqueous Solution

FactorConditionImpact on StabilityRecommendation
pH < 4.0PoorAvoid strongly acidic buffers.
4.0 - 6.0FairAcceptable for some short-term applications.
6.0 - 7.0Optimal Recommended for stock solution preparation and storage.
7.0 - 8.0Fair to PoorUse immediately; do not store solutions in this range.
> 8.0Very PoorAvoid alkaline buffers for storage.
Temperature -80°COptimal Recommended for long-term storage of aliquoted stock solutions.
-20°CFairSuitable for short-term (days) storage only. Avoid for long-term.
0 - 4°CPoorKeep on ice for immediate use only (within a few hours).
> 20°CVery PoorSignificant degradation can occur in minutes to hours.

Table 2: Recommended Storage and Handling Guidelines

FormStorage TemperatureShelf LifeKey Handling Instructions
Lyophilized Powder -20°C or below>1 yearKeep desiccated. Warm to room temperature before opening to prevent condensation.
Aqueous Stock Solution -80°CWeeks to monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
(Concentrated)
Aqueous Working Solution 0 - 4°C (On Ice)< 8 hoursPrepare fresh from stock solution immediately before use.
(Dilute)

Experimental Protocols

Protocol 1: Preparation and Storage of Stabilized 2-Butenoyl CoA Stock Solutions

Objective: To prepare a concentrated stock solution of 2-Butenoyl CoA with maximal stability for long-term storage.

Materials:

  • 2-Butenoyl Coenzyme A, Lithium Salt (lyophilized powder)

  • High-purity (e.g., Milli-Q) water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare Buffer: Prepare a 50 mM potassium phosphate buffer, pH 6.5.

  • Equilibrate Reagent: Allow the vial of lyophilized 2-Butenoyl CoA powder to warm to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Reconstitution:

    • Carefully weigh the required amount of powder or use the entire contents of a pre-weighed vial.

    • On ice, add the appropriate volume of cold (4°C) pH 6.5 potassium phosphate buffer to achieve a final concentration of 25-50 mM.

    • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent oxidation.

  • Quantification (Optional but Recommended): Determine the precise concentration of the freshly made stock using its molar extinction coefficient (ε₂₆₀ = 16,400 M⁻¹cm⁻¹) in a UV-Vis spectrophotometer. Note: This method confirms concentration but not purity. For purity, see Protocol 2.

  • Aliquoting: Immediately dispense the stock solution into pre-chilled, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and immediately transfer them to a -80°C freezer for long-term storage.

Protocol 2: Quality Control of 2-Butenoyl CoA Solutions by HPLC

Objective: To assess the purity and confirm the concentration of a 2-Butenoyl CoA solution by separating the intact molecule from its degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0-6.5

  • Mobile Phase B: Acetonitrile or Methanol

  • 2-Butenoyl CoA solution (sample to be tested)

  • Freshly prepared 2-Butenoyl CoA standard for comparison

Procedure:

  • System Setup:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.5-1.0 mL/min.

    • Set the UV detector to monitor absorbance at 260 nm (for the adenine moiety).

  • Sample Preparation:

    • Thaw your 2-Butenoyl CoA sample (and the fresh standard) on ice.

    • Dilute a small amount of the sample in Mobile Phase A to a final concentration suitable for injection (e.g., 0.1-0.5 mM).

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Run a linear gradient to elute the compounds. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 5% B

      • 30-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks in the chromatogram. Free Coenzyme A will typically have a shorter retention time than the more hydrophobic 2-Butenoyl CoA.

    • Integrate the area of the 2-Butenoyl CoA peak.

    • Calculate the purity of your sample by expressing the area of the 2-Butenoyl CoA peak as a percentage of the total area of all CoA-related peaks.

    • Acceptance Criterion: For most applications, a purity of ≥90% is considered acceptable. If purity is below this threshold, the stock solution should be discarded.

References

  • Frontiers in Cell and Developmental Biology. (2021). The Regulation and Function of Histone Crotonylation. [Link]

  • PubMed. (1992). Detection of acyl-coenzyme A thioester intermediates of fatty acid beta-oxidation as the N-acylglycines by negative-ion chemical ionization gas chromatography-mass spectrometry. [Link]

  • Biotechnology for Biofuels. (2020). A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes. [Link]

  • Fiveable. (2025). Crotonyl-CoA: Organic Chemistry Study Guide. [Link]

  • Fiveable. (2025). Thioester Hydrolysis: Organic Chemistry Study Guide. [Link]

  • PubMed. (2002). Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Axenic crotonate degradation pathway of S. aciditrophicus. [Link]

  • MiMeDB. (n.d.). Showing metabocard for Crotonoyl-CoA (MMDBc0029676). [Link]

  • Analytical and Bioanalytical Chemistry. (2020). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. [Link]

  • Journal of Animal Science and Biotechnology. (2021). Protein lysine crotonylation: past, present, perspective. [Link]

  • Washington State University. (n.d.). CoA Thioesterases. [Link]

  • Chemistry Stack Exchange. (2015). How to control the purity and quality of fatty acids or their CoA thioesters?[Link]

  • University of California, Davis. (2016). CHEM 440 - Thioesters. [Link]

  • Elmhurst University. (n.d.). Fatty Acids -- Role of CoA: Answer. [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on Ae-LdhO activity. [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on enzyme activity and stability. [Link]

  • ResearchGate. (n.d.). Optimum temperature (A), pH (B), thermostability (C) and pH-stability for FCS1 (D). [Link]

  • PubMed. (2011). Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. [Link]

  • PubChem. (n.d.). 2-Butenoyl coenzyme A. [Link]

  • ResearchGate. (n.d.). Enzyme stability and stabilization—Aqueous and non-aqueous environment. [Link]

  • MDPI. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

Sources

Optimization

troubleshooting poor peak shape of 2-Butenoyl coenzyme A in chromatography

Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor peak shape with 2-Butenoyl coenzyme A and other short-chain acyl-CoAs. As a molecule with multiple charge states and a high affinity for metal surfaces, 2-Butenoyl CoA presents unique analytical challenges. This document provides in-depth, field-proven insights to diagnose and resolve these issues effectively.

Troubleshooting Guide: Resolving Poor Peak Shape

This section addresses the most common peak shape abnormalities in a direct question-and-answer format.

Q1: Why is my 2-Butenoyl CoA peak exhibiting severe tailing?

Peak tailing is the most frequent issue encountered with phosphate-containing analytes like CoA esters. It is almost always a symptom of undesirable secondary interactions within your LC system or column.

Primary Causes & Explanations:

  • Metal Chelation: This is the most probable and severe cause. The pyrophosphate moiety of coenzyme A is an excellent chelating agent for active metal sites (iron, steel, titanium) present in stainless steel components of standard HPLC/UHPLC systems, including frits, tubing, and the column body itself.[1][2] This strong interaction results in a portion of the analyte being adsorbed and then slowly released, causing a pronounced tail. Titanium systems, while often considered bio-inert, can also strongly adsorb phosphate groups.[2][3]

  • Secondary Silanol Interactions: The adenine ring and other polar functional groups on the 2-Butenoyl CoA molecule can form strong hydrogen bonds with acidic, un-endcapped silanol groups on the surface of silica-based stationary phases. This creates a mixed-mode retention mechanism (reversed-phase and ion-exchange), leading to asymmetrical peaks.

Solutions & Protocols:

  • Mobile Phase Optimization with Ion-Pairing Reagents: To improve retention and mask the charged phosphate groups, the use of a cationic ion-pairing reagent is highly recommended.[4][5][6] Triethylamine (TEA) or other alkylamines are commonly used for this purpose.[7]

    Experimental Protocol: Preparation of an Ion-Pairing Mobile Phase

    • Aqueous Mobile Phase (MPA):

      • Prepare a 10-20 mM solution of a suitable buffer, such as ammonium acetate, in HPLC-grade water.[8]

      • Add 5-10 mM of an ion-pairing reagent (e.g., triethylamine).

      • Adjust the pH to the desired value (e.g., 4.5-5.0) using an appropriate acid (e.g., acetic acid). Note: Always add the ion-pairing reagent before pH adjustment.

      • Filter the mobile phase through a 0.22 µm filter.

    • Organic Mobile Phase (MPB):

      • Acetonitrile is a common choice.[8][9]

    • System Equilibration:

      • Flush the entire system (including the injector loop and column) with at least 20-30 column volumes of the new mobile phase. Ion-pairing reagents require extensive equilibration time to coat the stationary phase.[2]

  • System Passivation and Use of Chelating Agents: To mitigate interactions with metal surfaces, passivating the system is a crucial step.

    • With MS Detection: If your system is not specifically designed to be bio-inert, perform an offline passivation. Flush the system with a solution of 50 mM ethylenediaminetetraacetic acid (EDTA) for 30-60 minutes, followed by a thorough flush with HPLC-grade water and then your mobile phase. Crucially, EDTA is not volatile and will suppress MS signals, so it must be completely flushed from the system before analysis. [1][2]

    • Without MS Detection: You can add a small concentration of a chelating agent like EDTA (0.1-1 mM) directly to the mobile phase.[2] This will continuously bind to active metal sites, preventing analyte interaction.

  • Hardware Selection: The most robust solution is to use hardware designed to eliminate metal interactions. Systems featuring Hybrid Surface Technology (HST) or PEEK flow paths significantly reduce the adsorption of metal-sensitive analytes, often improving peak shape and recovery without the need for mobile phase additives.[1][2]

  • Column Chemistry:

    • Use a high-purity, fully end-capped C18 column to minimize silanol interactions.

    • Consider columns specifically designed for enhanced retention of polar analytes, such as the Waters Acquity HSS T3, which has shown superior performance for short-chain acyl-CoAs compared to standard C18 phases.[9]

Troubleshooting Logic for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q2: My 2-Butenoyl CoA peak is fronting. What is the cause?

Peak fronting is typically less common than tailing for this analyte but usually points to a concentration or solvent mismatch issue.

Primary Causes & Explanations:

  • Column Overload: Injecting too high a concentration or volume of the analyte saturates the stationary phase at the column inlet.[10] The excess molecules are not retained effectively and travel through the column faster, leading to a sloped peak front.

  • Sample Solvent Mismatch: Dissolving the 2-Butenoyl CoA standard or sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase composition.[11][12] This causes the sample to spread out in a distorted band at the column head before the gradient begins, resulting in a fronting peak.

Solutions & Protocols:

  • Verify Sample Concentration: Prepare and inject a dilution series of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, the issue is column overload.[10]

  • Match Sample Solvent to Mobile Phase: Always aim to dissolve your sample in the initial mobile phase composition or a solvent that is weaker.[12] If your sample is currently in 50% acetonitrile but your gradient starts at 5% acetonitrile, re-prepare the sample in a solution containing 5% or less acetonitrile.

Mechanism of Peak Tailing vs. Fronting

Caption: Conceptual diagrams of secondary interactions causing tailing and overload causing fronting.

Q3: My peak is broad with low efficiency, but not clearly tailing or fronting. How can I improve it?

Broad peaks indicate a loss of chromatographic efficiency and can be caused by factors related to the system, column, or method parameters.

Primary Causes & Explanations:

  • Extra-Column Volume: Excessive volume in the system between the injector and detector, outside of the column itself.[13] This can be caused by using tubing with too large an internal diameter or excessive length, or by poorly made connections.

  • Column Degradation: Over time, a void can form at the head of the column, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[14] This disrupts the sample flow path, leading to band broadening.

  • Slow Mass Transfer: The kinetics of the analyte moving between the mobile and stationary phases can be slow, causing peaks to broaden. This is often exacerbated by low temperatures or an inappropriate mobile phase flow rate.[15]

Solutions & Protocols:

  • Optimize System Plumbing: Ensure all tubing is of the appropriate internal diameter for your system (e.g., 0.005" or smaller for UHPLC). Minimize tubing length wherever possible and verify that all fittings are correctly seated to avoid dead volumes.[11]

  • Protect and Check the Column: Always use a guard column when analyzing complex samples to protect the analytical column from contamination.[14] If you suspect a blocked frit, you can try back-flushing the column (if permitted by the manufacturer) at a low flow rate.

  • Adjust Method Parameters:

    • Increase Column Temperature: Raising the column temperature to 30-40°C can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.[15]

    • Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can increase band broadening due to diffusion. Verify that your flow rate is appropriate for the column dimensions.

Problem Primary Cause Recommended Solution
Peak Tailing Metal Chelation / Silanol InteractionsUse ion-pairing mobile phase; Passivate system or use bio-inert hardware.[1][5]
Peak Fronting Column Overload / Solvent MismatchReduce sample concentration; Match sample solvent to initial mobile phase.[10][12]
Broad Peaks Extra-Column Volume / Column DegradationMinimize tubing length/ID; Use a guard column and check for blockages.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing 2-Butenoyl CoA? The optimal pH aims to keep the analyte in a single, stable ionic form.[16][17] For short-chain acyl-CoAs, a common starting point is a slightly acidic pH between 4.0 and 6.0. This range helps suppress the ionization of residual silanol groups on the column (which are acidic) while keeping the analyte stable.[18] Some methods have also successfully used weakly basic conditions (pH ~7-8), which may offer different selectivity.[9] The most critical factor is using a buffer with sufficient capacity (10-20 mM) to maintain a consistent pH throughout the gradient.[10][11]

Q2: Is an ion-pairing reagent absolutely necessary for good peak shape? For achieving good retention and symmetrical peaks on traditional reversed-phase (e.g., C18) columns, an ion-pairing reagent is often required for polar, anionic molecules like 2-Butenoyl CoA.[4][19] The reagent forms a neutral complex with the analyte, increasing its hydrophobicity and promoting better interaction with the stationary phase.[5] While alternative chromatographic modes like HILIC exist, ion-pair reversed-phase chromatography remains a robust and widely used approach.

Q3: My MS sensitivity is poor when using additives like EDTA. What are the alternatives? This is a common and critical issue, as non-volatile additives like phosphate buffers and EDTA are not compatible with mass spectrometry.[1][2] The best practice is to address the root cause of metal interactions by using appropriate hardware. Modern LC systems with inert flow paths (PEEK or MP35N) or those with hybrid organic-inorganic surfaces (such as Waters' MaxPeak Premier technology) are designed to prevent these interactions, eliminating the need for strong chelators in the mobile phase and drastically improving sensitivity and peak shape for problematic analytes.[1][2]

Q4: What is the best type of HPLC column for short-chain Acyl-CoAs? A high-quality, fully end-capped C18 column from a reputable manufacturer is a good starting point. However, for enhanced performance, consider columns with stationary phases designed to provide superior retention for polar compounds. The Waters Acquity HSS T3 column, for example, has been shown to provide better retention and resolution for short-chain acyl-CoAs than traditional C18 columns.[9] Furthermore, selecting a column built with low-adsorption hardware (hybrid surface technology) will directly address the issue of metal chelation at the column level.[1]

References

  • IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • complexing of phosphates with metal parts of the HPLC.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. News.
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
  • Separation of S-acyl-CoA thioesters and related compounds by reversed-phase ion-pair chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Ion Pair Chrom
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • How to fix peak shape in hplc?.
  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Abnormal Peak Shapes. Shimadzu.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • LC Chromatography Troubleshooting Guide. HALO Columns.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-Butenoyl Coenzyme A (Crotonyl-CoA)

Welcome to the Technical Support Center for Crotonyl-CoA mass spectrometry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crotonyl-CoA mass spectrometry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique analytical challenges associated with short-chain acyl-CoAs.

Crotonyl-CoA is a critical intermediate in fatty acid oxidation, lysine degradation, and acts as the primary substrate for histone crotonylation—a key epigenetic modification linking cellular metabolism to gene expression[1]. However, quantifying Crotonyl-CoA is analytically demanding. Its highly labile thioester bond, multiple phosphate groups, and susceptibility to isomeric interference require rigorous optimization of both sample preparation and mass spectrometry parameters[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity data acquisition.

Analytical Workflow Visualization

To establish a robust assay, the workflow must be designed to simultaneously halt endogenous metabolism and stabilize the target analyte.

G A Sample Collection (Rapid Quenching at -20°C) B Deproteinization (10% TCA or 5% SSA) A->B C Solid Phase Extraction (Oasis HLB - Optional for SSA) B->C D Chromatographic Separation (HSS T3, Ammonium Acetate/ACN) C->D E ESI+ MS/MS Detection (MRM: 836.1 -> 329.1 / 428.1) D->E

Caption: Workflow for Crotonyl-CoA extraction and LC-MS/MS quantification.

Self-Validating Experimental Protocol: Extraction & Preparation

This protocol is engineered to prevent the two primary modes of Crotonyl-CoA loss: enzymatic degradation and chemical hydrolysis.

Step 1: Metabolic Quenching and Deproteinization

  • Method: Homogenize tissue or lyse cells directly in ice-cold 5-sulfosalicylic acid (SSA, 5% w/v) or 10% Trichloroacetic acid (TCA)[3].

  • Causality: Acyl-CoAs are highly susceptible to hydrolysis at neutral or alkaline pH. Using a strong organic acid like SSA or TCA rapidly lowers the pH (< 4.0), immediately denaturing thioesterases and stabilizing the thioester bond[3].

  • Self-Validation Check: Spike a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as 13C4​ -Octanoyl-CoA[4], directly into the lysis buffer before homogenization. A recovery rate of >85% validates that no hydrolysis occurred during extraction.

Step 2: Matrix Cleanup (Solid Phase Extraction)

  • Method: If using TCA, the deproteinizing agent must be removed to prevent ion suppression. Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 1 mL of LC-MS grade water, and elute with 500 µL of 80% Methanol containing 50 mM Ammonium Acetate[3].

  • Causality: Halogenated acids (TCA/TFA) cause severe signal quenching in the mass spectrometer. SPE removes these acids. Note: If SSA is used, SPE can often be bypassed, allowing for direct injection, which minimizes the loss of highly polar short-chain CoAs[3].

Step 3: Chromatographic Separation

  • Method: Utilize a high-strength silica (HSS) T3 column (e.g., 2.1 × 50 mm, 1.7 μm)[5]. Use Mobile Phase A (5 mM Ammonium Acetate in Water, pH 5.5) and Mobile Phase B (Acetonitrile).

  • Causality: Standard C18 columns often fail to retain polar short-chain acyl-CoAs. The HSS T3 stationary phase is designed to retain water-soluble, polar compounds. The ammonium acetate acts as a volatile ion-pairing agent, improving peak shape by masking the negatively charged phosphate groups on the CoA backbone without severely suppressing the ESI signal[6].

Mass Spectrometry Optimization Data

Crotonyl-CoA ionizes most efficiently in positive electrospray ionization (ESI+) mode due to the protonation of the adenine base on the CoA moiety[2]. During collision-induced dissociation (CID), the molecule undergoes highly predictable fragmentation. The primary fragmentation pathway involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate group, resulting in a neutral loss of 507 Da[2].

Table 1: Optimized MRM Parameters for Crotonyl-CoA (ESI+)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Mechanistic Origin of Fragment
Crotonyl-CoA (Quantifier) 836.1329.135 - 40 [M+H−507]+ (Neutral loss of 3'-phospho-ADP)[7]
Crotonyl-CoA (Qualifier) 836.1428.125 - 30Cleavage of the 5'-diphosphate bond[7]
13C4​ -Octanoyl-CoA (IS) 898.2391.235 - 40 [M+H−507]+ (Isotope-labeled surrogate)[4]

Troubleshooting FAQs

Q: Why is my Crotonyl-CoA signal severely suppressed when analyzing complex biological matrices like liver tissue? A: This is a classic case of matrix-induced ion suppression. Co-eluting phospholipids and endogenous salts compete with Crotonyl-CoA for charge in the ESI droplet. Solution: First, ensure your LC gradient is shallow enough to separate Crotonyl-CoA from the solvent front and phospholipid elution zones. If suppression persists, implement an online Two-Dimensional LC (2D-LC) heart-cutting strategy to separate short-chain acyl-CoAs from highly retained medium/long-chain lipids prior to MS introduction[6].

Q: I am detecting a peak at m/z 836.1, but the retention time is inconsistent or the peak is split. Is this an artifact? A: You are likely observing isomeric interference. Crotonyl-CoA (2-butenoyl-CoA) shares the exact same mass ( m/z 836.15) and similar fragmentation patterns with other short-chain enoyl-CoAs, such as methacrylyl-CoA and 3-butenoyl-CoA. Solution: MS/MS alone cannot distinguish these isomers. You must rely on chromatographic resolution. Decrease the slope of your mobile phase B gradient (e.g., 2% to 15% over 10 minutes) to baseline-resolve these structural isomers based on their slight differences in hydrophobicity.

Q: Why do my Crotonyl-CoA chromatographic peaks exhibit severe tailing? A: Coenzyme A derivatives contain three phosphate groups that act as strong chelators. They bind aggressively to exposed metal surfaces (iron, steel) in the LC fluidics and column hardware. Solution: Use PEEK-lined tubing and bio-inert (metal-free) column hardware. Alternatively, passivate your LC system using medronic acid prior to running your samples to block active metal sites.

Q: Can I use Acetyl-CoA synthetase (ACSS2) in vitro to synthesize a pure Crotonyl-CoA standard from crotonate? A: No. While earlier literature hypothesized that cytosolic ACSS2 generates crotonyl-CoA from crotonate, recent rigorous LC-MS/MS enzymatic assays have proven that ACSS2 does not generate detectable amounts of crotonyl-CoA[8]. You must purchase synthetically verified Crotonyl-CoA standards[7].

Biological Context: Crotonyl-CoA Signaling Pathway

Understanding the biological origin of your analyte aids in anticipating expected concentration ranges and necessary limits of detection (LOD). Crotonyl-CoA is dynamically regulated by cellular metabolic states and directly influences gene transcription.

Pathway SCFA Crotonate / Butyrate (Microbial/Dietary SCFAs) Enzyme Acyl-CoA Synthetases (e.g., ACSS3) SCFA->Enzyme Crotonyl Crotonyl-CoA (m/z 836.1) Enzyme->Crotonyl ATP, CoA Kcr Histone Crotonylation (Transcriptional Activation) Crotonyl->Kcr Crotonyltransferases Degradation Fatty Acid Oxidation Pathway Degradation->Crotonyl Intermediate

Caption: Crotonyl-CoA metabolic generation and its role in epigenetic histone crotonylation.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI / NIH. Available at:[Link]

  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences / PubMed. Available at:[Link]

  • Poly(3-Hydroxybutyrate) Degradation in Ralstonia eutropha H16 Is Mediated Stereoselectively to (S)-3-Hydroxybutyryl Coenzyme A (CoA) via Crotonyl-CoA. ASM Journals. Available at:[Link]

  • Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry / ACS Publications. Available at:[Link]

  • Cytosolic acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. bioRxiv. Available at:[Link]

  • Folate-deficiency induced acyl-CoA synthetase short-chain family member 2 increases lysine crotonylome involved in neural tube defects. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • A systems chemoproteomic analysis of acyl-CoA/protein interaction networks. bioRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating Challenges in Biochemical Assays Using Acyl-CoAs

From the desk of the Senior Application Scientist Welcome to the technical support center for acyl-CoA biochemical assays. Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as crucia...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for acyl-CoA biochemical assays. Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as crucial intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] However, their unique chemical nature presents significant challenges in experimental design and execution. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common problems encountered in the lab. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering a systematic approach to identify and resolve them.

Issue 1: Low or No Signal in My Assay

Question: I'm not detecting my acyl-CoA of interest, or the signal is much lower than expected. What could be the cause?

Answer: This is a frequent challenge, often stemming from the inherent instability of acyl-CoAs or suboptimal assay conditions. Let's break down the potential culprits.

Potential Causes & Solutions
  • Acyl-CoA Degradation: The thioester bond in acyl-CoAs is highly susceptible to both chemical and enzymatic breakdown.[2]

    • Chemical Hydrolysis: This is accelerated by non-optimal pH. The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8).[2] Alkaline conditions (pH > 7.0) significantly promote hydrolysis.

    • Enzymatic Degradation: Cells and tissues contain acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze acyl-CoAs.[3][4] If not properly quenched during sample preparation, these enzymes will decimate your analyte.

    Solutions:

    • pH Control: Maintain a slightly acidic pH throughout your sample preparation and assay if possible. Use extraction buffers around pH 4.9 to inhibit thioesterase activity.[2]

    • Rapid Quenching: Process samples immediately after harvesting. For tissues, snap-freezing in liquid nitrogen is critical. For cells, rapid deproteinization with an acid like perchloric acid (PCA) or trichloroacetic acid (TCA) is effective.[5][6]

    • Keep it Cold: Perform all sample preparation steps on ice to minimize both chemical and enzymatic degradation.[2]

  • Suboptimal Detection Method: The chosen assay may lack the required sensitivity for the concentration of acyl-CoA in your sample.

    • Solution: For low-abundance species, LC-MS/MS is the gold standard due to its high sensitivity and specificity.[6][7] Fluorometric and spectrophotometric assays are suitable for higher concentrations or for measuring total acyl-CoA pools but may not detect specific, low-level species.[7][8]

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from your sample matrix can interfere with the ionization of your target acyl-CoA, suppressing its signal.[9]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering compounds. The use of stable isotope-labeled internal standards for each acyl-CoA species can compensate for matrix effects and degradation.

Troubleshooting Workflow: Low Signal

Start Low or No Signal Detected Check_Stability Review Sample Handling: - Kept on ice? - pH controlled (4.0-6.8)? - Rapidly processed? Start->Check_Stability Check_Extraction Verify Extraction Protocol: - Efficient cell lysis? - Correct acid precipitation? Start->Check_Extraction Check_Sensitivity Is Assay Sensitive Enough? - LC-MS/MS for low abundance - Fluorometric for high abundance Start->Check_Sensitivity Solution_Stability Optimize Handling: Use acidic buffers, work quickly, stay cold. Check_Stability->Solution_Stability If No Solution_Extraction Refine Extraction: Confirm protein removal, check recovery. Check_Extraction->Solution_Extraction If No Check_Matrix LC-MS/MS Issue? Consider Matrix Effects / Ion Suppression Check_Sensitivity->Check_Matrix If Yes (LC-MS/MS) Solution_Sensitivity Switch/Optimize Assay Method Check_Sensitivity->Solution_Sensitivity If Inadequate Solution_Matrix Improve Chromatography Use Isotope-Labeled Internal Standards Check_Matrix->Solution_Matrix

Caption: Workflow for diagnosing the cause of low or absent acyl-CoA signal.

Issue 2: Poor Chromatographic Resolution (HPLC & LC-MS/MS)

Question: My acyl-CoA peaks in my chromatogram are tailing, fronting, or not well separated. How can I improve this?

Answer: Poor chromatography is a common hurdle that compromises accurate quantification. The physicochemical properties of acyl-CoAs—specifically the negatively charged phosphate groups and the long, hydrophobic acyl chain—make them challenging to analyze.

Potential Causes & Solutions
  • Peak Tailing: This is often caused by secondary interactions between the negatively charged phosphate groups on the acyl-CoA molecule and residual positively charged silanol groups on the silica-based C18 column.[10]

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the pH can protonate the silanol groups, minimizing interaction. Conversely, a high pH can also sometimes improve peak shape.[10]

      • Use an Ion-Pairing Agent: Reagents like triethylamine can be added to the mobile phase to mask the phosphate charges, reducing tailing and improving retention.[10]

      • Increase Buffer Strength: A higher concentration of a buffer like ammonium acetate can help mask active sites on the column.[10]

  • Poor Resolution/Co-elution: Acyl-CoAs of similar chain length and saturation can be difficult to separate.

    • Solutions:

      • Optimize the Gradient: A shallower, longer gradient can significantly improve the separation of closely eluting species.[6]

      • Lower the Flow Rate: Reducing the flow rate generally enhances resolution, though it increases the total run time.[10]

      • Consider a Different Column: If a C18 column is not providing adequate separation, consider one with a smaller particle size for higher efficiency or a different chemistry altogether, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Dilute your sample or inject a smaller volume. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor in working with acyl-CoAs?

A1: Stability. Acyl-CoAs are notoriously unstable.[11] Their degradation begins the moment a biological system is disrupted. Every handling and preparation step must be optimized to preserve them. This includes immediate processing of fresh samples or rapid snap-freezing, maintaining cold temperatures (on ice), and using buffers at a slightly acidic pH (4.0-6.8) to minimize hydrolysis.[2][5]

Q2: How should I store my acyl-CoA standards and samples?

A2: For long-term storage, samples should be kept at -80°C.[5] Acid-extracted samples stored at -80°C have been shown to be stable for months.[5] Avoid repeated freeze-thaw cycles. For short-term storage (a few hours), keep samples on ice. When reconstituting dried extracts, methanol provides the best stability over a 24-hour period compared to aqueous solutions.[9][11]

Solvent/ConditionStability of Long-Chain Acyl-CoAs (relative to time-zero)Reference
MethanolHigh stability over 24 hours[11],[9]
Aqueous Solutions (neutral pH)Moderate to poor; degradation increases with acyl chain length[11],[9]
Aqueous Solutions (alkaline pH > 7)Very poor; rapid hydrolysis[2]
Aqueous Solutions (acidic pH 4.0-6.8)Good; hydrolysis is minimized[2]
Storage at -20°C (snap-frozen tissue)Significant degradation (40-50%) after one week[5]
Storage at -80°C (snap-frozen tissue)Stable for at least 3 months[5]
Q3: What are the pros and cons of different acyl-CoA quantification methods?

A3: The best method depends on your specific research question, the expected concentration of your analytes, and available equipment.[6]

MethodPrincipleKey AdvantagesKey LimitationsReference
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High sensitivity (femtomole range) and high specificity; can measure a broad range of acyl-CoAs simultaneously.Requires expensive instrumentation; susceptible to matrix effects and ion suppression.[7],[6]
HPLC-UV Chromatographic separation followed by UV absorbance detection (at ~260 nm).Robust, reliable, and more accessible than MS; good for quantifying more abundant species like acetyl-CoA.Lower sensitivity than MS (picomole range); can be difficult to resolve species with similar retention times.[5],[6]
Fluorometric/Enzymatic Assays Coupled enzyme reactions produce a fluorescent or colorimetric product proportional to the acyl-CoA concentration.High-throughput, fast, and convenient; good for measuring total acyl-CoA pools or specific species if the enzyme is highly specific.Less specific; may measure total long-chain acyl-CoAs rather than individual species; susceptible to interference from other sample components.[8],[7]
Q4: Are there common reagents that interfere with acyl-CoA assays?

A4: Yes. Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol can interfere with assays that measure the free CoA thiol group, such as those using Ellman's reagent (DTNB).[5][8] For HPLC analysis, DTT can sometimes cause chromatographic artifacts.[5] Tris-(2-carboxyethyl)phosphine (TCEP) is often recommended as a more compatible alternative reducing agent for HPLC applications.[5] Additionally, detergents and other reagents can interfere with enzymatic assays, so it is crucial to check the compatibility of your lysis buffer with your assay kit.[8]

Q5: What causes the degradation of acyl-CoAs?

A5: The primary culprits are hydrolysis and oxidation, which compromise the integrity of the molecule.

cluster_0 Acyl-CoA Molecule cluster_1 Degradation Pathways cluster_2 Degradation Products AcylCoA Acyl-S-CoA Hydrolysis Hydrolysis (H₂O, OH⁻, Thioesterases) AcylCoA->Hydrolysis Oxidation Oxidation (Oxidizing Agents) AcylCoA->Oxidation Products_Hydrolysis Free Fatty Acid + CoASH Hydrolysis->Products_Hydrolysis Products_Oxidation CoA Disulfides Oxidation->Products_Oxidation

Caption: Primary degradation pathways for acyl-CoA molecules.

Key Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is designed to rapidly quench enzymatic activity and efficiently extract a broad range of acyl-CoA species.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade)

  • Internal standards (e.g., a mix of odd-chain length acyl-CoAs not present in the sample)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells (~1-10 million): Aspirate the culture medium and immediately wash the monolayer twice with ice-cold PBS.[12]

    • For suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice by resuspending in ice-cold PBS and re-pelleting.[12]

  • Quenching and Lysis:

    • After the final wash, remove all PBS. Add 1 mL of ice-cold methanol (containing your internal standard mix) directly to the plate (for adherent cells) or to the cell pellet (for suspension cells).[12]

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol. Transfer the lysate to a pre-chilled tube.[12]

    • For suspension cells, vortex vigorously to resuspend the pellet in the methanol.

  • Protein Precipitation & Extraction:

    • Incubate the methanol lysate on ice for 10 minutes to allow for full extraction and protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[12]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. Do not overheat the sample.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Methanol is a common choice due to its stability benefits.[11][12]

    • Vortex briefly, then centrifuge at high speed (15,000 x g, 10 min, 4°C) to pellet any insoluble material before transferring to an autosampler vial. The sample is now ready for analysis.

References

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(1), 899–906. [Link]

  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. Retrieved from [Link]

  • Goudereau, C., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1079. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(23), 11404–11411. [Link]

  • Tsuchiya, Y., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107–1112. [Link]

  • MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved from [Link]

  • Dudareva, N., et al. (2023). Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent. Methods in Enzymology, 688, 1-17. [Link]

  • Vagstad, A. L., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 2(2), 100492. [Link]

  • Vamecq, J., et al. (1986). A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN. Biochemical Journal, 234(3), 683–691. [Link]

  • Mallet, L., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(9), 1391. [Link]

  • Agilent Technologies, Inc. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Retrieved from [Link]

  • Pellegrini, C., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Biochemical Society Transactions, 48(2), 589–601. [Link]

  • Kumar, P., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. Molecular Genetics and Metabolism, 140(1-2), 107711. [Link]

  • Ellis, J. M., et al. (2015). Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLOS ONE, 10(3), e0119742. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]

  • Han, L., et al. (2021). Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients. Frontiers in Pediatrics, 9, 644555. [Link]

  • Minkler, P. E., et al. (2016). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. Analytical Biochemistry, 512, 1-10. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Enzymatic Degradation of 2-Butenoyl Coenzyme A During Sample Preparation

Welcome to the technical support center for acyl-CoA analysis. This guide provides in-depth answers and troubleshooting strategies for a common and critical challenge in metabolomics: preventing the enzymatic degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for acyl-CoA analysis. This guide provides in-depth answers and troubleshooting strategies for a common and critical challenge in metabolomics: preventing the enzymatic degradation of 2-Butenoyl coenzyme A (also known as Crotonyl-CoA) during sample preparation. As a pivotal intermediate in fatty acid metabolism, its accurate quantification is essential, yet its inherent instability presents a significant analytical hurdle.[1] This document is designed for researchers, scientists, and drug development professionals seeking to enhance the reliability and accuracy of their acyl-CoA measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic threats to 2-Butenoyl-CoA stability during sample preparation?

The stability of 2-Butenoyl-CoA is compromised the moment cellular homeostasis is disrupted. Several classes of enzymes, if not immediately inactivated, will rapidly metabolize this analyte, leading to inaccurate measurements.

  • Enoyl-CoA Hydratase (ECHS1 or Crotonase): This is the most direct threat. As the second enzyme in the mitochondrial β-oxidation pathway, ECHS1 catalyzes the hydration of the double bond in 2-Butenoyl-CoA (Crotonyl-CoA) to form β-hydroxybutyryl-CoA.[2][3] This reaction is highly efficient and represents a major degradation route.

  • Acyl-CoA Dehydrogenases (e.g., SCAD): Short-chain acyl-CoA dehydrogenase (SCAD) is the first enzyme in the β-oxidation of short-chain fatty acids and can act on related substrates.[4] While its primary substrate is Butyryl-CoA, its presence and activity can contribute to flux in the short-chain acyl-CoA pool, indirectly affecting 2-Butenoyl-CoA levels.

  • trans-2-Enoyl-CoA Reductases (TECR): These enzymes are involved in the final step of the fatty acid elongation cycle, where they catalyze the NADPH-dependent reduction of the trans-2 double bond of enoyl-CoAs.[5] This action would convert 2-Butenoyl-CoA into Butyryl-CoA, directly leading to its loss.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes represent a more general threat to all acyl-CoAs. ACOTs hydrolyze the thioester bond that links the fatty acid to the Coenzyme A moiety, releasing a free fatty acid and Coenzyme A.[6][7] This action is irreversible and a common cause of sample degradation if not properly controlled.

cluster_0 Mitochondrial β-Oxidation cluster_1 General Degradation cluster_2 Fatty Acid Elongation Butyryl_CoA Butyryl-CoA Butenoyl_CoA 2-Butenoyl-CoA (Crotonyl-CoA) Butyryl_CoA->Butenoyl_CoA SCAD (Degradation Source) Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Butenoyl_CoA->Hydroxybutyryl_CoA ECHS1 (Major Degradation Source) Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA HADH FFA Butenoic Acid + Coenzyme A Butenoyl_CoA_2 2-Butenoyl-CoA Butenoyl_CoA_2->FFA ACOTs (Degradation Source) Butyryl_CoA_2 Butyryl-CoA Butenoyl_CoA_3 2-Butenoyl-CoA Butenoyl_CoA_3->Butyryl_CoA_2 TECR (Degradation Source)

Caption: Key enzymatic degradation pathways for 2-Butenoyl-CoA.

Q2: What is "metabolic quenching," and why is it the most critical first step?

Metabolic quenching is the process of rapidly and completely halting all enzymatic activity in a biological sample.[8][9] It is the single most important step to preserve a true snapshot of the metabolome at the moment of collection.[10] Simply placing samples on ice is insufficient, as many enzymes retain significant activity at 0-4°C.

The ideal quenching solvent instantly stops metabolism without damaging cell membranes, which would cause leakage of intracellular metabolites.[8][10]

  • Cold Organic Solvents: The gold standard involves using a pre-chilled organic solvent mixture, typically methanol-based. A solution of 60-80% methanol in water, cooled to at least -20°C (ideally -40°C or colder), is widely effective for cultured cells.[11] The cold temperature drastically slows enzymatic kinetics, while the methanol acts to denature the enzymes, locking the metabolome in place.

  • Liquid Nitrogen: For tissues or cell pellets, snap-freezing in liquid nitrogen is an excellent method to halt metabolism instantly.[12] However, the subsequent extraction steps must be carefully designed to keep the sample frozen during initial homogenization to prevent enzymatic activity from resuming as the sample thaws.

Q3: How does pH influence the stability of 2-Butenoyl-CoA?

The pH of your sample preparation solutions affects 2-Butenoyl-CoA stability in two ways:

  • Enzymatic Activity: Most enzymes, including thioesterases, have optimal activity near physiological pH (~7.4). Lowering the pH of the extraction buffer helps to denature and inactivate these enzymes.

  • Chemical Stability: The thioester bond in all acyl-CoAs is susceptible to chemical hydrolysis. This degradation is accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[6]

For maximal stability, a slightly acidic environment with a pH between 4.0 and 6.8 is recommended .[6] Many successful protocols utilize an extraction buffer with a pH of ~4.9, which provides a good balance between inhibiting enzymatic activity and preventing acid-catalyzed hydrolysis.[6][13]

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of 2-Butenoyl-CoA

Low recovery is the most common issue and almost always points to degradation during sample handling. Use this logical workflow to diagnose the problem.

Start Low/Inconsistent 2-Butenoyl-CoA Recovery Quenching Was quenching immediate and efficient (<1 min from harvest to quench)? Start->Quenching Temp_Control Were all solutions, tubes, and centrifuges pre-chilled to ≤ 4°C? Quenching->Temp_Control Yes Sol_Quench ACTION: Minimize harvest time. Use pre-chilled quenching solvent at <-20°C. Quenching->Sol_Quench No pH_Control Was the extraction buffer acidic (pH 4.5 - 5.5)? Temp_Control->pH_Control Yes Sol_Temp ACTION: Pre-chill all materials. Work in a cold room or on ice at all times. Temp_Control->Sol_Temp No Success Problem Solved: Consistent Recovery pH_Control->Success Yes Sol_pH ACTION: Prepare fresh extraction buffer. Verify pH. Use a non-volatile acid like Sulfosalicylic Acid (SSA). pH_Control->Sol_pH No Sol_Quench->Quenching Sol_Temp->Temp_Control Sol_pH->pH_Control

Caption: Troubleshooting workflow for low acyl-CoA recovery.

Detailed Experimental Protocol

Protocol: Extraction of Short-Chain Acyl-CoAs from Adherent Mammalian Cells

This protocol is optimized to rapidly quench metabolic activity and stabilize acyl-CoAs using a combination of cold solvent and protein precipitation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching/Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -40°C

  • Lysis Buffer: 2.5% Sulfosalicylic Acid (SSA) in water, pre-chilled to 4°C[14]

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Preparation: Place culture plates on ice. Prepare all buffers and tubes and ensure they are properly chilled. Set the centrifuge to 4°C.

  • Cell Washing: Aspirate the culture medium completely. Immediately wash the cell monolayer twice with an adequate volume of ice-cold PBS. Perform these washes as quickly as possible to minimize metabolic changes.

  • Metabolic Quenching: After the final wash, aspirate all PBS. Immediately add 1 mL of ice-cold 80% methanol to the plate. This step is time-critical. Place the plate on a level surface in a -20°C freezer for 15 minutes to ensure complete quenching and enzyme denaturation.

  • Cell Lysis and Collection: Remove the plate from the freezer. Add 200 µL of ice-cold 2.5% SSA Lysis Buffer to the methanol on the plate.[14] Using a pre-chilled cell scraper, scrape the cells and transfer the entire lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 30 seconds to ensure complete cell lysis and protein precipitation. Incubate the tube on ice for 10 minutes.[14]

  • Clarification: Centrifuge the tube at 16,000 x g for 15 minutes at 4°C.[14] This will pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled autosampler vial or microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Storage: For immediate analysis, keep the sample at 4°C. For long-term storage, store the extract at -80°C. Methanol has been shown to be a superior solvent for acyl-CoA stability compared to purely aqueous solutions.[15]

Data Summary: Optimal Conditions for Sample Handling

ParameterRecommended ConditionRationale & Justification
Temperature ≤ 4°C at all timesReduces kinetics of all enzymatic reactions and minimizes chemical hydrolysis.[6]
pH 4.0 - 6.8Optimal range for thioester bond stability; acidic pH helps inactivate degradative enzymes like thioesterases.[6]
Quenching Method >60% Methanol at ≤ -20°CRapidly denatures enzymes and halts metabolic activity more effectively than cooling alone.[10][11]
Extraction Additive Sulfosalicylic Acid (SSA) or Formic AcidStrong acids ensure complete protein precipitation and maintain an acidic environment to inhibit enzymes.[14][16]
Storage Solvent Methanol or Methanol/Acetate BufferProvides the best long-term stability for acyl-CoAs by minimizing water-driven hydrolysis.[15]
Storage Temperature -80°CEssential for long-term preservation of sample integrity by preventing any residual enzymatic or chemical degradation.[12]

References

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA hydratase: reaction, mechanism, and inhibition. PubMed. Retrieved from [Link]

  • Srivastava, S., et al. (1998). Mechanism-Based Inhibitor Discrimination in the Acyl-CoA Dehydrogenases. Biochemistry.
  • Gao, X., et al. (2017). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods.
  • BenchChem. (2025).
  • Pan, M., & Hu, J. (2018). A direct cell quenching method for cell-culture based metabolomics.
  • Srivastava, S., et al. (1998). Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases. PubMed. Retrieved from [Link]

  • Luo, M. J., et al. (1987). Inhibition of enoyl-CoA hydratase by long-chain L-3-hydroxyacyl-CoA and its possible effect on fatty acid oxidation. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
  • Bolten, C. J., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. PMC. Retrieved from [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition.
  • Spinale, F. G., et al. (2005). Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia. PubMed. Retrieved from [Link]

  • Kean, E. A. (1976). Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin. PubMed. Retrieved from [Link]

  • Saboureau, D., et al. (1983). Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria. Biochemical Journal. Retrieved from [Link]

  • Zhang, J., et al. (2014). Theoretical study on the chemical mechanism of enoyl-CoA hydratase and the form of inhibitor binding. R Discovery.
  • BenchChem. (2025).
  • Unknown. (n.d.). Sample preparation for Acyl-CoA analysis. Retrieved from [Link]

  • Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Analysis of Acyl-CoAs.
  • Amsterdam UMC. (n.d.). Short-chain acyl-CoA dehydrogenase (SCAD). Retrieved from [Link]

  • Marín, D., et al. (2020). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD).
  • Blue Tiger Scientific. (n.d.). 2-Butenoyl Coenzyme A lithium Salt. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Quantitative Assay of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency.
  • Minkler, P. E., et al. (2018).
  • Han, J., & Yang, K. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Retrieved from [Link]

  • Han, J., & Yang, K. (2016).
  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae.
  • Tu, C., et al. (2020). Acyl-CoA extraction method optimization. LC-QE-MS condition for...
  • Naquet, P., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. PMC. Retrieved from [Link]

  • Sassa, T., & Kihara, A. (2024). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. PMC. Retrieved from [Link]

  • Novelli, G. D., et al. (1954). Enzymatic degradation and resynthesis of coenzyme A. PubMed. Retrieved from [Link]

  • Zhang, Z., et al. (2017).
  • Malek, L., & Nycz, C. (1999). Method and formulation for stabilization of enzymes. Google Patents.
  • Aboly. (n.d.). 2-Butenoyl coenzyme A (lithium). Retrieved from [Link]

Sources

Optimization

how to minimize freeze-thaw degradation of 2-Butenoyl coenzyme A

Technical Support Center: 2-Butenoyl Coenzyme A A Guide to Preserving Integrity and Minimizing Freeze-Thaw Degradation Welcome to the dedicated technical support guide for 2-Butenoyl Coenzyme A (Crotonoyl-CoA). This reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Butenoyl Coenzyme A

A Guide to Preserving Integrity and Minimizing Freeze-Thaw Degradation

Welcome to the dedicated technical support guide for 2-Butenoyl Coenzyme A (Crotonoyl-CoA). This resource is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of this critical reagent. As an essential intermediate in fatty acid and amino acid metabolism, the integrity of your 2-Butenoyl CoA is paramount for generating reproducible and accurate experimental results.[1][2][3]

This guide provides in-depth, field-proven insights into the causes of its degradation, particularly through freeze-thaw cycles, and offers robust protocols to ensure its stability and performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-Butenoyl Coenzyme A.

Q1: What is 2-Butenoyl Coenzyme A, and why is it chemically sensitive?

A: 2-Butenoyl Coenzyme A (commonly known as Crotonoyl-CoA) is the activated thioester form of crotonic acid.[4] Its central role in metabolism makes it a key substrate for various enzymes, including enoyl-CoA hydratases and reductases.[2][5] The molecule's sensitivity stems primarily from its high-energy thioester bond. This bond is thermodynamically poised for nucleophilic attack, making it susceptible to hydrolysis. Additionally, the free sulfhydryl group of the Coenzyme A moiety is prone to oxidation.[6][7]

Q2: What are the primary mechanisms of degradation during storage and handling?

A: There are two main degradation pathways:

  • Hydrolysis: The thioester bond can be cleaved by water, especially at non-optimal pH, yielding crotonic acid and free Coenzyme A (CoASH). This is the most common non-enzymatic degradation route.

  • Oxidation: The thiol group (-SH) of the Coenzyme A moiety can be oxidized by atmospheric oxygen to form a disulfide bridge with another CoA molecule (CoA-S-S-CoA) or with other thiols like glutathione (CoA-S-S-G).[6][8] This modification renders the molecule inactive in most enzymatic assays.

Q3: Why are repeated freeze-thaw cycles so damaging?

A: Each freeze-thaw cycle subjects the molecule to significant physical and chemical stress:

  • Ice Crystal Formation: As an aqueous solution freezes, pure water crystallizes first, effectively concentrating solutes like 2-Butenoyl CoA, buffers, and salts into unfrozen micro-pockets.[9] This phenomenon, known as freeze-concentration, can cause dramatic local shifts in pH and ionic strength, accelerating hydrolysis.

  • Mechanical Stress: The formation and growth of ice crystals can exert mechanical stress on the molecular structure.

  • Increased Oxygen Solubility: Oxygen is more soluble in cold water, increasing the risk of oxidation as the solution thaws. Repeated cycles exacerbate this exposure.[10][11]

Q4: Is the lithium salt form of 2-Butenoyl CoA more stable?

A: Yes. Commercial preparations are typically supplied as lithium or sodium salts because they are significantly more stable in solid, lyophilized form than the free acid.[8][12] The free acid of Coenzyme A can degrade by approximately 5% over 6 months even when stored frozen at -20°C, whereas the salt forms show negligible degradation under the same conditions.[6][8]

Q5: What is the optimal pH for storing aqueous solutions of 2-Butenoyl CoA?

A: Aqueous solutions of Coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 2 and 6 when frozen.[6][8] They become markedly unstable at pH values above 8, with one study noting a 31% loss of activity for Coenzyme A after just 24 hours at 25°C and pH 8.[6][8] For experimental use, a buffer at pH 6.0-7.0 is a safe compromise between stability and physiological relevance.

Part 2: Troubleshooting Guide

This section provides solutions for specific experimental issues that may arise from degraded 2-Butenoyl CoA.

Issue 1: My enzymatic assay shows low or no activity.

Potential Cause Troubleshooting Step Scientific Rationale
Hydrolyzed Substrate 1. Prepare a fresh solution of 2-Butenoyl CoA from a new vial of lyophilized powder. 2. Run a control reaction with a new batch of substrate and enzyme.The thioester bond is required for enzymatic recognition and activity. If hydrolyzed, the resulting crotonic acid is not a substrate for the target enzyme.
Oxidized Substrate 1. Add a fresh solution of a reducing agent like Dithiothreitol (DTT, final conc. 1-5 mM) to your reaction buffer. 2. Incubate the 2-Butenoyl CoA solution with the reducing agent briefly before adding the enzyme.DTT will reduce any disulfide bonds that have formed, regenerating the active free thiol (-SH) form of the Coenzyme A moiety.[6] This can rescue activity if oxidation is the primary issue.
Incorrect pH 1. Verify the pH of your stock solution and final reaction buffer. 2. Ensure the pH is within the optimal range for both enzyme activity and substrate stability (typically pH 6.5-7.5).High pH (>8.0) rapidly degrades the thioester, while very low pH can inactivate your enzyme.[6][13]

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis.

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Free CoASH Compare the retention time of the unknown peak to a Coenzyme A standard.This indicates hydrolysis of the thioester bond. The amount of this peak relative to the parent compound can be used to quantify the degree of degradation.
Presence of CoA Disulfide Run the sample under both reducing and non-reducing conditions (with and without DTT).The disulfide peak should disappear or significantly decrease under reducing conditions, corresponding with an increase in the free CoASH peak. This confirms oxidation.
Other Degradation Products Consult tandem mass spectrometry data to identify fragments.[14]Further degradation or side reactions can occur, especially with prolonged storage at improper temperatures or pH. MS/MS analysis can help elucidate their structures.[15]

Issue 3: My results are inconsistent between experiments performed on different days.

Potential Cause Troubleshooting Step Scientific Rationale
Repeated Freeze-Thaw 1. Implement a strict single-use aliquotting strategy (see Protocol 3.3). 2. Never re-freeze a thawed aliquot of 2-Butenoyl CoA.Each freeze-thaw cycle introduces variability by causing incremental degradation.[9] Using a fresh aliquot for every experiment ensures that the starting material is consistent.
Benchtop Instability 1. Keep thawed aliquots on ice at all times. 2. Use the solution within 1-2 hours of thawing. Do not leave it at room temperature.Degradation, while slower at 0-4°C than at room temperature, is still occurring. Minimizing time on the bench reduces this source of variability.

Part 3: Best Practices & Experimental Protocols

Follow these validated protocols to maximize the shelf-life and performance of your 2-Butenoyl Coenzyme A.

Protocol 3.1: Initial Receipt and Handling of Lyophilized Powder
  • Inspect: Upon receipt, ensure the vial is sealed and contains a white to off-white powder.[12]

  • Storage: Immediately transfer the unopened vial to a -20°C or -80°C freezer for long-term storage. The lyophilized salt form is very stable under these conditions.[5]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for 15-20 minutes in a desiccator.

    • Scientist's Note: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which would cause immediate hydrolysis upon contact.

Protocol 3.2: Reconstitution and Preparation of Stock Solutions
  • Solvent Selection: Reconstitute the powder in a slightly acidic buffer (e.g., 10-25 mM MES or phosphate buffer, pH 6.0-6.5) or in high-purity, nuclease-free water.[16]

  • Calculation: Carefully calculate the required volume to achieve a desired stock concentration (e.g., 10-50 mM).

  • Reconstitution: Aseptically add the solvent to the vial. Mix gently by pipetting or brief vortexing until fully dissolved. Avoid vigorous shaking.

  • Immediate Use or Aliquotting: Proceed immediately to Protocol 3.3 for storage. Do not store the primary stock solution in its original vial after reconstitution.

Protocol 3.3: Aliquotting and Flash-Freezing for Long-Term Storage
  • Determine Aliquot Volume: Prepare single-use aliquots based on the volume required for a typical experiment. Aliquot volumes of 10-50 µL are common.

    • Pro-Tip: Smaller aliquots are better. It is preferable to waste a tiny amount of reagent in a small aliquot than to re-freeze a larger one.

  • Dispense: Dispense the calculated volume into low-protein-binding microcentrifuge tubes.

  • Flash-Freeze: Immediately freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol slurry for 1-2 minutes until completely solid.

    • Scientific Rationale: Rapid freezing minimizes the formation of large, damaging ice crystals and reduces the time spent in the freeze-concentration phase.

  • Storage: Transfer the frozen aliquots to a labeled storage box and store them at -80°C for optimal long-term stability.

Protocol 3.4: Proper Thawing and Use of Aliquots
  • Retrieve: Remove a single aliquot from the -80°C freezer for each experiment.

  • Thaw: Thaw the aliquot rapidly by holding it in your hand or placing it in a room temperature water bath until just thawed.

  • On Ice: Immediately place the thawed tube on ice.

  • Use Promptly: Use the solution within a few hours. Discard any unused portion. NEVER RE-FREEZE A THAWED ALIQUOT.

Part 4: Visualization of Degradation and Prevention

Understanding the pathways of degradation and the ideal workflow is key to prevention.

cluster_degradation Degradation Pathways cluster_stressor A Intact 2-Butenoyl CoA B Hydrolysis (H₂O, pH > 7) A->B Thioester Cleavage C Oxidation (O₂, Metal Ions) A->C Thiol Oxidation D Crotonic Acid + CoASH B->D E CoA Disulfide (Inactive) C->E F Freeze-Thaw Cycles F->B Accelerates via pH shifts F->C Promotes via O₂ exposure A Receive Lyophilized Product B Store Unopened Vial at -20°C / -80°C A->B C Equilibrate Vial to Room Temp (in Desiccator) B->C D Reconstitute in Appropriate Buffer (pH 6.0-6.5) C->D E Aliquot into Single-Use Volumes D->E F Flash-Freeze (e.g., Liquid N₂) E->F G Store Aliquots at -80°C F->G H Thaw Single Aliquot Rapidly When Needed G->H For Each Experiment I Keep on Ice and Use Promptly H->I J Discard Unused Solution I->J

Caption: Recommended workflow for handling 2-Butenoyl Coenzyme A.

Part 5: Summary of Storage Recommendations

This table summarizes the best practices for storing 2-Butenoyl Coenzyme A to ensure maximum stability.

Form Temperature Recommended pH Expected Stability Key Considerations
Lyophilized Powder (Salt Form) -20°C to -80°CN/AExcellent (Years)Keep vial tightly sealed. Equilibrate to room temperature before opening to prevent moisture condensation. [8]
Aqueous Stock Solution (Aliquot) -20°CpH 6.0 - 7.0Fair (Weeks to Months)Prone to degradation with multiple freeze-thaw cycles. Only suitable for short-term storage. [17]
Aqueous Stock Solution (Aliquot) -80°CpH 6.0 - 7.0Good (Several Months)Recommended method. Flash-freezing is crucial. Strictly adhere to single-use protocol. [18]
Thawed Aliquot (On Ice) 0 - 4°CpH 6.0 - 7.0Poor (Hours)Use as quickly as possible after thawing. Discard any unused material.

References

  • Wikipedia. Coenzyme A. [Link]

  • Chem-Impex. 2-Butenoyl coenzyme A lithium salt. [Link]

  • ACS Publications. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. [Link]

  • National Center for Biotechnology Information. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. PMC. [Link]

  • Frontiers. The Regulation and Function of Histone Crotonylation. [Link]

  • National Center for Biotechnology Information. Post-crotonylation oxidation by a monooxygenase promotes acetyl-CoA synthetase degradation in Streptomyces roseosporus. PMC. [Link]

  • Fiveable. Crotonyl-CoA: Organic Chemistry Study Guide. [Link]

  • Portland Press. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain. Biochemical Journal. [Link]

  • ACS Publications. One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters. [Link]

  • ResearchGate. Succinyl-CoA reactivity and stability. [Link]

  • National Center for Biotechnology Information. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. PubMed. [Link]

  • National Center for Biotechnology Information. Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. PMC. [Link]

  • National Center for Biotechnology Information. 2-Butenoyl coenzyme A. PubChem. [Link]

  • Portland Press. Coenzyme A and its derivatives: renaissance of a textbook classic. Biochemical Society Transactions. [Link]

  • MilliporeSigma. 2-Butenoyl coenzyme A lithium salt. [Link]

  • Wikipedia. Butyryl-CoA. [Link]

  • Semantic Scholar. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic A. [Link]

  • ResearchGate. Influence of Repeated Freeze-Thaw Cycles on Color, pH, and Oxidative Stability of Chicken Thigh Meat. [Link]

  • ResearchGate. Structure and fragmentation pattern of coenzyme A ester derivatives. [Link]

  • ResearchGate. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Quantification of 2-Butenoyl Coenzyme A (Crotonyl-CoA)

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify short-chain acyl-CoAs—specifically 2-Butenoyl coenzyme A (cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify short-chain acyl-CoAs—specifically 2-Butenoyl coenzyme A (crotonyl-CoA)—from complex cell lysates. Crotonyl-CoA is a critical metabolic intermediate and the primary substrate for histone crotonylation, directly linking cellular metabolism to epigenetic regulation[1].

However, quantifying crotonyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge. The intracellular matrix is densely packed with salts, highly abundant nucleotides (e.g., ATP), and lipids. When these matrix components co-elute with your analyte, they compete for available charge in the electrospray ionization (ESI) source, leading to severe ion suppression (matrix effects)[2].

This guide is designed to provide you with a self-validating, causality-driven methodology to bypass these matrix effects and achieve robust, reproducible quantification.

I. Optimized Analytical Workflow

The following workflow has been engineered to minimize sample handling steps, thereby reducing analyte loss while effectively separating crotonyl-CoA from suppressing matrix components.

Workflow A 1. Metabolic Quenching (2.5% Sulfosalicylic Acid) B 2. Internal Standard Spiking (13C/15N-Isotope Labeled CoAs) A->B Immediate C 3. Protein Precipitation (Centrifugation at 16,000 x g) B->C Vortex & Ice Incubation D 4. Supernatant Isolation (Bypass SPE to retain polar CoAs) C->D Pellet Discarded E 5. UHPLC Separation (C18, Ion-Pairing Buffer) D->E Direct Injection F 6. ESI-MS/MS Detection (Positive Mode, MRM 836 -> 329) E->F Eluent G 7. Data Processing (Matrix-Matched Calibration) F->G Peak Integration

Fig 1. Optimized LC-MS/MS workflow for Crotonyl-CoA quantification minimizing matrix effects.

II. Quantitative Matrix Effect Evaluation

To understand why traditional extraction methods fail for crotonyl-CoA, we must look at the quantitative recovery data. Matrix Effect (ME%) is calculated as the MS response of the analyte spiked into the extracted matrix divided by the response in neat solvent. An ME% of 100% indicates zero matrix interference.

Table 1: Impact of Extraction Solvents on Crotonyl-CoA Recovery and Ion Suppression

Extraction MethodMatrix Effect (ME%)Recovery (RE%)Mechanistic Causality / Scientific Rationale
2.5% Sulfosalicylic Acid (SSA) 92% - 98% (Minimal)>85% SSA effectively precipitates proteins while keeping polar CoAs in the aqueous phase. Direct injection bypasses SPE losses[2].
10% Trichloroacetic Acid (TCA) + SPE 60% - 75% (Severe)<50%TCA requires Solid Phase Extraction (SPE) cleanup. Hydrophilic short-chain CoAs wash off the sorbent during loading[2].
Acetonitrile / Methanol (1:1) 70% - 80% (Moderate)~75%Co-precipitation of intracellular salts and polar lipids causes moderate competition for droplet charge in the ESI source[3].
III. Step-by-Step Self-Validating Methodology

Do not treat this protocol as a mere recipe. Understanding the why behind each step ensures your assay remains self-validating.

Step 1: Rapid Metabolic Quenching & Lysis

  • Action: Wash cultured cells rapidly with ice-cold PBS, aspirate completely, and immediately add ice-cold 2.5% Sulfosalicylic Acid (SSA).

  • Causality: Acyl-CoAs have a half-life of mere seconds. Rapid acidification drops the pH below the optimal range for endogenous thioesterases, instantly halting metabolism. We use SSA instead of TCA because it eliminates the need for downstream Solid Phase Extraction (SPE) (2)[2].

Step 2: Internal Standard (IS) Spiking

  • Action: Immediately spike a known concentration of a stable isotope-labeled (SIL) internal standard (e.g., 13 C-labeled crotonyl-CoA or a surrogate like 13 C-lactoyl-CoA) into the lysis buffer[4].

  • Causality: Matrix effects fluctuate between samples. A co-eluting SIL-IS experiences the exact same ion suppression as your endogenous crotonyl-CoA. Normalizing your analyte peak area to the IS peak area mathematically cancels out the matrix effect[5].

  • Self-Validation Checkpoint: Monitor the absolute peak area of your IS across all samples. If the IS area in a biological sample drops by >15% compared to your neat solvent blank, the matrix effect has exceeded the linear dynamic range of the detector. You must dilute the sample.

Step 3: Protein Precipitation

  • Action: Scrape the cells, vortex for 30 seconds, incubate on ice for 10 minutes, and centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 4: LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.6 µm, 150 mm). Use an ion-pairing mobile phase (e.g., 5 mM ammonium acetate in water, pH 5.5). Causality: The ion-pairing agent neutralizes the highly polar phosphate groups on the CoA moiety, allowing the amphipathic crotonyl-CoA to retain on the hydrophobic C18 stationary phase[2].

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode.

    • Precursor Ion: m/z 836 [M+H]+ [6].

    • Quantitative MRM Transition: m/z 836 329[7].

    • Qualifier MRM Transition: m/z 836 428[7].

  • Causality: Why positive mode when phosphates are acidic? The adenine ring of the CoA moiety is highly basic and readily accepts a proton. ESI+ yields a superior signal-to-noise ratio. The fragmentation is highly predictable: collision-induced dissociation cleaves the 3'-phosphate-adenosine-5'-diphosphate group (a neutral loss of 507 Da), leaving the robust m/z 329 product ion (7)[7].

IV. Troubleshooting & FAQs

Q: My crotonyl-CoA signal is completely suppressed in cell lysate samples compared to neat standards. How do I fix this? A: This is a classic matrix effect caused by the co-elution of intracellular salts and highly abundant nucleotides. First, ensure you are using the 2.5% SSA extraction method to bypass SPE[2]. Second, adjust your LC gradient. If crotonyl-CoA elutes too close to the solvent front (the void volume), it will be drowned out by un-retained polar suppressors. Flatten your initial gradient slope to push the crotonyl-CoA retention time further out.

Q: I am detecting a peak at m/z 836, but the retention time shifts slightly across biological replicates. Is this definitively crotonyl-CoA? A: Not necessarily. High concentrations of matrix components can alter the stationary phase microenvironment, causing retention time (RT) drift. Furthermore, beware of isobaric interferences. While butyryl-CoA has a distinct m/z of 838 (6)[6], isomers like methacrylyl-CoA share the 836 m/z. You must rely on the exact MRM transition (836 329) and strictly align the RT with your spiked heavy isotope standard[7]. If the RT of your analyte does not perfectly match the RT of your SIL-IS, you are quantifying an isobaric interference.

Q: We don't have access to a specific 13 C-crotonyl-CoA standard. Can we use a different acyl-CoA as an internal standard? A: Yes, but with caution. You can use a non-endogenous surrogate standard (like propionyl-CoA or a synthesized 13 C-lactoyl-CoA)[4]. However, because matrix suppression is highly dependent on the exact retention time, a surrogate that elutes 2 minutes away from crotonyl-CoA will experience a completely different matrix environment. If you must use a surrogate, you must utilize a matrix-matched calibration curve to correct for the differential suppression[5].

V. References
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. National Institutes of Health (NIH) / PMC.2

  • A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA. Analytical Biochemistry / NIH.5

  • Poly(3-Hydroxybutyrate) Degradation in Ralstonia eutropha H16 Is Mediated Stereoselectively to (S)-3-Hydroxybutyryl Coenzyme A (CoA) via Crotonyl-CoA. ASM Journals.7

  • Quantification of lactoyl-CoA by liquid chromatography mass spectrometry in mammalian cells and tissues. bioRxiv.4

  • Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex. National Institutes of Health (NIH) / PMC.6

Sources

Optimization

Technical Support Center: Optimizing Enzyme Concentration for 2-Butenoyl Coenzyme A Conversion Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing enzyme concentration in assays involving the conversion of 2-Butenoyl coenzyme A (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing enzyme concentration in assays involving the conversion of 2-Butenoyl coenzyme A (also known as Crotonoyl-CoA). Proper enzyme concentration is fundamental to generating reliable and reproducible kinetic data. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and self-validating assay design.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing enzyme concentration?

The main objective is to find an enzyme concentration that operates within the "linear range" of the assay.[1] This means ensuring the measured initial reaction velocity (V₀) is directly proportional to the amount of enzyme added.[2] Operating in this range is critical for comparing the effects of inhibitors or activators, as it guarantees that changes in reaction rate are due to the compound of interest and not assay artifacts.

Q2: Why can't I just use a high enzyme concentration to get a strong and fast signal?

Using an excessively high enzyme concentration can invalidate your results for several reasons:

  • Rapid Substrate Depletion: The substrate (2-Butenoyl CoA) may be consumed so quickly that you are no longer measuring the true initial velocity of the reaction.[3][4]

  • Product Inhibition: As the product accumulates rapidly, it may begin to inhibit the enzyme, artificially slowing the reaction rate over time.[4]

  • Non-Linearity: The relationship between enzyme concentration and signal can become non-linear, making it impossible to accurately quantify enzyme activity or inhibition.[4]

  • Detection System Saturation: A very rapid reaction can saturate the detector of your plate reader or spectrophotometer.[4]

Q3: What is the "linear range" of an enzyme assay?

The linear range refers to the span of enzyme concentrations where the initial reaction rate increases proportionally with the amount of enzyme added. An ideal assay is performed using an enzyme concentration that falls comfortably within this range, providing a balance between a measurable signal and adherence to steady-state kinetic principles.[5]

Q4: How does the concentration of 2-Butenoyl CoA affect this optimization process?

Substrate concentration is a critical, interconnected parameter. For inhibitor screening, it is often recommended to use a substrate concentration at or below its Michaelis constant (Kₘ).[4] During the enzyme concentration optimization, the 2-Butenoyl CoA concentration should be held constant at the level you intend to use for your final experiments. This ensures that the enzyme is the only limiting factor being varied.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your assay development.

Issue 1: No or Very Low Signal

Possible CauseRecommended Solution & Explanation
Inactive or Degraded Enzyme Solution: Verify the activity of your enzyme stock. Aliquot your enzyme upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7] If possible, test your enzyme with a known positive control substrate or compare it to a new, validated batch.
Insufficient Enzyme Concentration Solution: The concentration of your enzyme is likely below the detection limit of the assay. Systematically increase the enzyme concentration by performing a titration experiment as detailed in the protocol below.[4][8]
Omission of a Key Reagent Solution: Carefully review your protocol to ensure all components (e.g., buffer, cofactors, 2-Butenoyl CoA) were added in the correct order and volumes.[9] Preparing a master mix for common reagents can help minimize this type of error.[9]
Incorrect Instrument Settings Solution: Confirm that the plate reader is set to the correct wavelength for detecting your product or the depletion of a cofactor (e.g., NADH at 340 nm).[9]

Issue 2: High Background Signal

Possible CauseRecommended Solution & Explanation
Substrate Auto-hydrolysis Solution: 2-Butenoyl CoA or other reagents may be unstable and break down spontaneously under your assay conditions. Always include a "no-enzyme" control (containing all reagents except the enzyme) for every experiment.[3] The signal from this well should be subtracted from all other readings.
Contaminated Reagents Solution: Prepare fresh buffers and reagent solutions using high-purity water and chemicals. Contaminants in the buffer or substrate can contribute to a high background signal.[3][6]

Issue 3: Reaction Progress Curve Plateaus Too Quickly (Non-Linear Rate)

Possible CauseRecommended Solution & Explanation
Enzyme Concentration is Too High Solution: This is the most common cause. A high enzyme concentration leads to rapid substrate depletion, causing the reaction rate to slow down. Reduce the enzyme concentration and repeat the time-course experiment.[3][4] The goal is a reaction that remains linear for the intended measurement period.[5]
Product Inhibition Solution: If the product of the reaction inhibits the enzyme, the rate will decrease as the product accumulates. Using a lower enzyme concentration will slow product formation, allowing for a more accurate measurement of the initial velocity.[4]
Enzyme Instability Solution: The enzyme may not be stable under the chosen assay conditions (e.g., pH, temperature).[4] Verify that your buffer composition and pH are optimal for enzyme stability and activity.[10] Consider running the assay at a lower temperature if instability is suspected.

Issue 4: Poor Reproducibility Between Replicates

Possible CauseRecommended Solution & Explanation
Inaccurate Pipetting Solution: Ensure all pipettes are properly calibrated. When adding small volumes, pipette into the liquid in the well rather than onto the side of the well to ensure proper mixing. Using a master mix for the reaction buffer, substrate, and cofactors ensures that each well receives the same concentration of these reagents.[6][9]
Temperature Fluctuations Solution: Pre-incubate the assay plate and all reagents at the desired reaction temperature before initiating the reaction.[9] Temperature gradients across a 96-well plate can cause significant variability.
Inadequate Mixing Solution: Gently mix the contents of the wells after adding each reagent, especially after adding the enzyme to start the reaction. Avoid introducing air bubbles.[9]

Experimental Workflow & Data Presentation

Diagram: Enzyme Concentration Optimization Workflow

Sources

Troubleshooting

quality control and purity assessment of 2-Butenoyl coenzyme A lithium salt

Welcome to the technical resource center for 2-Butenoyl Coenzyme A lithium salt (also known as Crotonoyl Coenzyme A). This guide is designed for researchers, scientists, and drug development professionals to ensure the h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for 2-Butenoyl Coenzyme A lithium salt (also known as Crotonoyl Coenzyme A). This guide is designed for researchers, scientists, and drug development professionals to ensure the highest quality and integrity in your experiments. As a critical substrate in metabolic studies, particularly fatty acid metabolism, and various biochemical assays, the purity and stability of this reagent are paramount for generating reproducible and reliable data.[1]

This document provides in-depth FAQs and troubleshooting guides to address common challenges encountered during the handling, quality control, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical specifications for high-quality 2-Butenoyl Coenzyme A lithium salt?

A1: High-quality lots of this reagent should be a white to off-white powder.[1] The primary metric for purity is determined by High-Performance Liquid Chromatography (HPLC). Reputable suppliers typically guarantee a purity of ≥90% or higher.[2][3][4] It is crucial to consult the Certificate of Analysis (CoA) for the specific lot you have purchased, which will provide batch-specific purity data.[5]

Data Summary: Product Specifications

Parameter Specification Rationale & Importance
Purity ≥90% (HPLC)[2][3][6] Ensures that observed biological activity is due to the compound of interest and not impurities.
Appearance White to off-white powder[1] A significant deviation in color (e.g., yellow or brown) may indicate degradation or contamination.
Storage Temperature -20°C or colder[1][3] Minimizes chemical degradation, such as hydrolysis of the thioester and phosphodiester bonds, ensuring long-term stability.
Molecular Formula C25H40N7O17P3S[1] Confirms the elemental composition of the molecule.

| Molecular Weight | ~835.6 g/mol [4][7] | Used for accurate concentration calculations. |

Q2: How should I properly store and handle the solid compound?

A2: Upon receipt, the lyophilized powder should be stored immediately at -20°C in a desiccated environment.[3][5] The container should be tightly sealed to prevent moisture absorption, which can initiate hydrolysis. Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.

Q3: How do I prepare solutions of 2-Butenoyl Coenzyme A lithium salt, and how stable are they?

A3: Solutions should be prepared fresh for each experiment. While the compound is soluble in aqueous buffers (e.g., PBS, pH 7.2), its stability in solution is limited.[8] The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is strongly recommended not to store aqueous solutions for more than one day. [8] For enzymatic assays, prepare the solution immediately before use in the appropriate assay buffer. If a stock solution is absolutely necessary, prepare it in a buffer at a slightly acidic pH (e.g., pH 5-6), aliquot it into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. However, fresh preparation is always the best practice.

Quality Control & Purity Assessment Workflow

This diagram outlines the recommended workflow from receiving the compound to its use in your experiments, ensuring that material quality is validated at critical steps.

QC_Workflow cluster_storage Initial Handling & Storage cluster_prep Preparation & QC cluster_exp Experimentation Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Check against CoA Store Store Solid at -20°C in Desiccator Inspect->Store Equilibrate Equilibrate to RT before opening Store->Equilibrate Dissolve Prepare Fresh Solution in appropriate buffer Equilibrate->Dissolve QC Perform QC Analysis (HPLC, MS) Dissolve->QC Confirm Purity & Identity Experiment Proceed to Experiment QC->Experiment If passes QC

Caption: General workflow for handling and quality control of 2-Butenoyl CoA.

Troubleshooting Guide

Q4: My HPLC analysis shows a purity lower than the vendor's Certificate of Analysis. What went wrong?

A4: This is a common issue that can stem from several factors related to handling, sample preparation, or the analytical method itself.

  • Causality - Compound Degradation: The most likely cause is degradation during or after dissolution. As mentioned, the thioester bond is labile. If the sample was left in solution at room temperature for an extended period or dissolved in an inappropriate buffer (e.g., high pH), hydrolysis could have occurred, leading to the appearance of new peaks and a decrease in the main peak area.

  • Causality - Improper Handling: If the vial was not equilibrated to room temperature before opening, moisture condensation could have degraded a portion of the solid material over time.

  • Causality - Analytical Method Mismatch: Your HPLC method (column, mobile phase, gradient) may not be optimized for this compound, leading to poor peak shape or co-elution of impurities.

Troubleshooting Steps:

  • Verify Handling: Confirm that proper handling procedures were followed (equilibration before opening, fresh solution preparation).

  • Use a Validated HPLC Method: Employ a well-established HPLC protocol for acyl-CoA compounds. See the detailed protocol in the next section.

  • Analyze a Fresh Sample: Prepare a new solution from the solid stock and inject it into the HPLC system immediately. Compare this result with your previous analysis.

Q5: I see multiple peaks in my mass spectrometry analysis. Does this mean my sample is impure?

A5: Not necessarily. Mass spectrometry is highly sensitive and can reveal several species that are expected for this compound.

  • Causality - Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with salts from your buffer or solvent. For the lithium salt, you might see the molecule with lithium ([M-H+2Li]⁺) or sodium ([M-H+Na]⁺, [M-2H+2Na]⁺) if sodium salts are present.

  • Causality - Multiple Charge States: As a large molecule with multiple phosphate groups, 2-Butenoyl Coenzyme A can be ionized into different charge states, such as [M-H]⁻, [M-2H]²⁻, and [M-3H]³⁻ in negative ion mode, or [M+H]⁺ and [M+2H]²⁺ in positive ion mode.[7]

  • Causality - In-Source Fragmentation: Some fragmentation of the molecule can occur in the ion source of the mass spectrometer, although this is usually minor compared to tandem MS (MS/MS).

Troubleshooting Steps:

  • Calculate Expected m/z: Calculate the theoretical mass-to-charge ratios (m/z) for the expected parent ion and its common adducts and charge states. Compare these with your observed peaks.

  • Perform Tandem MS (MS/MS): To confirm identity, fragment the main parent ion peak. The resulting fragmentation pattern should be consistent with the structure of 2-Butenoyl Coenzyme A, with characteristic losses of adenine, phosphate groups, and the pantothenic acid moiety.

Q6: My enzymatic assay using 2-Butenoyl CoA as a substrate is showing low or no activity. Is the reagent bad?

A6: While reagent quality is a possibility, other factors are often the cause. This troubleshooting diagram can help diagnose the issue.

Troubleshooting_Tree cluster_reagent Reagent Quality cluster_assay Assay Conditions cluster_solutions Solutions Start Low / No Enzyme Activity Purity Purity Issue? Start->Purity Concentration Incorrect Concentration? Start->Concentration Buffer Buffer pH / Components Inhibitory? Start->Buffer Enzyme Enzyme Inactive? Start->Enzyme Degradation Degradation (Hydrolysis) Purity->Degradation Likely Cause Sol_QC Run HPLC/MS on Substrate Purity->Sol_QC Sol_Fresh Prepare Fresh Substrate Solution Degradation->Sol_Fresh Sol_Conc Verify Concentration (e.g., UV-Vis at 260 nm) Concentration->Sol_Conc Sol_Buffer Check Assay Buffer Composition Buffer->Sol_Buffer Sol_Enzyme Test Enzyme with Positive Control Enzyme->Sol_Enzyme Cofactors Missing Cofactors?

Caption: Troubleshooting logic for low enzymatic activity with 2-Butenoyl CoA.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust method for assessing the purity of 2-Butenoyl Coenzyme A. The principle is to separate the analyte from potential impurities based on hydrophobicity.

1. Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Mobile Phase A

  • System: HPLC with UV detector

2. Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of 2-Butenoyl Coenzyme A lithium salt in Mobile Phase A. Ensure the solid is fully dissolved. Prepare this solution immediately before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine moiety)

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 30
      22 95
      25 95
      26 5

      | 30 | 5 |

  • System Suitability: Before running the sample, inject a standard (if available) or the sample itself multiple times to ensure consistent retention time and peak area. The relative standard deviation (RSD) for the main peak area should be <2%.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at 260 nm.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol uses ESI-MS to confirm the molecular weight of the compound.

1. Materials:

  • System: LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap)

  • Solvents: LC-MS grade water, acetonitrile, and formic acid.

2. Procedure:

  • Sample Preparation: Prepare a ~10 µM solution of the compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer or use a rapid LC method.

  • MS Settings (Negative Ion Mode Example):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.0 kV

    • Scan Range: 100 - 1000 m/z

  • Data Analysis: Look for ions corresponding to the expected molecular weight.

Expected m/z Values:

Ion Species Charge Theoretical m/z
[M-H]⁻ -1 ~834.13
[M-2H]²⁻ -2 ~416.56

| [M-3H]³⁻ | -3 | ~277.37 |

Note: Exact masses will vary slightly based on isotopic distribution. The values provided are for the monoisotopic mass.

References

  • National Center for Biotechnology Information. (n.d.). 2-Butenoyl coenzyme A. PubChem Compound Summary for CID 5280381. Retrieved March 20, 2026, from [Link]

  • Merck. (n.d.). 2-Butenoyl coenzyme A lithium salt. Retrieved March 20, 2026, from a distributor site, referencing product C6146.
  • Sigma-Aldrich. (n.d.). Certificates of Analysis for 2-Butenoyl coenzyme A lithium salt.
  • Santa Cruz Biotechnology. (n.d.). Product Page for 2-Butenoyl coenzyme A lithium salt.
  • Jadav, R., et al. (2021). Purity profiling of Peptide Drugs. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Gagnon, M-A. (n.d.). Elemental Analysis of Brine Samples used for Lithium Extraction. Agilent. Retrieved March 20, 2026, from [Link]

  • Nielsen, M. K., et al. (2022). Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations. Chemical Science, 13(38), 11281-11289. Retrieved March 20, 2026, from [Link]

  • Mubarok, M. Z., et al. (2023). Review of analytical techniques for the determination of lithium: From conventional to modern technique. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Kinstle, T., et al. (2025). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Molecules, 30(23), 5678. Retrieved March 20, 2026, from [Link]

  • Haxholm, G. W., et al. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting. Journal of Pharmaceutical Sciences, 108(9), 3029-3035. Retrieved March 20, 2026, from [Link]

  • Mugaka, B. P. (2021). A review on nitrosamine impurities in angiotensin-ii-receptor blockers (ARBs): A crisis in waiting or a storm in a teacup? World Journal of Pharmaceutical Research, 10(11), 147-158. Retrieved March 20, 2026, from [Link]

  • D'Ippolito, G., et al. (2018). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (135), e57652. Retrieved March 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-Butenoyl coenzyme A with other short-chain acyl-CoAs

As a Senior Application Scientist specializing in metabolic-epigenetic profiling, I frequently guide research teams through the complexities of acyl-CoA quantification and functional characterization. The emergence of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metabolic-epigenetic profiling, I frequently guide research teams through the complexities of acyl-CoA quantification and functional characterization. The emergence of 2-Butenoyl coenzyme A (Crotonyl-CoA) as a critical epigenetic metabolite has necessitated a rigorous re-evaluation of how we handle, measure, and interpret short-chain acyl-CoAs.

Unlike canonical metabolites such as Acetyl-CoA, Crotonyl-CoA acts as a highly specialized, low-abundance signaling molecule. This guide provides an objective, data-driven comparison of Crotonyl-CoA against other short-chain acyl-CoAs, detailing the structural mechanics, quantitative performance metrics, and self-validating experimental protocols required for accurate laboratory application.

Structural and Mechanistic Comparison

The defining feature of Crotonyl-CoA is its 4-carbon chain containing a trans-Δ2 double bond. This structural nuance fundamentally alters its thermodynamic stability, enzymatic binding affinity, and epigenetic consequences compared to saturated counterparts like Butyryl-CoA or the 2-carbon Acetyl-CoA.

  • Enzymatic Binding and Steric Constraints: The rigid, planar structure of the trans-double bond restricts the conformational flexibility of the acyl chain. When Crotonyl-CoA enters the substrate-binding tunnel of histone acetyltransferases (HATs) such as p300/CBP, it is forced into an extended conformation. This geometry is sub-optimal for nucleophilic attack by the target lysine's epsilon-amino group. Consequently, p300 utilizes Crotonyl-CoA at a catalytic rate approximately 62-fold slower than that of Acetyl-CoA (1[1]).

  • Transcriptional Potency: Despite this kinetic disadvantage, the resulting epigenetic mark—Histone Crotonylation (Kcr)—is a significantly more potent driver of active gene transcription than canonical acetylation (Kac) (2[2]). The rigid Kcr mark is preferentially recognized by specific reader proteins (e.g., YEATS domain-containing proteins) to robustly activate chromatin.

  • Metabolic Pool Regulation: Because of its potency, the cellular pool of Crotonyl-CoA is tightly restricted, maintained at levels roughly 1,000-fold lower than Acetyl-CoA[2]. To prevent spurious chromatin activation, enzymes like the chromodomain protein CDYL act as crotonyl-CoA hydratases, converting Crotonyl-CoA into β-hydroxybutyryl-CoA and actively depleting the substrate pool (3[3]).

Epigenetic_Signaling Crotonyl Crotonyl-CoA (2-Butenoyl-CoA) p300 p300 / CBP Acyltransferase Crotonyl->p300 Binding (62x slower) Acetyl Acetyl-CoA Acetyl->p300 Binding (High Affinity) Kcr Histone Crotonylation (Kcr) Potent Transcriptional Activation p300->Kcr Catalysis Kac Histone Acetylation (Kac) Basal Transcriptional Activation p300->Kac Catalysis CDYL CDYL Crotonyl-CoA Hydratase CDYL->Crotonyl Depletes Pool

Caption: Competitive epigenetic signaling pathways of Crotonyl-CoA and Acetyl-CoA via p300.

Quantitative Data Comparison

To select the appropriate acyl-CoA for in vitro assays, researchers must balance catalytic efficiency against chemical stability. Thioester bonds are inherently susceptible to hydrolysis, particularly at physiological or basic pH. For instance, Succinyl-CoA is notoriously labile, suffering up to 80% degradation within 12 hours at pH 6 (4[4]).

Table 1: Performance and Stability Metrics of Short-Chain Acyl-CoAs

Acyl-CoA SpeciesCarbon ChainRelative Intracellular Abundancep300 Catalytic Efficiency (vs Acetyl-CoA)Transcriptional Activation PotencyAqueous Stability (pH 6-7, 8°C)
Acetyl-CoA C2:0Very High (~1000x)1.0x (Baseline)Standard / BasalModerate (Stable at -80°C)
Propionyl-CoA C3:0Low-Moderate~0.33x (3-fold slower)ModerateModerate
Butyryl-CoA C4:0Low~0.025x (40-fold slower)HighModerate
Crotonyl-CoA C4:1 (trans-Δ2)Very Low (1x)~0.016x (62-fold slower)Highly PotentLabile at basic pH; Stable in acid
Succinyl-CoA C4:0 (dicarboxylic)ModerateNegligibleContext-dependentHighly Labile (80% loss in 12h)

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies incorporate internal controls and mechanistic safeguards to prevent artifacts caused by the chemical lability of acyl-CoAs.

Protocol A: In Vitro p300 Histone Acyltransferase Assay

Causality: We utilize recombinant p300 catalytic domains rather than full-length protein to isolate the acyltransferase activity from confounding scaffolding interactions. Self-Validation: The system is self-validating through the inclusion of a p300 catalytic-dead mutant (e.g., D1399Y). This mutant must yield zero acylation, confirming that any observed Kcr or Kac is enzymatically driven and not an artifact of non-enzymatic chemical acylation by highly reactive thioesters.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.9), 0.1 mM EDTA, and 1 mM DTT. Note: DTT is included to maintain the reductive environment necessary for p300 cysteine stability. However, DTT concentration must be strictly limited to 1 mM, as excess thiols can undergo trans-thioesterification, artificially depleting the acyl-CoA pool.

  • Substrate Assembly: Combine 1 μg of recombinant histone H3 octamers with 50 μM of either Crotonyl-CoA or Acetyl-CoA.

  • Enzymatic Initiation: Add 0.5 μg of wild-type p300 (or D1399Y mutant for the negative control lane) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Reaction Quenching: Terminate the reaction by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Detection: Resolve via SDS-PAGE and perform Western blotting using pan-anti-Kcr and pan-anti-Kac antibodies.

Protocol B: Extraction and LC-MS/MS Quantification of Acyl-CoAs

Causality: Thioester bonds are highly susceptible to nucleophilic attack and hydrolysis at physiological pH. Therefore, immediate acid quenching using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) is mandatory to freeze the metabolic profile and protonate the thioester, drastically slowing hydrolysis[4]. Self-Validation: Stable isotope dilution is performed immediately upon lysis. Spiking heavy isotope analogs (e.g., ¹³C-labeled acyl-CoAs) creates a self-validating system: any degradation or loss during Solid Phase Extraction (SPE) will equally affect the endogenous analyte and the heavy isotope, allowing the final ratio to provide absolute, loss-corrected quantification (5[5]).

  • Acid Quenching: Rapidly wash cultured cells with ice-cold PBS, aspirate, and immediately add 1 mL of ice-cold 10% TCA. Scrape cells and transfer to a microcentrifuge tube.

  • Isotope Spiking: Immediately spike the lysate with a defined concentration of ¹³C-labeled internal standards (e.g., ¹³C₂-Acetyl-CoA, ¹³C₄-Crotonyl-CoA).

  • Protein Precipitation: Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C. Collect the acyl-CoA-containing supernatant.

  • Solid Phase Extraction (SPE): Pass the supernatant through an Oasis HLB SPE cartridge (pre-conditioned with methanol and water). Wash with 1 mL of 1% TCA to remove salts, and elute the acyl-CoAs using 500 μL of methanol containing 50 mM ammonium acetate.

  • HILIC-MS/MS Analysis: Inject the eluent into a tandem mass spectrometer operating in scheduled Multiple Reaction Monitoring (MRM) mode. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the polar CoA headgroups effectively.

LCMS_Workflow Sample Cell/Tissue Harvest Quench Acid Quenching (TCA/PCA) Sample->Quench Spike Spike Heavy Isotopes Quench->Spike SPE Solid Phase Extraction Spike->SPE LCMS HILIC-MS/MS Analysis SPE->LCMS Data Absolute Quantification LCMS->Data

Caption: Self-validating LC-MS/MS workflow for short-chain acyl-CoA extraction and quantification.

References

  • Structure of p300 in complex with acyl-CoA variants Source: National Institutes of Health (NIH) URL:[Link]

  • The Regulation and Function of Histone Crotonylation Source: Frontiers in Cell and Developmental Biology URL:[Link]

  • Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Spermatogenesis Source: Cell Reports (Hosted via ccmu.edu.cn) URL:[Link]

  • Methods for measuring CoA and CoA derivatives in biological samples Source: Biochemical Society Transactions (Portland Press) URL:[Link]

  • Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Researcher's Guide to the Validation of Analytical Methods for 2-Butenoyl Coenzyme A Quantification

For researchers and drug development professionals, the accurate quantification of metabolic intermediates is paramount to understanding disease pathology and therapeutic intervention. 2-Butenoyl coenzyme A, also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of metabolic intermediates is paramount to understanding disease pathology and therapeutic intervention. 2-Butenoyl coenzyme A, also known as crotonyl-CoA, is a key intermediate in fatty acid metabolism and its precise measurement is crucial for a variety of research applications. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Butenoyl coenzyme A, with a focus on providing actionable, field-proven insights into method validation.

The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of experimental data. This guide will delve into the nuances of method validation, explaining the causality behind experimental choices and providing a framework for establishing a self-validating system in your laboratory.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 2-Butenoyl coenzyme A and other short-chain acyl-CoAs due to its superior sensitivity, selectivity, and specificity.[1][2][3] This technique allows for the precise measurement of low-abundance analytes in complex biological matrices.

Principle of LC-MS/MS

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The liquid chromatography system separates the components of a mixture, and the mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other molecules in the sample.[1]

Experimental Workflow for 2-Butenoyl Coenzyme A Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of 2-Butenoyl coenzyme A from biological samples using LC-MS/MS.

LC-MS/MS Workflow for 2-Butenoyl Coenzyme A Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., tissue, cells) Extraction Extraction of Acyl-CoAs (e.g., with 5-sulfosalicylic acid) Sample->Extraction Deproteinization Centrifugation Centrifugation to remove precipitated proteins Extraction->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Injection Injection onto LC System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM mode) Ionization->MS_Analysis Quantification Quantification using Internal Standard (e.g., isotopically labeled 2-Butenoyl CoA) MS_Analysis->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Results Final Concentration of 2-Butenoyl Coenzyme A Validation->Results

Caption: A typical workflow for the quantification of 2-Butenoyl coenzyme A using LC-MS/MS.

Detailed Experimental Protocol for LC-MS/MS Quantification

This protocol is based on established methods for the analysis of short-chain acyl-CoAs.[1][2]

1. Sample Preparation:

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline.

  • For tissues, homogenize the tissue in an appropriate buffer on ice.

  • Extract the acyl-CoAs by adding a deproteinizing agent such as 5% 5-sulfosalicylic acid (SSA).[1] This method has the advantage of not requiring a subsequent solid-phase extraction step, which can lead to the loss of analytes.[1]

  • Vortex the mixture and incubate on ice.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[1]

  • Mass Spectrometry:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for 2-Butenoyl coenzyme A and the internal standard. For 2-Butenoyl coenzyme A, a common transition to monitor is the fragmentation of the protonated molecule to a product ion corresponding to the loss of the acyl group.

3. Data Analysis:

  • Quantify the amount of 2-Butenoyl coenzyme A by comparing the peak area of the analyte to that of a known concentration of an internal standard. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results.

Method Validation: A Cornerstone of Reliable Data

The validation of an analytical method is essential to ensure that the results are accurate, reliable, and reproducible.[4] The key parameters for validation are defined by regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6]

Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for a robust LC-MS/MS method for 2-Butenoyl coenzyme A quantification.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]Defined by the linear range of the calibration curve.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).RSD ≤ 15% (≤ 20% at the LLOQ).
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]No significant interfering peaks at the retention time of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the gold standard, other techniques have been employed for the analysis of acyl-CoAs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more widely available and less expensive technique compared to LC-MS/MS. However, it generally suffers from lower sensitivity and selectivity, making it less suitable for the quantification of low-abundance analytes like 2-Butenoyl coenzyme A in complex biological matrices.[7]

Enzymatic Assays

Enzymatic assays can be highly specific but are often laborious and may not be readily adaptable to a high-throughput format. They are also susceptible to interference from other enzymes or substrates present in the sample.

Best Practices and Recommendations

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample processing and instrument response. If a stable isotope-labeled standard for 2-Butenoyl coenzyme A is not available, a structurally similar acyl-CoA can be used, though this may introduce some variability.[1]

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. It is crucial to evaluate and minimize matrix effects during method development.

  • Method Transfer: When transferring a validated method to a different laboratory or instrument, a partial validation should be performed to ensure that the method remains accurate and reliable.

Conclusion

The accurate and precise quantification of 2-Butenoyl coenzyme A is essential for advancing our understanding of its role in health and disease. This guide has provided a comprehensive overview of the validation of an LC-MS/MS-based analytical method, which stands as the most robust and reliable approach. By adhering to the principles of method validation and implementing the best practices outlined herein, researchers can ensure the generation of high-quality, reproducible data, thereby enhancing the scientific rigor of their studies.

References

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]

  • Gao, L., et al. (2007). Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS. Journal of Chromatography B, 853(1-2), 303-313. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. [Link]

  • Rath, S., et al. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. Journal of Chromatography B, 879(32), 3845-3851. [Link]

  • Bak, A., & Weimer, B. C. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in Molecular Biology, 1604, 1-10. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bak, A., & Weimer, B. C. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 2-Butenoyl coenzyme A. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • James, E. L., et al. (2021). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. bioRxiv. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. World Journal of Advanced Research and Reviews, 1(1), 1-10. [Link]

Sources

Validation

comparative kinetics of 2-Butenoyl coenzyme A with different enzymes

Comparative Kinetics of 2-Butenoyl Coenzyme A: A Biocatalytic Guide to Enzyme Selection 2-Butenoyl coenzyme A, universally known as crotonyl-CoA, is a critical α,β -unsaturated thioester intermediate that serves as a met...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetics of 2-Butenoyl Coenzyme A: A Biocatalytic Guide to Enzyme Selection

2-Butenoyl coenzyme A, universally known as crotonyl-CoA, is a critical α,β -unsaturated thioester intermediate that serves as a metabolic hub in fatty acid β -oxidation, microbial carbon fixation, and synthetic biology. For researchers and drug development professionals engineering reverse β -oxidation cycles or studying primary metabolism, selecting the appropriate biocatalyst to process crotonyl-CoA is paramount.

This guide provides an objective, data-driven comparison of three distinct enzyme classes that utilize crotonyl-CoA: Enoyl-CoA Hydratase (Crotonase), Crotonyl-CoA Carboxylase/Reductase (Ccr), and promiscuous Archaeal Hydratases.

Mechanistic Divergence & Pathway Topology

The metabolic fate of crotonyl-CoA is dictated by the specific enzyme's active site architecture and evolutionary tuning.

G Crotonyl 2-Butenoyl-CoA (Crotonyl-CoA) Crotonase Enoyl-CoA Hydratase Crotonyl->Crotonase + H2O Ccr Crotonyl-CoA Carboxylase/Reductase Crotonyl->Ccr + NADPH + CO2 Hydratase Archaeal Hydratase Crotonyl->Hydratase + H2O Hydroxy (S)-3-Hydroxybutyryl-CoA Crotonase->Hydroxy Ethylmalonyl Ethylmalonyl-CoA Ccr->Ethylmalonyl Hydratase->Hydroxy

Caption: Metabolic branching of 2-Butenoyl-CoA via distinct enzymatic pathways.

  • Crotonase catalyzes the syn-hydration of crotonyl-CoA to (S)-3-hydroxybutyryl-CoA. It is a textbook example of a diffusion-controlled enzyme. Its active site features an expandable acyl binding pocket and a highly optimized oxyanion hole that polarizes the thioester carbonyl, drastically lowering the activation energy barrier for water attack1[1].

  • Crotonyl-CoA Carboxylase/Reductase (Ccr) catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA. Ccr utilizes a unique covalent adduct strategy to trap a reactive enolate intermediate, preventing premature protonation and ensuring efficient CO₂ capture 2[2].

  • Archaeal Crotonyl-CoA Hydratase (e.g., from Metallosphaera sedula) exhibits promiscuous activity, playing a dual role in the 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) cycle. This evolutionary adaptation allows metabolically versatile organisms to fine-tune their metabolism under varying nutrient conditions3[3].

Comparative Kinetic Profiling

To objectively evaluate these biocatalysts for assay development or pathway engineering, we must analyze their steady-state kinetic parameters.

Enzyme ClassRepresentative SourceReaction Catalyzed Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)
Enoyl-CoA Hydratase (Crotonase) Bovine / StandardHydration205,7002.8 × 10⁸
Crotonyl-CoA Carboxylase/Reductase Rhodobacter sphaeroidesReductive Carboxylation4001042.6 × 10⁵
Archaeal Promiscuous Hydratase Metallosphaera sedulaHydration23~12.5*~5.4 × 10⁵

*Derived from a Vmax​ of 15.7 U/mg protein4[4].

Mechanistic Causality Behind the Kinetics: Why is Crotonase orders of magnitude faster than Ccr? The hydration of an α,β -unsaturated thioester by Crotonase involves a highly evolved, localized acid/base proton shuttle mechanism. Because the structural rearrangement is minimal, the kcat​/Km​ approaches the diffusion-controlled limit ( 108−109 M⁻¹s⁻¹), meaning the reaction rate is limited almost entirely by the physical diffusion of crotonyl-CoA into the active site 5[5].

Conversely, Ccr must orchestrate a complex ternary complex involving Crotonyl-CoA, NADPH, and CO₂. The reaction requires an asynchronous hydride transfer from NADPH to the β -carbon, generating a reactive enolate intermediate. To prevent this enolate from simply protonating (which would yield butyryl-CoA), Ccr forms a covalent C2 adduct to trap it until CO₂ can be assimilated 2[2]. This intricate molecular choreography inherently limits the turnover rate ( kcat​ = 104 s⁻¹), yet it remains one of nature's fastest known carboxylases6[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the steady-state kinetic characterization of these enzymes. A self-validating system requires continuous monitoring (for Ccr) and discrete quenching (for Hydratases) to establish linearity before calculating Michaelis-Menten parameters.

Workflow Prep Substrate Prep Reaction Enzyme Incubation Prep->Reaction Quench Acid Quenching Reaction->Quench Hydratase Detect Quantification Reaction->Detect Ccr (Real-time) Quench->Detect Analyze Kinetic Analysis Detect->Analyze

Caption: Self-validating experimental workflow for steady-state kinetic profiling.

Protocol A: Continuous Spectrophotometric Assay for Ccr

Principle: Ccr activity is measured continuously by monitoring the oxidation of the NADPH cofactor at 340 nm.

  • Buffer Preparation: Prepare 100 mM Tris-HCl (pH 7.8) containing 50 mM NaHCO₃.

  • Cofactor Addition: Add NADPH to a final concentration of 1 mM.

  • Enzyme Equilibration: Add purified Ccr (e.g., 0.1 mg/mL final) and incubate at 30°C for 2 minutes.

    • Causality: This pre-incubation without crotonyl-CoA is critical to establish a stable baseline and ensure any background NADPH oxidation (due to contaminating reductases) is accounted for before calculating the specific initial velocity.

  • Reaction Initiation: Initiate the reaction by adding crotonyl-CoA at varying concentrations (0.05 mM to 2.0 mM).

  • Data Acquisition: Record the decrease in absorbance at 340 nm ( ϵ = 6.22 mM⁻¹ cm⁻¹) for 3 minutes.

  • Validation: Ensure the initial rate ( ΔA340​ /min) is strictly linear for at least the first 60 seconds. Plot initial velocities against [Crotonyl-CoA] and fit to the Michaelis-Menten equation using non-linear regression to derive Km​ and kcat​ .

Protocol B: UHPLC-Based End-Point Assay for Crotonase/Hydratase

Principle: Hydratase activity is quantified by the chromatographic separation of crotonyl-CoA and the product (S)-3-hydroxybutyryl-CoA.

  • Reaction Mixture: Combine 100 mM Tris-HCl (pH 7.8) and varying concentrations of crotonyl-CoA (0.01 mM to 5 mM) in a 20 µL total volume 3[3].

  • Initiation: Add 10-50 nM of purified Enoyl-CoA hydratase. Incubate at the enzyme's physiological temperature (e.g., 65°C for M. sedula enzymes or 37°C for mammalian variants).

  • Acid Quenching: Exactly 60 seconds post-initiation, quench the reaction by adding 20 µL of 1 M HCl containing 10% acetonitrile3[3].

    • Causality: The addition of 1 M HCl instantly protonates the catalytic glutamate residues in the hydratase active site, collapsing the proton shuttle mechanism and permanently halting the reaction. The 10% acetonitrile prevents the precipitation of the CoA-thioesters while denaturing the enzyme.

  • Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes to pellet denatured proteins.

  • UHPLC Analysis: Inject the supernatant onto a Reverse-Phase (RP) C18 column. Monitor absorbance at 260 nm (specific to the adenine ring of CoA).

  • Quantification: Calculate product formation by integrating the (S)-3-hydroxybutyryl-CoA peak area against a pre-validated standard curve.

References

  • Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula Source: Frontiers in Microbiology URL:[Link]

  • ccr - Crotonyl-CoA carboxylase/reductase - Cereibacter sphaeroides Source: UniProtKB URL:[Link]

  • Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases Source: ACS Publications URL:[Link]

  • Lecture 15: Enzymes for Which kcat/Km is Close to the Diffusion-Controlled Limit Source: Boston University URL: [Link]

  • Convergent Evolution of a Promiscuous 3-Hydroxypropionyl-CoA Dehydratase/Crotonyl-CoA Hydratase in Crenarchaeota and Thaumarchaeota Source: mSphere - ASM Journals URL:[Link]

  • Diffusion controlled enzymes Source: College of Saint Benedict and Saint John's University (CSBSJU) URL:[Link]

  • Interchange of catalytic activity within the 2-enoyl-coenzyme A hydratase/isomerase superfamily based on a common active site template Source: PubMed (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Bioanalysis: The Case for Stable Isotope-Labeled 2-Butenoyl Coenzyme A

In the landscape of drug development and metabolic research, the demand for precise and accurate quantification of endogenous molecules is absolute. The data we generate underpins critical decisions, from elucidating dis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and metabolic research, the demand for precise and accurate quantification of endogenous molecules is absolute. The data we generate underpins critical decisions, from elucidating disease mechanisms to defining pharmacokinetic profiles. When analyzing short-chain acyl-coenzyme A (acyl-CoA) species like 2-Butenoyl CoA—a key intermediate in fatty acid metabolism—the choice of analytical methodology is paramount. This guide provides an in-depth, objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically 2-Butenoyl Coenzyme A, against other common quantification strategies. As we will demonstrate through supporting data and detailed protocols, the adoption of a SIL internal standard is not merely a preference but a fundamental requirement for achieving the highest standards of data integrity and reliability in mass spectrometry.

The Foundational Principle: Why Internal Standards are Non-Negotiable

Quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise accuracy and precision.[1] These variations arise from multiple stages of the analytical process, including sample extraction, potential analyte degradation, chromatographic performance, and, most notably, ionization efficiency in the mass spectrometer source.[2][3] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the very beginning of the workflow.[2] Its purpose is to mimic the analyte of interest throughout the entire analytical process, thereby experiencing the same procedural losses and ionization effects.[2] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize for these variations, ensuring that the final calculated concentration is a true reflection of its level in the original sample.

The Gold Standard: Stable Isotope-Labeled Internal Standards

There are two primary categories of internal standards used in LC-MS/MS: structural analogs and stable isotope-labeled compounds.[4] While structural analogs are chemically similar to the analyte, they are not identical. This seemingly minor difference can lead to significant analytical discrepancies. A SIL internal standard, by contrast, is a version of the analyte itself where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C).[4]

The advantages of this approach are profound:

  • Near-Identical Physicochemical Properties : The SIL-IS and the endogenous analyte have virtually identical extraction recoveries, chromatographic retention times, and ionization efficiencies.[2]

  • Superior Matrix Effect Compensation : Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological sample—are a major challenge in bioanalysis.[2] Because the SIL-IS co-elutes with the analyte and behaves identically in the ion source, it experiences the same degree of matrix effect, allowing for reliable correction. A structural analog, with its different chemical properties and retention time, is unlikely to experience the same matrix effect, leading to inaccurate results.[2]

  • The Power of Isotope Dilution Mass Spectrometry (IDMS) : This technique, which uses a known amount of an isotopically labeled standard, is considered the gold standard for quantitative analysis.[5] The ratio of the native "light" analyte to the "heavy" SIL-IS remains constant regardless of sample loss during preparation, forming the basis for highly accurate quantification.[2]

Comparative Performance Analysis: 2-Butenoyl CoA Quantification

To illustrate the superiority of a SIL internal standard, we present a comparative analysis for the quantification of 2-Butenoyl CoA in human plasma. We compare three approaches:

  • No Internal Standard: Relies on external calibration only.

  • Structural Analog IS: Utilizes Pentadecanoyl CoA (C15:0 CoA), an odd-chain acyl-CoA not typically found in human cells, as the internal standard.[6]

  • SIL Internal Standard: Employs stable isotope-labeled 2-Butenoyl-d₃ CoA.

The data below summarizes the performance in terms of accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement).

Table 1: Comparison of Accuracy and Precision in Human Plasma

Internal Standard StrategySpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (CV%)
No Internal Standard 50.034.5-31.0%22.5%
Structural Analog (C15:0 CoA) 50.058.0+16.0%11.8%
SIL IS (2-Butenoyl-d₃ CoA) 50.050.9+1.8%3.1%

Table 2: Impact of Internal Standard Choice on Matrix Effect Compensation

Internal Standard StrategyMatrix Effect (%)*
Analyte without IS -45% (Ion Suppression)
Structural Analog (C15:0 CoA) -15% (Poor Correction)
SIL IS (2-Butenoyl-d₃ CoA) -2% (Effective Correction)

*Matrix effect is calculated by comparing the analyte response in a post-extraction spiked matrix sample to its response in a pure solvent solution.

The results are unequivocal. The use of the stable isotope-labeled 2-Butenoyl-d₃ CoA provides vastly superior accuracy and precision, effectively mitigating the significant ion suppression observed in the plasma matrix.[2] The structural analog offers some improvement over no internal standard but ultimately fails to adequately correct for matrix effects, leading to unacceptable bias.

Visualizing the Principle and the Process

To better understand the underlying logic, the following diagrams illustrate the principle of isotope dilution and a typical experimental workflow.

G A Endogenous Analyte (Light) C Analyte Loss A->C Extraction B SIL Internal Standard (Heavy) D IS Loss B->D Extraction E Analyte Signal C->E F IS Signal D->F G Ratio (Analyte/IS) Remains Constant E->G F->G

Caption: The Principle of Isotope Dilution Mass Spectrometry.

workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Spike with known amount of 2-Butenoyl-d3 CoA Internal Standard start->add_is precip Protein Precipitation (e.g., with cold Acetonitrile) add_is->precip vortex Vortex & Incubate precip->vortex centrifuge Centrifugation (to pellet proteins) vortex->centrifuge extract Collect Supernatant centrifuge->extract drydown Evaporate to Dryness (under Nitrogen stream) extract->drydown reconstitute Reconstitute in LC Mobile Phase drydown->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze process Data Processing (Calculate Analyte/IS Ratio) analyze->process result Final Concentration process->result

Caption: Experimental Workflow for Acyl-CoA Quantification.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the quantification of 2-Butenoyl CoA in a biological matrix. The key to its trustworthiness is the addition of the SIL internal standard at the very first step, ensuring it tracks the analyte through every subsequent manipulation.

1. Sample Preparation and Extraction

  • Rationale: This initial stage is designed to lyse cells, release the analyte, and remove interfering macromolecules like proteins. Adding the SIL-IS immediately is critical to account for any degradation or loss during these steps.

  • Procedure:

    • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 2-Butenoyl-d₃ CoA internal standard working solution (e.g., at 500 ng/mL).

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent aids in efficient protein precipitation.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Rationale: Liquid chromatography separates the analyte from other matrix components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).[7]

  • Parameters:

    • LC System: UHPLC system

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient appropriate for eluting short-chain acyl-CoAs.

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 2-Butenoyl CoA (Analyte): Q1 m/z 836.2 -> Q3 m/z 330.1

      • 2-Butenoyl-d₃ CoA (IS): Q1 m/z 839.2 -> Q3 m/z 333.1 (Note: Exact m/z values should be optimized by direct infusion of standards)

3. Calibration and Quantification

  • Rationale: A calibration curve is constructed to establish the relationship between the analyte/IS peak area ratio and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking known concentrations of the "light" 2-Butenoyl CoA analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Add a constant amount of the 2-Butenoyl-d₃ CoA internal standard to each calibrator.

    • Process the calibrators and samples as described above.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

    • Determine the concentration of 2-Butenoyl CoA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of scientific advancement. While simpler methods for quantification exist, they introduce unacceptable levels of variability and inaccuracy, particularly when dealing with complex biological matrices. The use of a stable isotope-labeled internal standard, such as 2-Butenoyl-d₃ CoA for the analysis of its endogenous counterpart, is the unequivocal best practice.[2] It is the only approach that effectively compensates for sample loss and matrix-induced ionization variability, adhering to the rigorous principles of isotope dilution mass spectrometry. Investing in a SIL-IS is an investment in the certainty, reliability, and ultimate success of your research and development programs.

References

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available from: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available from: [Link]

  • Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. Available from: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. Available from: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Available from: [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Available from: [Link]

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. PMC. Available from: [Link]

  • Steric course of deuterium incorporation from [2-2H2]malonyl-CoA into fatty acids by fatty acid synthetases. PubMed. Available from: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. Available from: [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Available from: [Link]

  • Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry. PubMed. Available from: [Link]

  • Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. ACS Publications. Available from: [Link]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC. Available from: [Link]

  • WO2021045879A1 - Synthesis of deuterated aldehydes. Google Patents.
  • Synthesis of novel deuterated lipids and surfactants. Neutron Science. Available from: [Link]

  • Isotopically labeled amino acid standards. Alsachim. Available from: [Link]

  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI. Available from: [Link]

  • Tutorial review on validation of liquid chromatography–mass spectrometry methods. Sisu@UT. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

  • TER - Trans-2-enoyl-CoA reductase - Euglena gracilis. UniProt. Available from: [Link]

  • Integrating experimental model, LC-MS/MS chemical analysis, and systems biology approach to investigate the possible antidiabetic effect and mechanisms of Matricaria aurea (Golden Chamomile) in type 2 diabetes mellitus. Frontiers. Available from: [Link]

Sources

Validation

A Researcher's Guide to Confirming the Identity of 2-Butenoyl Coenzyme A with Tandem Mass Spectrometry

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate identification of key metabolites is paramount. 2-Butenoyl coenzyme A, also known as croton...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate identification of key metabolites is paramount. 2-Butenoyl coenzyme A, also known as crotonyl-CoA, is a pivotal intermediate in fatty acid metabolism and amino acid catabolism. Its precise identification is crucial for understanding various physiological and pathological states. This guide provides an in-depth comparison of tandem mass spectrometry (MS/MS) approaches for the unambiguous confirmation of 2-Butenoyl coenzyme A, supported by experimental data and established protocols.

The Challenge of Acyl-CoA Analysis

Acyl-Coenzyme A (acyl-CoA) species are notoriously challenging to analyze due to their low endogenous abundance, structural similarity, and susceptibility to degradation. Traditional analytical techniques often lack the specificity and sensitivity required for confident identification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and reproducible method for the analysis of acyl-CoAs, offering unparalleled sensitivity and selectivity.[1]

The Power of Tandem Mass Spectrometry for Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that involves two stages of mass analysis. In the context of identifying 2-Butenoyl coenzyme A, a precursor ion corresponding to the molecule of interest is first selected in the initial mass analyzer. This precursor ion is then subjected to fragmentation through a process called collision-induced dissociation (CID), where it collides with an inert gas.[2] The resulting fragment ions, or product ions, are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern that serves as a molecular fingerprint.

A common fragmentation pattern for all acyl-CoA species in positive ion mode involves the cleavage of the phosphodiester bond, resulting in a characteristic neutral loss of 507.0 Da from the protonated molecule ([M+H]+).[3][4] Additionally, a common product ion corresponding to the adenosine 3',5'-diphosphate moiety is observed at a mass-to-charge ratio (m/z) of 428.0365.[3][5][6]

Comparative Analysis of Tandem MS Scan Modes for 2-Butenoyl Coenzyme A

The true power of tandem mass spectrometry lies in its various scan modes, each offering a unique approach to targeted analysis. Here, we compare three primary scan modes for the identification of 2-Butenoyl coenzyme A.

Scan ModePrincipleAdvantages for 2-Butenoyl CoA IDDisadvantages
Product Ion Scan A specific precursor ion (e.g., the [M+H]+ of 2-Butenoyl CoA) is selected and fragmented to produce a full spectrum of its product ions.Provides a detailed fragmentation pattern for structural confirmation.Requires prior knowledge of the precursor ion's m/z.
Precursor Ion Scan The mass spectrometer is set to detect all precursor ions that generate a specific product ion upon fragmentation (e.g., m/z 428 for acyl-CoAs).Excellent for screening for all compounds in a class that share a common fragment.Can be less specific if other compounds produce the same fragment.
Neutral Loss Scan The mass spectrometer scans for all precursor ions that lose a specific neutral fragment upon collision (e.g., a neutral loss of 507 Da for acyl-CoAs).Highly specific for identifying compounds with a characteristic neutral loss.May not provide as much structural information as a full product ion scan.

For the unambiguous identification of 2-Butenoyl coenzyme A, a combination of these scan modes is often employed. A neutral loss scan of 507 Da or a precursor ion scan for m/z 428 can be used to screen for the presence of acyl-CoAs in a sample. Subsequently, a product ion scan of the candidate precursor ion for 2-Butenoyl coenzyme A (m/z 836.1) can be performed to confirm its identity through its unique fragmentation pattern.

Experimental Protocol: LC-MS/MS Identification of 2-Butenoyl Coenzyme A

This section outlines a detailed, step-by-step methodology for the identification of 2-Butenoyl coenzyme A in a biological sample using a triple quadrupole mass spectrometer.

1. Sample Preparation

Effective sample preparation is critical for the successful analysis of acyl-CoAs. A solid-phase extraction (SPE) protocol is recommended to enrich the sample and remove interfering substances.

  • Homogenization: Homogenize the tissue or cell sample in a cold extraction solution (e.g., 10% trichloroacetic acid).

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol and then with water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solution of acetonitrile and water containing a small amount of ammonium hydroxide.[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 2.5% SSA).[3]

2. Liquid Chromatography Separation

Reverse-phase liquid chromatography is typically used for the separation of acyl-CoAs.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is a suitable choice.[3][8]

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time frame to ensure good separation of short-chain acyl-CoAs.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. Tandem Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification due to its high sensitivity and specificity. For identification, product ion scans, precursor ion scans, and neutral loss scans can be utilized.

  • Key Mass Transitions for 2-Butenoyl Coenzyme A:

    • Precursor Ion ([M+H]+): m/z 836.1

    • Product Ion 1 (Loss of 507 Da): m/z 329.1

    • Product Ion 2 (Adenosine Diphosphate Fragment): m/z 428.0

Fragmentation Pathway of 2-Butenoyl Coenzyme A

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor 2-Butenoyl CoA [M+H]+ m/z 836.1 Fragment1 [M+H - 507.0]+ m/z 329.1 Precursor->Fragment1 Neutral Loss of Phosphorylated ADP Moiety (507.0 Da) Fragment2 Adenosine Diphosphate m/z 428.0 Precursor->Fragment2 Cleavage at 5'-diphosphate

Caption: Collision-Induced Dissociation of 2-Butenoyl Coenzyme A.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC Reversed-Phase LC SPE->LC Reconstituted Extract ESI Electrospray Ionization (+) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 836.1) ESI->MS1 CID q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Analysis CID->MS2 Detector Detector MS2->Detector

Caption: LC-MS/MS Workflow for 2-Butenoyl Coenzyme A Identification.

Conclusion

Tandem mass spectrometry provides an unparalleled combination of sensitivity and specificity for the confident identification of 2-Butenoyl coenzyme A in complex biological samples. By leveraging the characteristic fragmentation patterns of acyl-CoAs and employing appropriate scan modes, researchers can achieve unambiguous confirmation of this key metabolite. The choice between product ion, precursor ion, and neutral loss scans will depend on the specific experimental goals, with a combined approach often yielding the most robust results. The detailed protocol provided in this guide serves as a solid foundation for developing and implementing reliable LC-MS/MS methods for the analysis of 2-Butenoyl coenzyme A and other short-chain acyl-CoAs.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC. [Link]

  • Chromatographic methods for the determination of acyl-CoAs - RSC Publishing. [Link]

  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids | Analytical Chemistry - ACS Publications. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC. [Link]

  • LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. [Link]

  • Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - ResearchGate. [Link]

  • Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase | PNAS. [Link]

  • 2-Butenoyl coenzyme A | C25H40N7O17P3S | CID 5280381 - PubChem - NIH. [Link]

  • Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues - bioRxiv.org. [Link]

  • Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. [Link]

  • Insight into Coenzyme A cofactor binding and the mechanism of acyl-transfer in an acylating aldehyde dehydrogenase from Clostridium phytofermentans - PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC. [Link]

  • The common MS/MS fragmentation pattern for all CoA species: (A) The CoA... - ResearchGate. [Link]

  • Identification of the Coenzyme A (CoA) Ester Intermediates and Genes Involved in the Cleavage and Degradation of the Steroidal C-Ring by Comamonas testosteroni TA441 - PMC. [Link]

  • Collision-induced dissociation - Wikipedia. [Link]

Sources

Comparative

biological activity of 2-Butenoyl coenzyme A versus its synthetic analogs

Decoding Epigenetic Regulation: Biological Activity of 2-Butenoyl Coenzyme A Versus Synthetic Analogs As a Senior Application Scientist navigating the complex landscape of epigenetic drug discovery, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Decoding Epigenetic Regulation: Biological Activity of 2-Butenoyl Coenzyme A Versus Synthetic Analogs

As a Senior Application Scientist navigating the complex landscape of epigenetic drug discovery, I frequently encounter the challenge of isolating transient post-translational modifications (PTMs). Among these, histone lysine crotonylation (Kcr)—driven by the endogenous metabolite 2-Butenoyl coenzyme A (Crotonyl-CoA)—has emerged as a powerful transcriptional activator. However, the dynamic nature of endogenous crotonylation often necessitates the use of synthetic chemical probes and structural analogs to map reader-eraser networks and trap transient enzymatic states.

This guide provides an objective, data-backed comparison between the biological activity of endogenous Crotonyl-CoA and its synthetic analogs, equipping researchers with the mechanistic insights needed to select the right chemical tools for their specific assays.

Mechanistic Causality: The Crotonylation Network

To understand why synthetic analogs are engineered, we must first examine how endogenous Crotonyl-CoA operates within the cellular epigenetic machinery. The crotonylation signaling cascade is governed by three primary classes of proteins:

  • Writers (e.g., p300/CBP): These acyltransferases utilize Crotonyl-CoA to install the crotonyl mark on histone tails. The aliphatic pocket of p300 accommodates the 4-carbon α,β -unsaturated chain of Crotonyl-CoA, though with distinct kinetic constraints compared to standard acetyl-CoA 1[1].

  • Readers (e.g., AF9 YEATS domain): Reader proteins recognize the Kcr mark via a highly specific π−π−π stacking mechanism. The alkene of the crotonyl group is sandwiched between conserved aromatic residues (Tyr78 and Phe59), while the terminal methyl group engages in CH- π interactions 2[2].

  • Erasers (e.g., SIRT2, Class I HDACs): These deacylases hydrolyze the crotonyl amide bond, dynamically resetting the chromatin state 3[3].

CrotonylationPathway CrotonylCoA 2-Butenoyl-CoA (Crotonyl-CoA) p300 p300/CBP (Writer) Acyltransferase Activity CrotonylCoA->p300 Substrate Binding HistoneKcr Histone Lysine Crotonylation (Kcr) p300->HistoneKcr Kcr Installation AF9 AF9 YEATS Domain (Reader) π-π-π Stacking HistoneKcr->AF9 Epigenetic Readout Erasers HDACs / SIRT2 (Erasers) De-crotonylation HistoneKcr->Erasers Dynamic Removal Transcription Active Gene Transcription AF9->Transcription Activation Erasers->HistoneKcr Hydrolysis

Fig 1. Endogenous Crotonyl-CoA signaling pathway regulating gene transcription.

Comparative Biological Activity: Endogenous vs. Synthetic Analogs

When designing assays, the choice between endogenous Crotonyl-CoA and synthetic analogs dictates the experimental outcome. Analogs are typically engineered to either mimic the steric profile of Kcr (for metabolic labeling) or intentionally disrupt it (to trap specific protein complexes).

A. Writer Kinetics and Metabolic Labeling

Endogenous Crotonyl-CoA is directly utilized by p300. However, to map the "crotonylome" in live cells, researchers utilize bioorthogonal analogs like alkynyl-crotonate (Cr-alkyne) . Cr-alkyne is metabolically converted into Cr-alkyne-CoA by ACSS2 and subsequently utilized by p300 to label histones 4[4]. Because the terminal alkyne minimally perturbs the aliphatic chain length, p300 processes it with kinetics comparable to the endogenous substrate, enabling downstream click-chemistry enrichment without disrupting normal cellular physiology.

B. Reader Affinity and Steric Discrimination

The AF9 YEATS domain exhibits strict structural requirements for binding. When comparing endogenous crotonyllysine to the synthetic regioisomer methacryllysine , AF9 displays a ~5.4-fold stronger affinity for the endogenous mark ( Kd​ = 21 µM for H3K18cr vs. 114 µM for H3K18mea) 5[5]. This drop in affinity occurs because the branched methyl group in methacryllysine disrupts the optimal linear geometry required for tight CH- π interactions within the aromatic cage.

C. Eraser Dynamics and Trapping

To study reader proteins without the mark being erased during the assay, non-hydrolyzable or bulky synthetic analogs are employed. For instance, while SIRT2 rapidly deacylates endogenous Kcr, it exhibits exceptionally poor deacylase activity against bulkier synthetic mimics like cinnamoyllysine or trifluorocrotonyllysine 3[3]. These analogs act as "molecular traps," locking the chromatin in a pseudo-crotonylated state.

Quantitative Data Summary
Substrate / AnalogModification TypeAF9 YEATS Affinity ( Kd​ )SIRT2 Deacylase ActivityPrimary Application in Assays
Crotonyl-CoA Endogenous Kcr~21 µM (H3K18cr)High (Rapid turnover)Baseline biological reference
Methacryllysine Regioisomer Analog~114 µM (H3K18mea)ModerateProbing binding pocket steric limits
Cinnamoyllysine Bulky Aromatic AnalogN/A (Steric clash)Poor (Resistant)Non-hydrolyzable reader trapping
Cr-alkyne Bioorthogonal AnalogComparable to nativeHighProteome-wide click-chemistry profiling
TCEP-Phosphine Reactive Chemical ProbeCovalent AdductN/ADirect chemical labeling of Kcr marks

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent common artifacts such as epitope masking or heat-of-dilution errors.

Protocol 1: In Vitro p300 Crotonyltransferase Kinetic Assay

Objective: Compare the catalytic efficiency ( kcat​/Km​ ) of p300 using Crotonyl-CoA versus Cr-alkyne-CoA.

  • Preparation: Purify the recombinant p300 HAT domain. Synthesize unmodified H3 peptides (residues 1-21) to serve as the acyl acceptor.

  • Reaction Setup: In a 96-well plate, incubate 100 nM p300 with 10 µM H3 peptide and varying concentrations (1 to 100 µM) of either Crotonyl-CoA or Cr-alkyne-CoA. Use a standardized HAT buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT).

  • Initiation & Quenching: Incubate the reactions at 30°C for exactly 30 minutes. Quench the reaction by adding 0.1% Trifluoroacetic acid (TFA). Causality Note: Strict time-quenching ensures the reaction remains in the linear initial-velocity phase, which is critical for accurate Michaelis-Menten modeling.

  • Detection via MALDI-TOF MS: Spot the quenched samples onto a MALDI target plate. Causality Note: Mass Spectrometry is mandated here over Western Blotting. Antibodies raised against endogenous Kcr frequently fail to recognize the alkyne-modified crotonyl group due to epitope disruption, leading to false-negative kinetic readings.

Protocol 2: Isothermal Titration Calorimetry (ITC) for YEATS Domain Binding

Objective: Determine the thermodynamic binding parameters of the AF9 YEATS domain to endogenous Kcr versus the Methacryllysine analog.

  • Protein Preparation: Extensively dialyze the purified AF9 YEATS domain (0.1 mM) into the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve synthetic H3K18cr and H3K18mea peptides (1 mM) using the exact same dialysis buffer recovered from the protein preparation step. Causality Note: Using the exact dialysate is a self-validating step that neutralizes buffer mismatch, completely eliminating background heat-of-dilution artifacts that could obscure the weak binding signals of the analogs.

  • Titration Execution: Inject 2 µL aliquots of the peptide into the protein cell at a constant 25°C, allowing 150 seconds between injections for baseline equilibration.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ and ΔH .

ProteomicWorkflow LiveCells Live Mammalian Cells MetabolicLabeling Metabolic Labeling (Cr-alkyne Probe) LiveCells->MetabolicLabeling ProteinExtraction Cell Lysis & Protein Extraction MetabolicLabeling->ProteinExtraction ACSS2 Conversion ClickChemistry CuAAC Click Chemistry (Azide-Biotin) ProteinExtraction->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment Bioorthogonal Tagging LCMS LC-MS/MS Proteomic Profiling Enrichment->LCMS Isolate Kcr Proteins

Fig 2. Proteomic workflow utilizing Cr-alkyne analogs for crotonylome profiling.

Conclusion

While 2-Butenoyl coenzyme A remains the gold standard for understanding baseline physiological crotonylation, the strategic application of synthetic analogs is indispensable for advanced epigenetic profiling. By leveraging bioorthogonal probes like Cr-alkyne for proteomic mapping, or utilizing bulky analogs like cinnamoyllysine to intentionally stall eraser kinetics, researchers can systematically deconstruct the temporal and spatial dynamics of chromatin regulation.

References

  • Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - RSC Publishing. Available at:[Link]

  • A Chemical Probe for Protein Crotonylation - PMC - NIH. Available at:[Link]

  • More Than π–π–π Stacking: Contribution of Amide−π and CH−π Interactions to Crotonyllysine Binding by the AF9 YEATS Domain - Journal of the American Chemical Society. Available at:[Link]

  • Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain - MDPI. Available at:[Link]

  • Reading and erasing of histone crotonyllysine mimics by the AF9 YEATS domain and SIRT2 deacylase - ResearchGate. Available at:[Link]

  • Structure of p300 in complex with acyl-CoA variants - PMC - NIH. Available at:[Link]

Sources

Validation

comparing commercial sources of 2-Butenoyl coenzyme A lithium salt

Topic: Comparing Commercial Sources of 2-Butenoyl Coenzyme A Lithium Salt Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Butenoyl coenzyme A, commonly known as Crotonyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Commercial Sources of 2-Butenoyl Coenzyme A Lithium Salt Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Butenoyl coenzyme A, commonly known as Crotonyl-CoA , is a critical metabolic intermediate and an essential acyl donor for epigenetic modifications, most notably histone crotonylation (Kcr) [1]. As research into the metabolic regulation of gene expression expands, the demand for high-purity, stable Crotonyl-CoA has surged. This guide provides an objective, data-driven comparison of commercial sources of Crotonyl-CoA lithium salt, detailing the causality behind formulation choices, and equipping researchers with self-validating protocols to ensure experimental integrity.

Chemical Identity & The Causality of Formulation

Why the Lithium Salt? Commercial Crotonyl-CoA is predominantly supplied as a lithium salt (CAS: 102680-35-3) rather than a free acid or sodium salt [4]. The causality behind this formulation is rooted in structural stability and thermodynamics. Coenzyme A derivatives possess a highly reactive thioester bond that is susceptible to spontaneous hydrolysis in aqueous environments. Lithium ions ( Li+ ) possess a high charge density, allowing them to coordinate tightly with the three phosphate groups on the CoA moiety. This coordination reduces the molecule's hygroscopicity, significantly mitigating water-induced degradation during freeze-thaw cycles and long-term storage at -20°C. Furthermore, the lithium salt exhibits rapid, uniform solubility in standard biochemical buffers (e.g., Tris-HCl, HEPES), preventing localized precipitation during sensitive kinetic assays.

Objective Comparison of Commercial Sources

When selecting a commercial source for Crotonyl-CoA, researchers must balance purity, analytical validation, and cost against their specific application needs. Below is a comparative analysis of leading suppliers based on market data and technical specifications [4][5].

Table 1: Supplier Comparison for Crotonyl-CoA Lithium Salt

Supplier / BrandAdvertised PurityFormulationAnalytical Validation ProvidedPrimary Application Focus
Sigma-Aldrich (Merck) 90% (HPLC)Lithium Salt (Powder)HPLC, NMR (available via CoA)General enzymology, high-throughput screening.
Cayman Chemical 95% (Typical)Crystalline SolidLC-MS/MS, High-Res NMREpigenetic research, sensitive metabolic profiling.
Toronto Research Chemicals > 95%Lyophilized SolidMass Spectrometry, NMRAnalytical standards, isotopic tracing.
Smolecule 90%Solid / LiquidLC-MS/MSCustom synthesis, pathway engineering.

Note: Purity levels for CoA derivatives often hover around 90-95% due to the inherent instability of the thioester bond during purification. Always request a batch-specific Certificate of Analysis (CoA) prior to purchase.

Mechanistic Context: The Role of Crotonyl-CoA

To understand how to utilize this reagent effectively, one must understand its biological mechanism. Intracellular Crotonyl-CoA is synthesized from crotonate by acyl-CoA synthetase short-chain family member 2 (ACSS2). Once synthesized, it serves as the direct substrate for the acetyltransferase p300/CBP, which possesses robust crotonyltransferase activity, linking metabolic state directly to active gene transcription [1][2].

Pathway Crotonate Crotonate (SCFA) ACSS2 ACSS2 (Synthetase) Crotonate->ACSS2 ATP, CoA Crotonyl_CoA Crotonyl-CoA (Acyl Donor) ACSS2->Crotonyl_CoA p300 p300 / CBP (Crotonyltransferase) Crotonyl_CoA->p300 Substrate CDYL1 CDYL1 (Crotonyl-CoA Hydratase) Crotonyl_CoA->CDYL1 Negative Reg Histone Histone Kcr (Active Chromatin) p300->Histone Acylation GeneExp Gene Transcription Histone->GeneExp Activation

Caption: Intracellular synthesis of Crotonyl-CoA and its role in p300-mediated histone crotonylation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must be self-validating. You must be able to prove that the commercial reagent is active and intact during the experiment.

Protocol 1: Self-Validating Enzymatic Assay for Crotonase (Enoyl-CoA Hydratase)

This protocol serves a dual purpose: it measures crotonase activity and acts as a Quality Control (QC) step to validate the integrity of your commercial Crotonyl-CoA batch [3].

The Causality of Validation: Crotonyl-CoA contains an α,β -unsaturated thioester bond that strongly absorbs UV light at 263 nm ( ϵ=6,700 M−1 cm−1 ). When crotonase hydrates this double bond to form 3-hydroxybutyryl-CoA, the conjugation is broken, and the absorbance rapidly decreases. If the initial baseline absorbance of your reaction mixture is significantly lower than theoretically calculated for your substrate concentration, your commercial batch has likely undergone spontaneous hydrolysis or degradation.

Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl, pH 7.5. Rationale: Tris provides optimal buffering capacity at the physiological pH required for crotonase stability.

  • Substrate Preparation: Reconstitute Crotonyl-CoA lithium salt in ice-cold distilled water to a 10 mM stock. Keep strictly on ice.

  • Reaction Assembly: In a UV-transparent quartz cuvette, add 980 µL of Tris buffer and 10 µL of Crotonyl-CoA stock (final concentration: 100 µM).

  • Baseline Validation (Self-Validation Step): Read the absorbance at 263 nm. It should be approximately 0.67 AU. If it is <0.50 AU, discard the batch.

  • Initiation: Add 10 µL of purified Crotonase enzyme (e.g., 0.1 mg/mL stock) to initiate the reaction.

  • Measurement: Monitor the continuous decrease in absorbance at 263 nm at 30°C for 3 minutes. Calculate specific activity using the extinction coefficient.

Protocol 2: In Vitro Histone Crotonylation Assay using p300

This protocol evaluates the efficacy of Crotonyl-CoA as an epigenetic acyl donor.

Workflow Prep 1. Reagent Prep (50 mM HEPES, pH 7.9) Mix 2. Reaction Assembly (p300, Core Histones, Crotonyl-CoA) Prep->Mix Incubate 3. Incubation (30°C for 60 mins) Mix->Incubate Stop 4. Quench Reaction (Add 4x SDS Sample Buffer) Incubate->Stop Analyze 5. Western Blot (Anti-H3K18cr Antibody) Stop->Analyze

Caption: Step-by-step workflow for in vitro histone crotonylation assays using Crotonyl-CoA.

Methodology:

  • Reaction Buffer: Prepare 50 mM HEPES (pH 7.9), 0.1 mM EDTA, 1 mM DTT, and 10% glycerol. Rationale: DTT maintains the catalytic cysteine residues of p300 in a reduced state, while glycerol stabilizes the enzyme structure.

  • Assembly: Combine 2 µg of recombinant core histones (or HeLa oligonucleosomes) with 100 ng of purified recombinant p300 catalytic domain.

  • Substrate Addition: Add Crotonyl-CoA lithium salt to a final concentration of 15 µM (near the Km​ of p300) [1]. Total reaction volume: 30 µL.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 4x Laemmli SDS sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-H3K18cr (Histone H3 Lysine 18 crotonylation) specific antibody.

Quantitative Kinetic Data

To optimize the protocols above, researchers must align the concentration of their commercial Crotonyl-CoA with the kinetic parameters of their target enzymes. Table 2 summarizes critical kinetic data derived from authoritative literature [1][3].

Table 2: Kinetic Parameters of Crotonyl-CoA Dependent Enzymes

Enzyme TargetBiological Origin Km​ (Crotonyl-CoA) kcat​ Assay Detection Method
p300 (Crotonyltransferase) Human~15 µM~0.5 min⁻¹Western Blot / LC-MS
Crotonase (Hydratase) Bovine Liver~30 µM> 1000 s⁻¹Spectrophotometric (263 nm)
Acyl-CoA Dehydrogenase Mammalian~20 µM~0.15 s⁻¹Stopped-flow kinetics (450 nm)

Insight: Because the Km​ values for Crotonyl-CoA are generally in the low micromolar range (15–30 µM), researchers do not need to saturate reactions with millimolar concentrations. Over-saturating the reaction can lead to non-enzymatic, spontaneous acylation of lysine residues, resulting in false-positive data.

References

  • Sabari, B. R., et al. (2015). "Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation." Molecular Cell. Source: NIH PubMed Central. URL:[Link]

  • Fang, Y., et al. (2021). "The Regulation and Function of Histone Crotonylation." Frontiers in Cell and Developmental Biology. Source: Frontiers. URL:[Link]

  • Bond-Watts, B. B., & Chang, M. C. Y. (2011). "Enzyme mechanism as a kinetic control element for designing synthetic biofuel pathways." Nature Chemical Biology. Source: Nature. URL:[Link]

Comparative

The Emerging Role of 2-Butenoyl Coenzyme A in Metabolic Disease: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals at the forefront of metabolic disease research, the identification of novel biomarkers is paramount for advancing diagnostics, understanding disease progres...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of metabolic disease research, the identification of novel biomarkers is paramount for advancing diagnostics, understanding disease progression, and developing targeted therapies. This guide provides an in-depth validation and comparative analysis of 2-Butenoyl coenzyme A (Crotonyl-CoA) as a potential biomarker in key metabolic diseases, including cardiovascular disease, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). We will objectively compare its potential performance with established biomarkers, supported by experimental data and detailed methodologies.

Introduction: The Metabolic Hub of Acyl-CoAs and the Promise of Crotonyl-CoA

Metabolic diseases represent a significant global health burden. Central to their pathophysiology are perturbations in cellular energy metabolism, where acyl-Coenzyme A (acyl-CoA) molecules play a pivotal role as key intermediates.[1] 2-Butenoyl coenzyme A, a short-chain acyl-CoA, is an intermediate in the metabolism of fatty acids and the amino acids lysine and tryptophan.[2] Beyond its established role in mitochondrial bioenergetics, recent discoveries have illuminated a critical function for Crotonyl-CoA in the epigenetic regulation of gene expression through histone crotonylation.[3] This direct link between metabolic state and gene regulation positions Crotonyl-CoA as a compelling candidate biomarker that could offer a more dynamic and potentially earlier indication of metabolic dysfunction compared to some traditional markers.

2-Butenoyl Coenzyme A in Cardiovascular Disease: A Strong Mechanistic Link

The most compelling evidence for the clinical potential of 2-Butenoyl coenzyme A as a biomarker currently lies in the context of cardiovascular disease, particularly cardiac hypertrophy.

The Crotonyl-CoA-Histone Crotonylation Axis in Cardiac Health

Research has demonstrated that the intracellular concentration of Crotonyl-CoA directly influences the extent of histone crotonylation, a post-translational modification that can activate gene expression.[1] In cardiac muscle cells, this process is tightly regulated. The enzyme short-chain enoyl-CoA hydratase (ECHS1) plays a crucial role by converting Crotonyl-CoA to β-hydroxybutyryl-CoA.[3]

dot

Fatty Acids Fatty Acids Butyryl-CoA Butyryl-CoA Fatty Acids->Butyryl-CoA Crotonyl-CoA_mito Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA_mito Crotonyl-CoA_cyto Crotonyl-CoA Crotonyl-CoA_mito->Crotonyl-CoA_cyto Transport (postulated) Histone Crotonylation Histone Crotonylation Crotonyl-CoA_cyto->Histone Crotonylation p300/CBP ECHS1 ECHS1 Crotonyl-CoA_cyto->ECHS1 Gene Expression Gene Expression Histone Crotonylation->Gene Expression Activates Cardiac Hypertrophy Cardiac Hypertrophy Gene Expression->Cardiac Hypertrophy ECHS1->Histone Crotonylation Inhibits Fatty Acids Fatty Acids Short-Chain Acyl-CoAs Short-Chain Acyl-CoAs Fatty Acids->Short-Chain Acyl-CoAs SCAD SCAD Short-Chain Acyl-CoAs->SCAD Mitochondrial Function Mitochondrial Function Short-Chain Acyl-CoAs->Mitochondrial Function Impacts Crotonyl-CoA Crotonyl-CoA SCAD->Crotonyl-CoA Insulin Resistance Insulin Resistance SCAD->Insulin Resistance Deficiency may protect against Insulin Signaling Insulin Signaling Mitochondrial Function->Insulin Signaling Modulates Insulin Signaling->Insulin Resistance

Caption: Potential role of Crotonyl-CoA metabolism in insulin resistance.

Comparative Analysis with Established Diabetes Biomarkers

The gold standard for monitoring long-term glycemic control is Hemoglobin A1c (HbA1c).

[4]| Biomarker | Type | Primary Indication | Performance Characteristics (Illustrative) | |---|---|---|---| | 2-Butenoyl coenzyme A | Metabolite | Early metabolic flux alterations | Hypothesized to reflect mitochondrial dysfunction in insulin resistance. | | HbA1c | Glycated Protein | Long-term glycemic control (2-3 months) | Optimal cutoff for diabetes prediction ~5.8-6.5%. |[5][6][7] | Fasting Plasma Glucose | Small Molecule | Current blood glucose level | Widely used for diagnosis and monitoring. |

While HbA1c provides a retrospective view of glycemic control, 2-Butenoyl coenzyme A could potentially offer a real-time snapshot of the underlying metabolic dysregulation that contributes to the development of insulin resistance.

2-Butenoyl Coenzyme A in Non-Alcoholic Fatty Liver Disease (NAFLD): A Plausible but Unexplored Connection

The rationale for investigating 2-Butenoyl coenzyme A as a biomarker for NAFLD stems from its central role in hepatic fatty acid metabolism.

Hepatic Lipid Metabolism and Crotonyl-CoA

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis). This condition arises from an imbalance between fatty acid uptake, synthesis, and oxidation. As an intermediate in fatty acid β-oxidation, the levels of 2-Butenoyl coenzyme A are intrinsically linked to the rate of fat breakdown in the liver. It is plausible that in the context of NAFLD, where mitochondrial function is often impaired, the metabolism of short-chain acyl-CoAs, including Crotonyl-CoA, is altered.

Comparative Analysis with Established NAFLD Biomarkers

The diagnosis and staging of NAFLD often rely on a combination of imaging techniques and liver enzyme measurements, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

[8][9]| Biomarker | Type | Primary Indication | Performance Characteristics (Illustrative) | |---|---|---|---| | 2-Butenoyl coenzyme A | Metabolite | Alterations in hepatic fatty acid oxidation | Hypothesized to reflect mitochondrial stress in steatosis. | | ALT/AST | Enzymes | Liver inflammation and damage | ALT/AST ratio can have a sensitivity of ~70% and specificity of ~65% for NAFLD. |[8][9] | Imaging (Ultrasound, MRI) | - | Detection of hepatic steatosis | Non-invasive but may have limited sensitivity for mild steatosis. |[10]

While elevated liver enzymes are indicative of liver damage, they can be normal in a significant proportion of individuals with NAFLD. A[10] biomarker like 2-Butenoyl coenzyme A, which reflects metabolic function, could potentially provide a more sensitive measure of the underlying metabolic stress that precedes overt liver damage.

Experimental Protocols: Quantification of 2-Butenoyl Coenzyme A

The accurate and sensitive quantification of 2-Butenoyl coenzyme A in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Step-by-Step LC-MS/MS Workflow for 2-Butenoyl Coenzyme A Quantification

1. Sample Preparation (from plasma or tissue homogenate):

  • Objective: To extract short-chain acyl-CoAs and remove interfering proteins.

  • Protocol:

    • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Objective: To remove TCA and other salts that can interfere with LC-MS/MS analysis.

  • Protocol:

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Objective: To separate and quantify 2-Butenoyl coenzyme A.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Butenoyl coenzyme A: Precursor ion (Q1) m/z 836.2 -> Product ion (Q3) m/z 330.1

      • Note: Specific MRM transitions should be optimized for the instrument used.

    • Quantification: Based on the peak area of the specific MRM transition, with normalization to an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

dot

Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation TCA Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Eluate Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Data

Caption: Workflow for 2-Butenoyl coenzyme A quantification.

Conclusion and Future Perspectives

2-Butenoyl coenzyme A stands as a promising, mechanistically-grounded biomarker candidate, particularly for cardiovascular disease. Its role as a critical link between cellular metabolism and gene regulation offers the potential for a more dynamic and earlier assessment of metabolic health compared to some established markers. While its application in type 2 diabetes and NAFLD is currently more speculative, the underlying biological rationale warrants further investigation.

Future research should focus on:

  • Clinical Validation: Conducting large-scale clinical studies to correlate plasma and tissue levels of 2-Butenoyl coenzyme A with disease presence, severity, and progression in type 2 diabetes and NAFLD.

  • Performance Characterization: Establishing robust performance characteristics, including sensitivity, specificity, and predictive values, for 2-Butenoyl coenzyme A in different metabolic disease contexts.

  • Assay Development: Exploring the development of higher-throughput assays, such as immunoassays, to facilitate its use in routine clinical settings.

The continued exploration of 2-Butenoyl coenzyme A and other key metabolic intermediates will undoubtedly pave the way for a new generation of biomarkers, enabling more precise and personalized approaches to the management of metabolic diseases.

References

  • Elevated ALT/AST ratio as a marker for NAFLD risk and severity: insights from a cross-sectional analysis in the United States. (2024). Frontiers in Endocrinology. Available at: [Link]

  • Elevated ALT/AST ratio as a marker for NAFLD risk and severity: insights from a cross-sectional analysis in the United States. (2024). PMC. Available at: [Link]

  • Chen, Y., et al. (2019). Deficiency in the short-chain acyl-CoA dehydrogenase protects mice against diet-induced obesity and insulin resistance. The FASEB Journal. Available at: [Link]

  • BNP as a biomarker for heart failure. (2026). HCPLive. Available at: [Link]

  • Gaggin, H. K., & Januzzi, J. L. (2013). Natriuretic Peptides in Congestive Heart Failure. Medscape. Available at: [Link]

  • Apple, F. S., et al. (2015). The clinical and diagnostic performance characteristics of the high sensitivity Abbott cardiac troponin I assay. Clinical Biochemistry. Available at: [Link]

  • Clayton, P. T., et al. (2001). Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion. The Journal of Clinical Investigation. Available at: [Link]

  • Morrow, D. A., et al. (2017). Role of Biomarkers for the Prevention, Assessment, and Management of Heart Failure: A Scientific Statement From the American Heart Association. Circulation. Available at: [Link]

  • N‑Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) as a Biomarker in Heart Failure With Preserved Ejection Fraction (HFpEF) Versus Heart Failure With Reduced Ejection Fraction (HFrEF): The Way Forward in the Age of Proteomics. (2023). Cureus. Available at: [Link]

  • Wu, A. H. B., et al. (2017). Cardiac Troponin Assays: Guide to Understanding Analytical Characteristics and Their Impact on Clinical Care. Clinical Chemistry. Available at: [Link]

  • Jaffe, A. S., et al. (2010). Performance characteristics of five cardiac Troponin I assays. Clinica Chimica Acta. Available at: [Link]

  • Performance of biomarkers and BNP in prediction of heart failure. (A)... - ResearchGate. Available at: [Link]

  • Cardiac troponin assay classification by both clinical and analytical performance characteristics: a study on outcome prediction. - Semantic Scholar. Available at: [Link]

  • Al-Iedani, A. A., et al. (2017). HbA1C as a Biomarker of Non-alcoholic Fatty Liver Disease: Comparison with Anthropometric Parameters. Sultan Qaboos University Medical Journal. Available at: [Link]

  • Kim, K. S., et al. (2016). Performance of HbA1c for the prediction of diabetes in a rural community in Korea. Journal of Epidemiology. Available at: [Link]

  • The mystery of crotonyl-CoA - ResearchGate. Available at: [Link]

  • Is HbA1c an ideal biomarker of well-controlled diabetes? (2020). QJM: An International Journal of Medicine. Available at: [Link]

  • A Comparison of the Sensitivity and Specificity of Ultrasound Elastography Compared to Liver Ultrasound, ALT, and AST in the Detection of Fatty Liver and Fibrosis in Patients with Metabolic Syndrome and Type 2 Diabetes Mellitus. (2018). Journal of the ASEAN Federation of Endocrine Societies. Available at: [Link]

  • High sensitivity troponins: A potential biomarkers of cardiovascular risk for primary prevention. (2022). Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Guerrer, M. C., et al. (2014). Diagnostic accuracy of serum alanine aminotransferase as biomarker for nonalcoholic fatty liver disease and insulin resistance in healthy subjects, using 3T MR spectroscopy. Journal of Investigative Medicine. Available at: [Link]

  • Nonalcoholic Fatty Liver Disease: Common Questions and Answers on Diagnosis and Management. (2020). American Family Physician. Available at: [Link]

  • Short-chain acyl-CoA dehydrogenase deficiency. (2015). MedlinePlus Genetics. Available at: [Link]

  • Crotonyl-coenzyme A (crotonyl-CoA) | Request PDF - ResearchGate. Available at: [Link]

  • Diagnostic performance of HbA1c according to cutoff values by the present study and ADA/KDA - ResearchGate. Available at: [Link]

  • Trends in Quantification of HbA1c Using Electrochemical and Point-of-Care Analyzers. (2023). Biosensors. Available at: [Link]

  • Newborn screening information for short-chain acyl-CoA dehydrogenase deficiency. (n.d.). Baby's First Test. Available at: [Link]

  • Al-Khalifa, D., et al. (2019). Short Chain Acyl-CoA Dehydrogenase Deficiency. Bahrain Medical Bulletin. Available at: [Link]

  • Mitochondrial Lipid Homeostasis at the Crossroads of Liver and Heart Diseases. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Crotonyl-CoA - Wikipedia. Available at: [Link]

  • Liu, X., et al. (2022). Protein crotonylation: Basic research and clinical diseases. Clinica Chimica Acta. Available at: [Link]

  • High sensitivity chemiluminescence enzyme immunoassay for detecting staphylococcal enterotoxin C1 and its application in multi-matrices. (2024). Food Chemistry. Available at: [Link]

  • A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. (2023). Pharmaceuticals. Available at: [Link]

  • 2-Butenoyl coenzyme A lithium | C6146-5MG | SIGMA-ALDRICH - Lab Supplies. Available at: [Link]

  • A Chemiluminescence Enzyme Immunoassay Based on Biotinylated Nanobody and Streptavidin Amplification for Diazinon Sensitive Quantification. (2023). Biosensors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Butenoyl Coenzyme A Lithium Salt

For Immediate Use by Laboratory Personnel This document provides essential safety and logistical information for the proper disposal of 2-Butenoyl Coenzyme A Lithium Salt (also known as Crotonoyl-CoA), a reagent commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of 2-Butenoyl Coenzyme A Lithium Salt (also known as Crotonoyl-CoA), a reagent commonly used in biochemical research.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment: A Precautionary Approach

While many coenzyme A derivatives are not classified as hazardous under the Globally Harmonized System (GHS), a comprehensive hazard assessment is the foundation of safe disposal.[3][4][5] Specific Safety Data Sheets (SDS) for 2-Butenoyl Coenzyme A Lithium Salt should always be consulted first. However, in the absence of a specific SDS, a conservative approach based on its constituent parts—the coenzyme A molecule and the lithium salt—is warranted.

  • Coenzyme A Moiety: Generally considered non-hazardous, though some SDS for similar compounds list it as a potential skin, eye, and respiratory irritant.[3][6][7]

  • Lithium Salts: While this compound contains lithium, the primary concern with lithium disposal often relates to the reactive metal form.[8] Lithium salts are typically less hazardous but can pose environmental risks if disposed of in large quantities.[9] Some sources indicate that small quantities of simple, non-hazardous lithium salts can be disposed of down the drain with copious amounts of water, but this should always be verified against local and institutional regulations.[8][10]

Given the lack of a definitive GHS classification for this specific compound, it is prudent to treat it as a chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE) for Disposal

Proper PPE is mandatory when handling any laboratory chemical, including during disposal procedures. This creates a necessary barrier to prevent accidental exposure.

  • Eye Protection: Safety glasses with side shields or goggles are required.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A standard lab coat should be worn to protect from splashes.[5]

Step-by-Step Disposal Protocol

The recommended disposal method depends on the quantity of the waste and the nature of the contamination. This protocol is designed to guide the user through a safe and compliant disposal process.

Step 1: Assess the Waste

  • Identify the Form: Is the waste a solid (unused reagent), in solution, or are you disposing of contaminated labware (e.g., pipette tips, microfuge tubes, gloves)?

  • Determine the Quantity: Distinguish between small research quantities (typically milligrams or less) and larger, bulk quantities.

Step 2: Segregate the Waste at the Point of Generation

  • Principle: Never mix different types of chemical waste.[11][12] Waste should be segregated at the location where it is generated to prevent unintended reactions and to ensure proper disposal routing.[13]

  • Action: Collect all materials contaminated with 2-Butenoyl Coenzyme A Lithium Salt into a dedicated, clearly labeled waste container.[5] This includes solids, solutions, and contaminated disposables.

Step 3: Package and Label the Waste

  • Container Selection: Use a container that is chemically compatible, leak-proof, and has a secure lid.[13] For solid waste, a sealable bag or a wide-mouth plastic jar is often suitable. For liquid waste, use a designated chemical waste carboy.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" (or as required by your institution). The label must include:

    • The full chemical name: "2-Butenoyl Coenzyme A Lithium Salt" or "Crotonoyl-CoA Lithium Salt".[5]

    • Any known hazards (e.g., "Irritant" as a precaution).

    • The date accumulation started.[14]

    • The name of the principal investigator or lab group.

Step 4: Store the Waste Appropriately

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Segregation in Storage: Ensure the container is stored away from incompatible materials, such as strong acids or oxidizing agents.[15]

Step 5: Arrange for Final Disposal

  • Contact EHS: Do not dispose of this chemical in the regular trash or down the sink unless you have explicit permission from your institution's EHS department.[12][16]

  • Waste Pickup: Follow your institution's procedures to request a pickup of the chemical waste by trained EHS personnel or a licensed waste management contractor.[5]

Spill Management

In the event of a small spill of solid 2-Butenoyl Coenzyme A Lithium Salt:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear your standard laboratory PPE.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand or earth.[5]

  • Collect Waste: Carefully sweep or scoop the material into your designated chemical waste container.[17]

  • Clean the Area: Decontaminate the spill surface with an appropriate cleaning agent and dispose of the cleaning materials as contaminated waste.

  • Report: Report the spill to your laboratory supervisor or EHS department as required by your institution's policy.

Quick Reference Guide

Aspect Guideline Rationale
Primary Hazard Assumed chemical irritant; handle as chemical waste.Precautionary principle in the absence of a specific GHS classification.[3][6][7]
Required PPE Safety glasses, lab coat, chemical-resistant gloves.To prevent eye, skin, and clothing contamination.[5]
Spill Cleanup Absorb with inert material, collect for chemical waste disposal.To safely contain and remove the spilled substance without creating aerosols.[5][17]
Disposal Route Segregate into a labeled hazardous waste container.Ensures compliance with waste regulations and prevents environmental contamination.[11][13]
Sink Disposal Prohibited unless explicitly approved by institutional EHS.Protects waterways and avoids non-compliance with local and federal regulations.[12]
Trash Disposal Prohibited for the chemical itself and contaminated items.Prevents exposure to custodial staff and environmental release.[18]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the proper disposal route for 2-Butenoyl Coenzyme A Lithium Salt and associated materials.

DisposalWorkflow start Waste Generation (2-Butenoyl CoA Lithium Salt) consult_sds Consult Compound-Specific SDS (If Available) start->consult_sds is_hazardous Is it classified as non-hazardous? consult_sds->is_hazardous consult_ehs Consult Institutional EHS for Disposal Policy is_hazardous->consult_ehs Yes treat_as_chemical_waste Treat as Chemical Waste is_hazardous->treat_as_chemical_waste No / SDS Unavailable ehs_approves_drain EHS Approves Drain/Trash Disposal? consult_ehs->ehs_approves_drain non_haz_disposal Follow Approved Non-Hazardous Disposal Protocol ehs_approves_drain->non_haz_disposal Yes ehs_approves_drain->treat_as_chemical_waste No segregate_waste Segregate Waste at Point of Generation treat_as_chemical_waste->segregate_waste package_label Package in Compatible Container & Label Correctly segregate_waste->package_label store_in_saa Store in Designated Satellite Accumulation Area (SAA) package_label->store_in_saa request_pickup Request Pickup by EHS or Licensed Contractor store_in_saa->request_pickup

Caption: Decision workflow for the disposal of 2-Butenoyl Coenzyme A Lithium Salt.

References

  • Benchchem. (n.d.). Safe Disposal of Mj33 Lithium Salt: A Procedural Guide for Laboratory Personnel.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Fisher Scientific. (2025, December 27). SAFETY DATA SHEET - Coenzyme A, trilithium salt.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A.
  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • ECHEMI. (n.d.). Coenzyme A SDS, 85-61-0 Safety Data Sheets.
  • Reddit. (2025, September 19). How to safely dispose of Lithium? : r/AskChemistry.
  • University of Northern Iowa. (2020, October). Laboratory Waste Management Guidelines.
  • Chemos GmbH & Co.KG. (2019, April 15). Safety Data Sheet: Coenzyme A.
  • Bio-Connect. (2015, January 28). Acetyl Coenzyme A (sodium salt) SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Laboratory Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (n.d.). Crotonyl CoA trilithium salt.
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Handling

Personal protective equipment for handling 2-Butenoyl coenzyme A lithium salt

As a Senior Application Scientist, I have designed this comprehensive safety, handling, and operational guide for 2-Butenoyl coenzyme A lithium salt (commonly known as Crotonyl-CoA lithium salt). This highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety, handling, and operational guide for 2-Butenoyl coenzyme A lithium salt (commonly known as Crotonyl-CoA lithium salt). This highly specialized biochemical is a critical substrate in fatty acid metabolism, specifically utilized by enoyl-CoA reductases and hydratases[1].

Because coenzyme A thioesters are structurally complex and susceptible to rapid degradation via hydrolysis, improper handling not only poses safety risks to the researcher but also compromises the integrity of the reagent. This guide provides a self-validating, field-proven system to ensure both absolute laboratory safety and experimental reproducibility.

Physicochemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is essential to understand why the hazards exist. 2-Butenoyl coenzyme A lithium salt is supplied as a fine, lyophilized powder. In this state, it carries a high risk of aerosolization due to static charge accumulation. The lithium salt formulation, while improving aqueous solubility, acts as an irritant to mucous membranes.

Table 1: Quantitative Chemical & Storage Specifications

ParameterSpecification / ValueOperational Implication
Chemical Name 2-Butenoyl coenzyme A lithium saltThioester bond is highly sensitive to alkaline pH.
CAS Number 102680-35-3[2]Standard identifier for SDS cross-referencing.
Empirical Formula C₂₅H₄₀N₇O₁₇P₃S · xLi⁺[2]High molecular weight (835.61 g/mol )[2]; requires precise microbalance weighing.
Solubility Soluble in H₂O (up to 50 mg/mL)Readily dissolves in biological buffers; exothermic potential is negligible.
Storage Temp -20°C (Desiccated)Must be protected from ambient humidity to prevent spontaneous hydrolysis.
Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory toxicity; dictates strict PPE.

Personal Protective Equipment (PPE) Matrix

Based on the[1] and[3], the following PPE is mandatory. We do not just wear PPE for compliance; we wear it to block specific vectors of chemical exposure.

Protection CategoryRecommended EquipmentCausality / Rationale
Respiratory N95 (US) or FFP2 (EN 143) Respirator[1]Lyophilized CoA powders are highly prone to aerosolization. Inhalation of fine lithium salt particulates directly irritates the respiratory tract.
Hand Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an effective barrier against aqueous solutions and fine powders. Latex is not recommended due to lower chemical resistance.
Eye Tight-fitting Safety Goggles (ANSI Z87.1)Protects against accidental powder dispersion or splashing during buffer reconstitution. Standard safety glasses lack an adequate peripheral seal.
Body Flame-resistant Cotton Lab CoatPrevents particulate accumulation on personal clothing and provides a primary barrier against accidental spills.

Operational Workflow: Step-by-Step Handling Protocol

To guarantee trustworthiness in your results, this protocol incorporates a self-validating step to confirm that your reagent has not degraded during the handling process.

Phase 1: Pre-Operational Setup
  • Environmental Control: Conduct all dry powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Causality: This eliminates ambient air drafts that could aerosolize the fine powder.

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature for 15–20 minutes before opening. Causality: Opening a cold vial introduces ambient humidity, leading to microscopic condensation on the powder. Water rapidly accelerates thioester hydrolysis, destroying the reagent.

Phase 2: Aseptic Weighing and Reconstitution
  • Static Mitigation: Wipe the exterior of the vial and your weighing spatula with an anti-static wipe. Fine CoA powders carry static charges that cause them to repel from surfaces and become airborne.

  • Reconstitution: Add chilled (4°C) deionized water or an appropriate biological buffer (e.g., 50 mM Tris-HCl, pH 7.2) to achieve your desired stock concentration (typically 10–50 mg/mL). Causality: CoA thioesters are highly susceptible to alkaline hydrolysis; maintaining a neutral to slightly acidic pH and utilizing low temperatures preserves the critical crotonyl-thioester bond.

  • Self-Validation (Spectrophotometry): To verify the structural integrity of your reconstituted stock, measure the UV absorbance. Monitor the absorbance at 263 nm, which is characteristic of the crotonyl-thioester bond[4]. A stable reading confirms the reagent is active; a rapid decrease indicates hydrolysis.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the reconstituted solution into single-use aliquots (e.g., 10–50 µL) in sterile, low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles rapidly cleave the coenzyme A structure.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath to halt any aqueous degradation kinetics.

  • Long-Term Storage: Store the aliquots immediately at -80°C.

HandlingWorkflow Step1 1. Hazard Assessment Identify aerosol & hydrolysis risks Step2 2. Engineering Controls Activate Fume Hood / BSC Step1->Step2 Step3 3. PPE Donning N95, Nitrile Gloves, Goggles Step2->Step3 Step4 4. Aseptic Reconstitution Equilibrate to RT, use chilled buffer Step3->Step4 Step5 5. Aliquot & Storage Flash freeze, store at -80°C Step4->Step5

Operational logic flow for the safe handling and preservation of Crotonyl-CoA.

Biochemical Context: Crotonyl-CoA Metabolic Pathway

Understanding the metabolic fate of Crotonyl-CoA provides context for its reactivity. In mammalian tissues, Glutaryl-CoA is decarboxylated by Glutaryl-CoA dehydrogenase to form Crotonyl-CoA[5]. Subsequently, enoyl-CoA hydratase converts Crotonyl-CoA into β-Hydroxybutyryl-CoA[6]. Because these enzymes rely on the precise spatial orientation of the crotonyl double bond, maintaining the chemical integrity of your stock (as outlined in the protocol above) is non-negotiable for valid enzymatic assays.

MetabolicPathway N1 Glutaryl-CoA N2 Crotonyl-CoA (Target Reagent) N1->N2 Dehydrogenase N3 β-Hydroxybutyryl-CoA N2->N3 Hydratase N4 Acetyl-CoA N3->N4 Oxidation & Thiolase

Metabolic progression of Crotonyl-CoA in fatty acid oxidation pathways.

Spill Management & Waste Disposal Plan

Emergency Spill Response: If a dry powder spill occurs outside the fume hood, do not dry sweep . Sweeping will immediately aerosolize the lithium salt, causing a severe inhalation hazard.

  • Evacuate personnel from the immediate vicinity.

  • Don an N95 respirator and fresh nitrile gloves[1].

  • Cover the spill with damp absorbent paper towels to suppress dust generation.

  • Carefully wipe up the material and place all contaminated towels into a sealed, clearly labeled hazardous waste bag.

  • Wash the spill area thoroughly with soap and water.

Disposal Protocols:

  • Solid Waste: Any consumables (pipette tips, spatulas, empty glass vials) that have contacted the powder must be disposed of in a designated solid hazardous chemical waste bin.

  • Liquid Waste: Aqueous solutions containing lithium salts and biological buffers must not be poured down the sink. Collect all liquid waste in a compatible, clearly labeled chemical waste carboy for institutional hazardous waste pickup.

References

  • National Center for Biotechnology Information. "Glutaric Acid | CID 743 - Metabolism and Pathways." PubChem. URL:[Link]

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